Tetrabutylphosphonium p-toluenesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-methylbenzenesulfonate;tetrabutylphosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36P.C7H8O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-16H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYJOCBDWDVDOJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584999 | |
| Record name | Tetrabutylphosphanium 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116237-97-9 | |
| Record name | Tetrabutylphosphanium 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylphosphonium p-toluenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Tetrabutylphosphonium p-toluenesulfonate for the Modern Researcher
This guide provides a comprehensive overview of the physical and chemical properties of tetrabutylphosphonium p-toluenesulfonate, a versatile quaternary phosphonium salt. With applications ranging from phase-transfer catalysis to its use as an ionic liquid, a thorough understanding of its characteristics is essential for researchers, scientists, and professionals in drug development and organic synthesis. This document moves beyond a simple listing of properties to provide actionable insights and experimental context.
Core Molecular and Physical Characteristics
This compound, also known as p-toluenesulfonic acid tetrabutylphosphonium salt, is a white crystalline solid at room temperature.[1][2] Its structure combines a bulky, lipophilic tetrabutylphosphonium cation with the well-established p-toluenesulfonate (tosylate) anion. This combination of a large, charge-diffuse cation and a stable anion imparts unique properties that are highly valuable in a laboratory setting.
A summary of its key physical and chemical identifiers is presented in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 116237-97-9 | [1][3] |
| Molecular Formula | C₂₃H₄₃O₃PS | [3] |
| Molecular Weight | 430.62 g/mol | [1][3] |
| Appearance | White crystals | [1][2] |
| Melting Point | 54-59 °C | [4][5] |
| Boiling Point | Not available | |
| Density | Not available |
Solubility Profile: A Key to Application Versatility
The large, nonpolar butyl chains of the phosphonium cation suggest good solubility in a variety of organic solvents. Based on the principle of "like dissolves like," it is expected to be soluble in:
-
Polar Aprotic Solvents: Such as acetone, acetonitrile, and dimethylformamide (DMF), where the ionic nature of the salt can be stabilized.
-
Chlorinated Solvents: Including dichloromethane and chloroform, due to their ability to solvate both the ionic and organic portions of the molecule.
-
Ethers: Like tetrahydrofuran (THF) and diethyl ether, although solubility might be more moderate.
-
Alcohols: Such as methanol and ethanol, where hydrogen bonding with the sulfonate anion can contribute to dissolution.
Conversely, it is expected to have low solubility in nonpolar hydrocarbon solvents like hexane and toluene. Its solubility in water is likely limited due to the large hydrophobic cation. This differential solubility is the very basis of its effectiveness as a phase-transfer catalyst, facilitating the transport of the tosylate anion between aqueous and organic phases.
Chemical Stability and Reactivity: A Double-Edged Sword
This compound is a stable compound under typical storage conditions. However, its reactivity, particularly in the presence of strong bases, is a crucial consideration for its application.
Thermal Stability: While a specific decomposition temperature is not documented, quaternary phosphonium salts, in general, exhibit good thermal stability. The decomposition of similar phosphonium hydroxides proceeds via an elimination reaction, akin to the Hofmann elimination, to yield a phosphine oxide and an alkene.[6] It is reasonable to infer that this compound possesses significant thermal stability, suitable for reactions conducted at elevated temperatures.
Reactivity with Bases: The tetrabutylphosphonium cation is susceptible to decomposition in the presence of strong bases, such as hydroxide ions. This occurs through a process that can lead to the formation of tributylphosphine oxide and butane.[6] This instability in strongly basic media is a critical experimental parameter to control. For reactions requiring basic conditions, the choice of base and reaction temperature must be carefully considered to minimize catalyst degradation.
The Tosylate Anion: The p-toluenesulfonate anion is a well-known good leaving group in nucleophilic substitution reactions. This property is fundamental to many of its applications, where it is transferred into an organic phase to participate in a desired transformation.
Synthesis of this compound: A Practical Approach
The synthesis of quaternary phosphonium salts like this compound is typically achieved through the quaternization of a tertiary phosphine with an appropriate alkylating agent.[7] A general and reliable method involves the reaction of tributylphosphine with a butyl ester of p-toluenesulfonic acid (butyl tosylate).
Step-by-Step Synthesis Protocol:
-
Preparation of Butyl p-toluenesulfonate: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluenesulfonyl chloride in an excess of n-butanol. Cool the mixture in an ice bath.
-
Slowly add a suitable base, such as pyridine or a tertiary amine, to neutralize the HCl generated during the reaction. The choice of a non-nucleophilic base is crucial to avoid side reactions.
-
Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work up the reaction by washing with dilute acid, water, and brine to remove the base and any unreacted starting materials. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate under reduced pressure to obtain butyl p-toluenesulfonate.
-
Quaternization Reaction: In a separate flask, dissolve the purified butyl p-toluenesulfonate in a suitable aprotic solvent such as acetonitrile or toluene.
-
Add an equimolar amount of tributylphosphine to the solution.
-
Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the tributylphosphine signal and the appearance of a new signal corresponding to the quaternary phosphonium salt.
-
Upon completion, cool the reaction mixture to room temperature. The product, being a salt, may precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and diethyl ether, to yield pure this compound crystals.
Caption: Synthesis workflow for this compound.
Application in Phase-Transfer Catalysis: The Williamson Ether Synthesis
A prominent application of this compound is as a phase-transfer catalyst (PTC). Its ability to shuttle anions between immiscible phases makes it highly effective in accelerating reactions between reactants that would otherwise have limited contact. The Williamson ether synthesis is a classic example where a PTC can dramatically improve reaction efficiency.[8][9]
Experimental Protocol: Williamson Ether Synthesis of Phenetole from Phenol and Bromoethane
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol (10 mmol), bromoethane (12 mmol), and toluene (20 mL).
-
In a separate beaker, prepare a 50% aqueous solution of sodium hydroxide (20 mmol).
-
Add the aqueous NaOH solution to the reaction flask.
-
Add a catalytic amount of this compound (0.5 mmol, 5 mol%).
-
Reaction Execution: Heat the biphasic mixture to 80-90 °C with vigorous stirring. The vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases.
-
Monitor the reaction progress by TLC or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and wash it sequentially with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography on silica gel to afford pure phenetole.
Mechanistic Rationale:
In this biphasic system, the phenol is deprotonated by the sodium hydroxide in the aqueous phase to form the sodium phenoxide. The tetrabutylphosphonium cation then undergoes ion exchange with the sodium phenoxide, forming a lipophilic tetrabutylphosphonium phenoxide ion pair. This ion pair is soluble in the organic phase (toluene) and can readily react with the bromoethane. The p-toluenesulfonate anion is concurrently transported to the aqueous phase. This catalytic cycle continuously transfers the phenoxide nucleophile into the organic phase, thereby facilitating the SN2 reaction.
Caption: Phase-transfer catalysis mechanism in Williamson ether synthesis.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Conclusion
This compound is a highly effective and versatile quaternary phosphonium salt with significant applications in modern organic synthesis. Its utility as a phase-transfer catalyst, exemplified by the Williamson ether synthesis, stems from its unique solubility profile and the chemical properties of its constituent ions. A thorough understanding of its physical properties, reactivity, and handling requirements, as detailed in this guide, is paramount for its safe and effective use in the research and development of novel chemical entities and pharmaceuticals.
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Gogoi, P. et al. (2019). Aryne insertion into the P=O bond: one-pot synthesis of quaternary phosphonium triflates. Organic & Biomolecular Chemistry, 17(3), 534-538. [Link]
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An In-Depth Technical Guide to Tetrabutylphosphonium p-Toluenesulfonate: A Versatile Ionic Liquid and Phase-Transfer Catalyst
Introduction
Tetrabutylphosphonium p-toluenesulfonate is a quaternary phosphonium salt that has garnered significant interest within the scientific community, particularly in the fields of organic synthesis and materials science. Comprising a bulky, lipophilic tetrabutylphosphonium cation and a versatile p-toluenesulfonate (tosylate) anion, this compound is classified as a phosphonium-based ionic liquid (IL) and a highly effective phase-transfer catalyst (PTC). Its unique combination of properties—including thermal stability, low vapor pressure, and the ability to facilitate reactions between immiscible phases—makes it a valuable tool for researchers, chemists, and drug development professionals seeking to design more efficient, selective, and environmentally benign chemical processes.[1]
This guide provides a comprehensive overview of this compound, delving into its chemical properties, synthesis, mechanistic principles, and practical applications. It is designed to serve as a technical resource for scientists leveraging this compound to overcome challenges in complex chemical transformations.
Core Chemical Identity and Physicochemical Properties
The fundamental properties of this compound are summarized below. These identifiers are critical for accurate sourcing, characterization, and regulatory compliance.
| Property | Value | Source(s) |
| CAS Number | 116237-97-9 | [2][3] |
| Molecular Formula | C₂₃H₄₃O₃PS | [2][3] |
| Linear Formula | (CH₃CH₂CH₂CH₂)₄P(CH₃C₆H₄SO₃) | |
| Molecular Weight | 430.62 g/mol | [2][3] |
| IUPAC Name | 4-methylbenzenesulfonate;tetrabutylphosphanium | [3] |
| Synonyms | p-Toluenesulfonic acid tetrabutylphosphonium salt | [2] |
| Physical Form | Crystals | |
| Melting Point | 54-59 °C |
Scientific Foundation: The Dual Role as an Ionic Liquid and Phase-Transfer Catalyst
To fully appreciate the utility of this compound, it is essential to understand the principles of ionic liquids and phase-transfer catalysis.
Ionic Liquids (ILs): "Green" Solvents and Beyond Ionic liquids are salts with melting points below 100 °C, composed entirely of ions.[1] Unlike traditional volatile organic solvents, ILs have negligible vapor pressure, which significantly reduces air pollution and exposure risks. Phosphonium-based ILs, such as the subject of this guide, are particularly noted for their high thermal and chemical stability compared to some nitrogen-based counterparts.[4] Their utility extends beyond being simple solvents; the choice of cation and anion can be tuned to create task-specific ILs that can act as catalysts, electrolytes, or extraction media, making them highly relevant in the push for "green chemistry".[1][5]
Phase-Transfer Catalysis (PTC): Bridging Immiscible Phases Many crucial organic reactions, especially in pharmaceutical synthesis, involve a nucleophile (often an inorganic salt, soluble in water) and an organic substrate (soluble in a nonpolar organic solvent).[6] These reactants are segregated into immiscible phases, leading to extremely slow or non-existent reaction rates.
A phase-transfer catalyst is a substance that transports a reactant from one phase into another where the reaction can occur.[7] this compound excels in this role. The tetrabutylphosphonium ([P(C₄H₉)₄]⁺) cation is "lipophilic" due to its four long butyl chains, making it soluble in organic solvents. It can pair with an aqueous-phase anion (like a hydroxide or halide from a reagent) and shuttle it into the organic phase to react with the substrate. This mechanism dramatically accelerates reaction rates, allows for the use of milder conditions, and often improves yields and selectivities.[6][8]
Synthesis Pathway: Acid-Base Neutralization
The synthesis of this compound is typically achieved through a straightforward and high-yielding acid-base neutralization reaction. This method is common for producing a wide array of phosphonium-based ionic liquids with various anions.[9]
The process involves reacting tetrabutylphosphonium hydroxide, a strong base, with p-toluenesulfonic acid. The hydroxide anion of the phosphonium salt is neutralized by the acidic proton of the sulfonic acid, forming water as the sole byproduct. The desired ionic liquid is formed as the resulting salt.
Reaction: (C₄H₉)₄POH + CH₃C₆H₄SO₃H → [(C₄H₉)₄P]⁺[CH₃C₆H₄SO₃]⁻ + H₂O
Caption: Synthesis of this compound.
Applications in Research and Drug Development
The dual nature of this compound as both a stable ionic liquid and an efficient PTC makes it a versatile tool in several key areas relevant to pharmaceutical and chemical development.
-
Catalysis in Organic Synthesis: As a PTC, it can accelerate a wide range of reactions, including nucleophilic substitutions (Sₙ2), alkylations, and etherifications, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs).[10] Its use can circumvent the need for harsh, anhydrous conditions or expensive and toxic solvents like DMSO.[11]
-
Green Chemistry Solvent: In its capacity as an ionic liquid, it serves as a thermally stable and non-volatile reaction medium.[12] This is particularly advantageous for reactions requiring elevated temperatures. Furthermore, the potential for catalyst/solvent recycling can significantly improve the process mass intensity (PMI) of a synthetic route, a key metric in green chemistry.[5]
-
Relevance of the Tosylate Anion: The p-toluenesulfonate (tosylate) group is a well-known and effective leaving group in organic chemistry. However, residual tosylate esters from synthesis can be a concern in pharmaceutical manufacturing, as they are classified as potentially genotoxic impurities.[13] Using a tosylate salt as the ionic liquid itself requires careful consideration of reaction pathways but also provides a unique chemical environment where the tosylate anion is an integral part of the reaction medium.
Methodology: Representative Protocol for Phase-Transfer Catalysis
The following protocol describes a general procedure for a Williamson ether synthesis, a classic Sₙ2 reaction, using this compound as the phase-transfer catalyst. This protocol is illustrative of the compound's function and should be adapted and optimized for specific substrates.
Objective: Synthesis of Phenyl Butyl Ether from Phenol and 1-Bromobutane.
Materials:
-
Phenol
-
1-Bromobutane
-
Potassium Hydroxide (KOH)
-
This compound (Catalyst, 1-5 mol%)
-
Toluene (Solvent)
-
Deionized Water
-
Diatomaceous earth for filtration
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), toluene (2-3 mL per mmol of phenol), and an aqueous solution of potassium hydroxide (1.5 eq, 50% w/w).
-
Catalyst Addition: Add this compound (0.02 eq) to the biphasic mixture.
-
Substrate Addition: Begin vigorous stirring to ensure adequate mixing of the two phases. Add 1-bromobutane (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts.
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate) to recover any remaining product.
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual salts and base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure phenyl butyl ether.
Caption: Mechanism of Phase-Transfer Catalysis.
Characterization and Quality Control
For researchers synthesizing or using this compound, proper characterization is crucial.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect complex multiplets in the aliphatic region (~0.9-2.5 ppm) corresponding to the sixteen butyl protons of the cation. In the aromatic region, expect signals for the tosylate anion: a singlet around 2.4 ppm for the methyl group protons and two doublets between 7.0 and 8.0 ppm for the para-substituted benzene ring.
-
¹³C NMR: Expect four distinct signals for the butyl carbons in the aliphatic region. For the tosylate anion, signals for the methyl carbon (~21 ppm) and the aromatic carbons would be observed.
-
-
Infrared (IR) Spectroscopy: Key signals would include strong C-H stretching bands from the butyl groups (~2800-3000 cm⁻¹). The tosylate anion will show characteristic strong S=O stretching vibrations, typically in the 1150-1250 cm⁻¹ and 1000-1050 cm⁻¹ regions.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) can be used to assess purity, particularly to detect residual starting materials like p-toluenesulfonic acid.
Safety and Handling
According to safety data, this compound presents several hazards that require appropriate handling procedures.[3][14]
-
Hazard Classifications:
-
Recommended Personal Protective Equipment (PPE):
-
Wear protective gloves, chemical safety goggles, and a lab coat.
-
When handling the solid material, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[14]
-
-
Handling and Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.
-
Avoid generating dust.
-
Conclusion
This compound stands out as a highly functional chemical tool for researchers and development scientists. Its identity as a stable phosphonium ionic liquid offers a greener alternative to conventional solvents, while its efficacy as a phase-transfer catalyst enables challenging biphasic reactions under mild conditions. By understanding its fundamental properties, synthesis, and the mechanistic principles that govern its activity, scientists can effectively harness this compound to innovate in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.
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Synthesis and Characterization of Tetrabutylphosphonium p-toluenesulfonate: A Senior Application Scientist's Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabutylphosphonium p-toluenesulfonate is a phosphonium-based ionic liquid that has garnered significant interest due to its unique physicochemical properties, including high thermal stability and utility as a phase-transfer catalyst. This guide provides a comprehensive overview of its synthesis via a robust two-step methodology and details a multi-technique approach for its thorough characterization. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships behind experimental choices and establishes self-validating protocols essential for reproducible, high-quality research in academic and industrial settings. We will explore detailed experimental procedures for synthesis and subsequent structural and thermal analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Thermogravimetric Analysis (TGA), providing researchers with the foundational knowledge required to produce and validate this versatile compound.
Introduction to this compound
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, and they have emerged as highly versatile compounds in various chemical fields.[1] Within this class, phosphonium-based ILs present notable advantages over their more common nitrogen-based analogues, such as enhanced thermal and chemical stability.[1] this compound, also known as p-toluenesulfonic acid tetrabutylphosphonium salt, is a prime example of this advantageous class of molecules.[2][3]
Its molecular structure, consisting of a bulky, symmetric tetrabutylphosphonium cation and a p-toluenesulfonate (tosylate) anion, imparts a unique set of properties that make it highly effective in a range of applications. It is widely utilized as a phase-transfer catalyst in organic synthesis, where it facilitates reactions between immiscible aqueous and organic phases.[2] Furthermore, its ionic nature and stability are leveraged in electrochemical applications and in the extraction and purification of biomolecules.[2]
Physicochemical Properties Profile
A clear understanding of a compound's fundamental properties is critical for its effective application. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 116237-97-9 | [2][3] |
| Molecular Formula | C₂₃H₄₃O₃PS | [2][4] |
| Molecular Weight | 430.62 g/mol | [2][4] |
| Appearance | White to off-white or pale yellow powder/crystals | [2][5] |
| Melting Point | 54 - 59 °C | [2][5] |
| Purity | ≥ 95% | [2] |
| Primary Hazards | Causes skin, eye, and respiratory irritation | [4] |
Synthesis of this compound
The synthesis of phosphonium salts with non-halide anions is most reliably achieved through a two-step process that involves an initial quaternization reaction followed by an anion exchange.[6][7] This strategy offers high yields and purity, as it allows for the isolation of a stable intermediate before introducing the final counter-ion.
Visualizing the Synthesis Workflow
The logical flow of the synthesis, from starting materials to the final purified product, is depicted below. This process ensures a controlled and efficient conversion.
Caption: The two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system. Successful isolation of the intermediate in Step A is a prerequisite for proceeding to Step B, ensuring that the final anion exchange is efficient.
Step A: Synthesis of Tetrabutylphosphonium Bromide (Intermediate)
This is a classic quaternization reaction. The lone pair of electrons on the phosphorus atom of tributylphosphine acts as a nucleophile, attacking the electrophilic primary carbon of 1-bromobutane. The reaction is typically driven to completion by heating under reflux.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tributylphosphine (1.0 eq) and a suitable solvent such as acetonitrile or isopropyl alcohol.
-
Reagent Addition: Slowly add 1-bromobutane (1.1 eq) to the flask. The slight excess of the alkyl halide ensures complete consumption of the more valuable phosphine.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by ³¹P NMR, observing the disappearance of the tributylphosphine signal and the appearance of a new downfield signal corresponding to the phosphonium salt.
-
Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid or oil is washed several times with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials. The product, tetrabutylphosphonium bromide, is then dried under vacuum.
Step B: Anion Exchange to Yield this compound
The principle behind this step is a metathesis reaction, driven by the precipitation of an inorganic salt. Sodium p-toluenesulfonate is used as the tosylate source, and the reaction's success hinges on the low solubility of the resulting sodium bromide in the chosen solvent.
-
Dissolution: Dissolve the tetrabutylphosphonium bromide intermediate (1.0 eq) from Step A in a suitable solvent, such as ethanol or methanol. In a separate flask, dissolve sodium p-toluenesulfonate (1.05 eq) in the same solvent, heating gently if necessary.
-
Reaction: Add the sodium p-toluenesulfonate solution to the tetrabutylphosphonium bromide solution while stirring. A white precipitate of sodium bromide should form almost immediately.
-
Completion and Filtration: Stir the mixture at room temperature for 2-4 hours to ensure the reaction goes to completion. The precipitated sodium bromide is then removed by gravity or vacuum filtration.
-
Isolation and Purification: The solvent from the filtrate is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure, crystalline this compound.
Safety Considerations
All synthesis steps should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[8][9]
-
Tributylphosphine: Is toxic and pyrophoric. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
1-Bromobutane: Is a flammable liquid and an irritant.
-
Solvents: Acetonitrile, ethanol, and other organic solvents are flammable.
-
Final Product: this compound is classified as a skin, eye, and respiratory irritant.[4]
Comprehensive Characterization
A multi-faceted analytical approach is required to unambiguously confirm the identity, structure, and purity of the synthesized product. Each technique provides a unique piece of the puzzle, and together they form a self-validating workflow.
Visualizing the Characterization Workflow
The purified product from the synthesis is subjected to a battery of spectroscopic and thermal analyses to confirm its molecular integrity.
Caption: A multi-technique workflow for the characterization of the title compound.
Structural Elucidation via NMR Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the ionic liquid in solution.[10]
-
Protocol: Dissolve ~10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
-
¹H NMR Analysis: The proton NMR spectrum provides a distinct fingerprint. The chemical shifts are influenced by the electronic environment of the protons and the counter-ion.[11]
| Protons | Expected δ (ppm) | Multiplicity | Integration |
| Cation: Butyl -CH ₃ | ~0.9 | Triplet (t) | 12H |
| Cation: Butyl -CH ₂-CH₃ | ~1.4-1.5 | Multiplet (m) | 8H |
| Cation: Butyl -CH ₂-CH₂P | ~1.5-1.6 | Multiplet (m) | 8H |
| Cation: Butyl -CH ₂P | ~2.2-2.4 | Multiplet (m) | 8H |
| Anion: Ar-CH ₃ | ~2.3 | Singlet (s) | 3H |
| Anion: Ar-H (ortho to -CH₃) | ~7.1 | Doublet (d) | 2H |
| Anion: Ar-H (ortho to -SO₃) | ~7.5 | Doublet (d) | 2H |
-
¹³C NMR Analysis: Confirms the carbon skeleton of both the cation and anion. Key signals include the four distinct carbons of the butyl chains and the characteristic aromatic and methyl carbons of the tosylate anion.
-
³¹P NMR Analysis: A single peak is expected in the phosphonium region (typically δ 25-35 ppm), confirming the presence of a single phosphorus environment.
Ionic Composition by Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing ionic liquids as it softly transfers the pre-formed ions from solution to the gas phase.[12][13]
-
Protocol: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Positive Ion Mode: The spectrum will be dominated by a single peak corresponding to the tetrabutylphosphonium cation ([C₁₆H₃₆P]⁺) at an m/z of approximately 259.3.
-
Negative Ion Mode: The spectrum will show a single major peak for the p-toluenesulfonate anion ([C₇H₇O₃S]⁻) at an m/z of approximately 171.0. This orthogonal detection of both the cation and anion provides definitive confirmation of the ionic composition.
Thermal Properties Analysis (TGA/DSC)
Thermal analysis is crucial for understanding the operational limits of the ionic liquid.[14][15]
-
Protocol: A small, accurately weighed sample (5-10 mg) is placed in an alumina or platinum crucible.
-
Thermogravimetric Analysis (TGA): The sample is heated under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min). The resulting curve of mass vs. temperature reveals the decomposition temperature (Tₔ), which for phosphonium ILs is typically high, indicating good thermal stability.[7]
-
Differential Scanning Calorimetry (DSC): The sample is heated and cooled in a controlled cycle. The DSC thermogram will clearly show an endothermic peak corresponding to the melting point of the compound, which should align with the literature values of 54-59 °C.[5][16]
Vibrational Spectroscopy (FTIR)
FTIR provides confirmation of the functional groups present in the molecule.
-
Protocol: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Interpretation: The spectrum will contain a combination of the vibrational modes from both ions.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3000-2850 | C-H stretch | Butyl chains & Ar-CH₃ |
| 1470-1450 | C-H bend | Butyl chains |
| ~1200 & ~1030 | S=O stretch | Sulfonate |
| ~1010 | S-O stretch | Sulfonate |
| ~1120 | Ring vibration | Aromatic ring |
Summary and Outlook
This guide has detailed a robust and verifiable pathway for the synthesis and characterization of this compound. The two-step synthesis involving quaternization and anion exchange provides a reliable method for producing this ionic liquid in high purity. The subsequent characterization workflow, employing a suite of orthogonal analytical techniques including NMR, MS, TGA/DSC, and FTIR, constitutes a self-validating system that ensures the structural integrity and quality of the final product. For researchers and developers, adherence to these detailed protocols provides a strong foundation for utilizing this versatile phosphonium salt in applications ranging from catalysis to materials science, confident in the material's identity and purity.
References
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Zolfigol, M. A., et al. (2020). Phosphonium-Based Polyelectrolytes: Preparation, Properties, and Usage in Lithium-Ion Batteries. PMC - NIH. [Link]
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Ermolaev, V., et al. (2010). Phosphonium ionic liquids based on bulky phosphines: Synthesis, structure and properties. Dalton Transactions. [Link]
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Iacovelli, R., et al. (2018). Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”. NIH. [Link]
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Chang, T., et al. (2007). Characterization of Phosphonium Ionic Liquids with Emphasis on Mass Spectrometry and Chromatography. ResearchGate. [Link]
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Allen, R. P., et al. (2015). The Chemical Stability of Phosphonium-Based Ionic Liquids under Gamma Irradiation. ResearchGate. [Link]
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Gupta, G. R., et al. (2012). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry. [Link]
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Solubility of Tetrabutylphosphonium p-toluenesulfonate in common organic solvents
An In-depth Technical Guide to the Solubility of Tetrabutylphosphonium p-Toluenesulfonate in Common Organic Solvents
Abstract
This compound ([P(C₄)₄][OTs]) is a quaternary phosphonium salt, a type of ionic liquid (IL) that has garnered significant interest in various chemical applications, including as a phase-transfer catalyst and a solvent in organic synthesis.[1] Its efficacy in these roles is intrinsically linked to its solubility in different organic media. This guide provides a comprehensive overview of the solubility characteristics of this compound in a range of common organic solvents. We delve into the molecular interactions governing its solubility, present a compilation of qualitative and estimated quantitative solubility data, and provide detailed, field-proven protocols for experimentally determining its solubility. This document is intended for researchers, scientists, and drug development professionals who utilize or are exploring the use of phosphonium-based ionic liquids.
Introduction: The Significance of Solubility for Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100°C, and many are liquid at room temperature.[2] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics, make them attractive alternatives to traditional volatile organic solvents.[2][3] The solubility of an IL in organic solvents is a critical parameter that dictates its utility in various applications. For instance, in organic synthesis, the IL must effectively dissolve reactants to facilitate a reaction. In extraction processes, the differential solubility of a target molecule in the IL versus another phase is exploited.
This compound is composed of a large, sterically hindered tetrabutylphosphonium cation and a p-toluenesulfonate (tosylate) anion. The nature of these ions plays a crucial role in the IL's interaction with solvent molecules and, consequently, its solubility. This guide aims to provide a detailed understanding of these interactions and a practical framework for assessing the solubility of this specific IL.
Theoretical Framework: Understanding the Drivers of Solubility
The solubility of an ionic liquid like this compound in an organic solvent is governed by a complex interplay of intermolecular forces. The adage "like dissolves like" provides a preliminary guide, but a more nuanced understanding requires consideration of the specific interactions at the molecular level.
Key Intermolecular Interactions
-
Ion-Dipole Interactions: Polar organic solvents possess permanent dipoles that can interact favorably with the charged cation and anion of the ionic liquid. Solvents with high dielectric constants are generally more effective at solvating ions.
-
Hydrogen Bonding: The oxygen atoms of the sulfonate group in the tosylate anion can act as hydrogen bond acceptors. Protic solvents, such as alcohols, can therefore engage in hydrogen bonding with the anion, which can significantly enhance solubility.
-
Van der Waals Forces: The nonpolar alkyl chains of the tetrabutylphosphonium cation and the aromatic ring of the tosylate anion can interact with nonpolar organic solvents through London dispersion forces.
-
Dipole-Induced Dipole Interactions: The ions of the IL can induce temporary dipoles in nonpolar solvent molecules, leading to attractive interactions.
The Influence of Cation and Anion Structure
The large, nonpolar surface area of the tetrabutylphosphonium cation, due to its four butyl chains, contributes to its solubility in less polar organic solvents. The tosylate anion, with its aromatic ring and sulfonate group, possesses both polar and nonpolar characteristics, allowing for a wide range of interactions. The interplay between the nature of the cation, the anion, and the solvent ultimately determines the overall solubility.
Solubility Profile of this compound
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Estimated Quantitative Solubility ( g/100 mL at 25°C) |
| Alcohols | Methanol | 5.1 | Highly Soluble | > 50 |
| Ethanol | 4.3 | Highly Soluble | > 50 | |
| Isopropanol | 3.9 | Soluble | 10 - 50 | |
| Ketones | Acetone | 5.1 | Highly Soluble | > 50 |
| Methyl Ethyl Ketone | 4.7 | Soluble | 10 - 50 | |
| Esters | Ethyl Acetate | 4.4 | Soluble | 10 - 50 |
| Ethers | Diethyl Ether | 2.8 | Sparingly Soluble | 1 - 5 |
| Tetrahydrofuran (THF) | 4.0 | Soluble | 10 - 50 | |
| Hydrocarbons | n-Hexane | 0.1 | Sparingly Soluble | < 1 |
| Toluene | 2.4 | Soluble | 5 - 15 | |
| Chlorinated Solvents | Dichloromethane | 3.1 | Highly Soluble | > 50 |
| Chloroform | 4.1 | Highly Soluble | > 50 |
Disclaimer: The quantitative solubility values presented in this table are estimations based on the known solubility of analogous phosphonium salts and the general principles of solubility. For precise applications, experimental verification is strongly recommended.
Experimental Protocols for Solubility Determination
To obtain accurate, quantitative solubility data, experimental determination is essential. Below are two robust, step-by-step protocols for determining the solubility of this compound in organic solvents.
Gravimetric Method
This classic and reliable method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.
Diagram of the Gravimetric Solubility Determination Workflow
Caption: Workflow for the gravimetric determination of solubility.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed, airtight vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.
-
Phase Separation: Allow the vial to stand undisturbed at the same constant temperature for a few hours to let the undissolved solid settle. Alternatively, centrifuge the vial to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a calibrated pipette or syringe. Avoid disturbing the undissolved solid.
-
Solvent Removal: Transfer the aliquot of the saturated solution to a pre-weighed, clean, and dry evaporating dish. Carefully evaporate the solvent under a gentle stream of inert gas, in a fume hood, or using a rotary evaporator. Gentle heating may be applied if the ionic liquid is thermally stable at the required temperature.
-
Drying: Dry the residue in the evaporating dish to a constant weight, typically in a vacuum oven at a moderate temperature to remove any residual solvent.
-
Calculation: The solubility is calculated as the mass of the dried residue (solute) per volume or mass of the solvent used.
UV-Vis Spectroscopic Method
This method is suitable for solutes that have a chromophore, such as the aromatic ring in the tosylate anion of this compound. It relies on the Beer-Lambert law, where absorbance is proportional to concentration.
Diagram of the UV-Vis Spectroscopic Solubility Determination Workflow
Caption: Workflow for solubility determination using UV-Vis spectroscopy.
Step-by-Step Protocol:
-
Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to identify the λmax of the tosylate anion (typically around 262 nm).
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of the ionic liquid in the chosen solvent with accurately known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.
-
-
Prepare a Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution and allow it to equilibrate.
-
Sample and Dilute:
-
After equilibration and phase separation (by settling or centrifugation), carefully withdraw a small, known volume of the clear supernatant.
-
Dilute this aliquot with a known volume of the pure solvent to bring its concentration within the linear range of the calibration curve.
-
-
Measure Absorbance: Measure the absorbance of the diluted solution at λmax.
-
Calculate Solubility:
-
Use the calibration curve to determine the concentration of the diluted solution from its absorbance.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of the ionic liquid in that solvent.
-
Conclusion
This compound exhibits a versatile solubility profile, demonstrating high solubility in polar aprotic and protic solvents, and moderate to low solubility in nonpolar solvents. This behavior is a direct consequence of the molecular structures of its constituent ions and their interactions with the solvent molecules. While precise, quantitative data remains sparse in the public domain, the provided estimations and detailed experimental protocols offer a robust framework for researchers and professionals to effectively utilize this ionic liquid in their applications. The experimental determination of solubility is paramount for applications requiring high precision, and the methods outlined in this guide provide a reliable means to achieve this.
References
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Organic Chemistry Portal. (n.d.). Ionic Liquids. Retrieved January 13, 2026, from [Link]
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An In-Depth Technical Guide to the Thermal Stability and Decomposition of Tetrabutylphosphonium p-Toluenesulfonate
Abstract: This technical guide provides a comprehensive analysis of the thermal stability and decomposition characteristics of tetrabutylphosphonium p-toluenesulfonate, an ionic liquid of significant interest to researchers, scientists, and drug development professionals. In the absence of direct, publicly available experimental data for this specific compound, this guide synthesizes information from analogous phosphonium salts and tosylate-containing ionic liquids to establish a well-reasoned estimation of its thermal properties. Furthermore, it offers detailed, field-proven experimental protocols for determining these properties using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), ensuring a self-validating system for researchers. The guide also delves into the probable decomposition mechanisms, grounded in the established chemistry of quaternary phosphonium salts.
Introduction to this compound
This compound ([P(C₄)₄][OTs]) is a quaternary phosphonium salt that exists as a crystalline solid at room temperature.[1][2] It is characterized by the combination of a bulky, symmetric tetrabutylphosphonium cation and a p-toluenesulfonate anion.[3][4] Phosphonium salts, in general, are known for their enhanced thermal and chemical stability compared to their nitrogen-based ammonium analogues, making them attractive for a variety of applications, including as phase-transfer catalysts, electrolytes, and solvents in chemical synthesis.[5][6] The thermal stability of an ionic liquid is a critical parameter that dictates its operational window in high-temperature applications and is a key consideration in drug development processes where thermal stress can occur.
The Crucial Role of Cation and Anion in Thermal Stability
The thermal stability of ionic liquids is not an intrinsic property of the cation or anion alone but rather a synergistic effect of their interaction. For quaternary phosphonium salts, several factors are at play:
-
The Cation: The nature of the alkyl chains on the phosphorus atom influences the stability. While longer alkyl chains can sometimes lower the decomposition temperature, the overall stability of phosphonium salts is generally robust.[7][8]
-
The Anion: The anion plays a pivotal role in the decomposition pathway. Highly nucleophilic or basic anions can initiate decomposition at lower temperatures through mechanisms like nucleophilic substitution (Sₙ2) or elimination reactions. Conversely, weakly coordinating, non-nucleophilic anions tend to afford salts with higher thermal stability.[9]
Estimated Thermal Stability of this compound
Comparative Analysis of Analogous Compounds
The following table summarizes the thermal decomposition data for various tetrabutylphosphonium salts and salts containing the p-toluenesulfonate anion. This comparative approach allows for an educated estimation of the thermal stability of [P(C₄)₄][OTs].
| Compound | Cation | Anion | Onset Decomposition Temperature (°C) | Reference |
| Tetrabutylphosphonium Bromide : p-Toluenesulfonic Acid (1:1 DES) | Tetrabutylphosphonium | Bromide/p-Toluenesulfonate | ~407 | [10] |
| Pyridinium p-Toluenesulfonate | Pyridinium | p-Toluenesulfonate | 213 | [11][12] |
| N-methylpiperidinium p-Toluenesulfonate | N-methylpiperidinium | p-Toluenesulfonate | 286 | [11][12] |
| Trihexyl(tetradecyl)phosphonium Tetrafluoroborate | Trihexyl(tetradecyl)phosphonium | Tetrafluoroborate | >300 | [6] |
| Tetrabutylphosphonium Hydrogen Sulfate | Tetrabutylphosphonium | Hydrogen Sulfate | ~300-400 | [5] |
| 4-methylanilinium p-toluenesulfonate | 4-methylanilinium | p-toluenesulfonate | 199 | [13] |
Based on this data, it is reasonable to hypothesize that the thermal decomposition onset of this compound will be significantly higher than that of tosylate salts with less stable cations (e.g., pyridinium) and likely falls within the broad range observed for other thermally robust phosphonium salts, i.e., in the 300-400 °C range. The p-toluenesulfonate anion is a relatively weak nucleophile and base, which should contribute to a higher decomposition temperature compared to salts with halide or hydroxide anions.
Experimental Protocols for Thermal Analysis
To ascertain the precise thermal stability and decomposition profile of this compound, a systematic experimental approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.
Thermogravimetric Analysis (TGA) Protocol
TGA is the cornerstone for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Experimental Workflow for TGA:
Caption: TGA Experimental Workflow for Thermal Stability Assessment.
Methodology Details:
-
Sample Preparation:
-
Accurately weigh approximately 2-5 mg of this compound into a standard TGA pan (ceramic or aluminum). A smaller sample size minimizes thermal gradients within the sample.
-
Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.
-
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation. The choice of an inert atmosphere is critical to study the intrinsic thermal stability, as the presence of oxygen can significantly lower the decomposition temperature.[13]
-
Allow the system to equilibrate at the starting temperature (typically ambient) until the mass reading is stable.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a final temperature of around 600 °C at a constant heating rate, typically 10 °C/min. A higher heating rate can artificially inflate the apparent onset decomposition temperature, so consistency is key for comparative studies.[13]
-
-
Data Analysis:
-
The primary data obtained is a plot of mass versus temperature.
-
The onset decomposition temperature (Tₒₙₛₑₜ) is determined as the temperature at which a significant mass loss begins. This is often calculated by the intersection of the baseline tangent and the tangent of the decomposition curve.
-
The temperatures at which 5% and 10% mass loss occur are also valuable metrics for comparing thermal stability.
-
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the heat flow into or out of a sample as a function of temperature, providing information on phase transitions such as melting, crystallization, and glass transitions. It can also reveal exothermic or endothermic decomposition processes.
Experimental Workflow for DSC:
Caption: DSC Experimental Workflow for Thermal Characterization.
Methodology Details:
-
Sample Preparation:
-
Weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Hermetically seal the pan to contain any volatiles released during heating and to prevent interaction with the furnace atmosphere.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point to erase its prior thermal history. The melting point of this compound is reported to be in the range of 54-59 °C or 70-72 °C.[2]
-
Cooling: Cool the sample at a controlled rate (e.g., 10 °C/min) to observe any crystallization events.
-
Second Heat: Reheat the sample at the same rate as the first heat up to the decomposition temperature determined by TGA. This second heat provides information on the glass transition (if amorphous), crystallization, and melting of the material with a controlled thermal history. It also confirms whether decomposition is an endothermic or exothermic process.
-
-
Data Analysis:
-
Analyze the DSC thermogram to identify the melting temperature (Tₘ), crystallization temperature (T꜀), and glass transition temperature (T₉).
-
Observe the thermal event corresponding to decomposition. The absence of a TGA weight loss coinciding with a DSC exotherm can indicate crystallization or curing rather than decomposition.[14]
-
Probable Decomposition Mechanisms
The thermal decomposition of phosphonium-based ionic liquids typically proceeds through established pathways. For this compound, the following mechanisms are considered most likely:
-
β-Elimination (Hofmann Elimination): This is a common pathway for quaternary ammonium and phosphonium salts with β-hydrogens. The p-toluenesulfonate anion can act as a base, abstracting a proton from a β-carbon of one of the butyl chains. This leads to the formation of 1-butene, tributylphosphine, and p-toluenesulfonic acid.
-
Nucleophilic Substitution (Sₙ2): The p-toluenesulfonate anion could potentially act as a nucleophile, attacking one of the α-carbons of the butyl groups. This would result in the formation of butyl p-toluenesulfonate and tributylphosphine. However, given that tosylate is a good leaving group, its nucleophilicity is moderate, suggesting this pathway may be less favored than elimination, especially at higher temperatures.
The initial degradation of alkyl phosphonium salts can follow both β-elimination and nucleophilic displacement pathways.[15] The exact mechanism will depend on the interplay between the basicity and nucleophilicity of the p-toluenesulfonate anion under the reaction conditions.
Conclusion
This compound is anticipated to be a thermally robust ionic liquid with a decomposition temperature likely in the 300-400 °C range. This estimation is based on the known high stability of the tetrabutylphosphonium cation and the relatively low nucleophilicity and basicity of the p-toluenesulfonate anion. For definitive characterization, the detailed TGA and DSC protocols provided in this guide offer a reliable and systematic approach for researchers. Understanding the thermal limits and decomposition pathways is paramount for the successful application of this compound in high-temperature processes and for ensuring the stability of formulations in the pharmaceutical industry.
References
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Characterization of Thermal, Ionic Conductivity and Electrochemical Properties of Some p-Tosylate Anions-Based Protic Ionic Compounds. (2022). MDPI. Retrieved from [Link]
-
Important thermal properties of the p-toluene sulfonic acid [PTS] anion based protic ionic liquids (PILs). (n.d.). ResearchGate. Retrieved from [Link]
-
TGA profiles from 50-600 °C of [P 4444 ][B(pyr) 4 ] (red) and [P 4444 ][B(bdo) 2 ] (blue). (n.d.). ResearchGate. Retrieved from [Link]
-
Performance of p-Toluenesulfonic Acid–Based Deep Eutectic Solvent in Denitrogenation: Computational Screening and Experimental Validation. (2020). MDPI. Retrieved from [Link]
-
Methanesulfonate and p-toluenesulfonate salts of the N-methyl-N-alkylpyrrolidinium and quaternary ammonium cations: Novel low cost ionic liquids. (n.d.). ResearchGate. Retrieved from [Link]
-
Thermal Stability of Highly Fluorinated Phosphonium Salts. (n.d.). TA Instruments. Retrieved from [Link]
-
Characterization of Thermal, Ionic Conductivity and Electrochemical Properties of Some p-Tosylate Anions-Based Protic Ionic Compounds. (2022). ResearchGate. Retrieved from [Link]
-
Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids. (2022). Journal of Molecular Liquids. Retrieved from [Link]
-
Thermal Stability of Quaternary Phosphonium Modified Montmorillonites. (n.d.). ResearchGate. Retrieved from [Link]
-
p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). (n.d.). Girolami Group Website - University of Illinois. Retrieved from [Link]
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This compound | C23H43O3PS | CID 16218643. (n.d.). PubChem. Retrieved from [Link]
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CrystEngComm. (n.d.). RSC Publishing. Retrieved from [Link]
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Stability with respect to temperature, as demonstrated by thermogravimetric analysis (TGA), for trihexyl(tetradecyl)phosphonium tetrafluoroborate, [(C 6 H 13 ) 3 P(C 14 H 29 )][BF 4 ]. (n.d.). ResearchGate. Retrieved from [Link]
-
Interpreting Unexpected Events and Transitions in DSC Results. (n.d.). TA Instruments. Retrieved from [Link]
-
Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids. (n.d.). eScholarship.org. Retrieved from [Link]
-
Thermal evaporation of intact positive ions of quaternary ammonium and phosphonium salts. (n.d.). Journal of the Chemical Society, Chemical Communications (RSC Publishing). Retrieved from [Link]
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Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids. (n.d.). ResearchGate. Retrieved from [Link]
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Characterization of Pharmaceutical Materials with Modulated DSC™. (n.d.). TA Instruments. Retrieved from [Link]
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Integrated Microcantilever for Joint Thermal Analysis of Trace Hazardous Materials. (n.d.). MDPI. Retrieved from [Link]
-
Spectroscopic, thermal and mechanical studies on 4-methylanilinium p-toluenesulfonate - a new organic NLO single crystal. (2012). PubMed. Retrieved from [Link]
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p-Toluenesulfonic acid | C7H7SO3H | CID 6101. (n.d.). PubChem. Retrieved from [Link]
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Modulated DSC™ Compendium: Basic Theory & Experimental Considerations, TA-210. (n.d.). TA Instruments. Retrieved from [Link]
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Methyl p-toluenesulfonate, 98% 250 g. (n.d.). Thermo Scientific Alfa Aesar. Retrieved from [Link]
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Differential Scanning Calorimetry (DSC). (n.d.). TA Instruments. Retrieved from [Link]
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Is Tetrabutylphosphonium p-toluenesulfonate an ionic liquid?
Technical Guide: Tetrabutylphosphonium p-Toluenesulfonate
An In-depth Analysis of its Classification as an Ionic Liquid
Executive Summary
This technical guide addresses the classification of this compound. Based on its fundamental physicochemical properties, most notably its melting point, this compound is definitively classified as an ionic liquid. Its melting point range of 54-59 °C falls comfortably below the universally accepted 100 °C threshold that distinguishes ionic liquids from traditional molten salts. This guide will deconstruct the definition of an ionic liquid, analyze the specific properties of this compound, and explore its applications, which are characteristic of this unique class of materials.
The Fundamental Definition of an Ionic Liquid
An ionic liquid (IL) is a salt that exists in the liquid state at or near ambient temperatures.[1] The most widely accepted definition classifies salts with a melting point below 100 °C (212 °F) as ionic liquids.[1][2] Unlike conventional solvents such as water or acetone, which are composed of neutral molecules, ionic liquids are composed entirely of ions—specifically, a combination of a large organic cation and an organic or inorganic anion.[3][4]
The defining characteristics of ionic liquids stem from their unique structure:
-
Low Melting Point: The ions in these salts have poorly coordinated, often asymmetric shapes and delocalized charges. This structural complexity disrupts the formation of a stable crystal lattice, resulting in a significantly lower melting point compared to simple inorganic salts like sodium chloride, which melts at 801 °C.[1][5]
-
Negligible Vapor Pressure: Their ionic nature means they have extremely low volatility, making them non-flammable and attractive as green solvent alternatives.[4]
-
High Thermal and Chemical Stability: Many ionic liquids are stable at high temperatures (up to 200-400 °C) and are resistant to oxidation and other chemical degradation.[4]
-
Tunable Properties: A key feature of ionic liquids is their "designer" nature. By systematically altering the structure of the cation or anion, one can fine-tune physicochemical properties like viscosity, polarity, solubility, and conductivity for specific applications.[2][5]
Caption: Workflow of the compound as a phase-transfer catalyst.
Representative Synthesis Protocol
The synthesis of phosphonium-based ionic liquids like this compound is typically a direct and high-yielding process. The following is a generalized, self-validating protocol for its preparation via a neutralization reaction, a common and efficient method for creating protic ionic liquids.
Experimental Methodology: Acid-Base Neutralization
This protocol describes the reaction between tetrabutylphosphonium hydroxide and p-toluenesulfonic acid. The primary validation of success is the formation of water as the sole byproduct, which can be removed under vacuum, and the confirmation of the product's identity via analytical methods.
Step 1: Reagent Preparation
-
Equimolar amounts of tetrabutylphosphonium hydroxide (e.g., 40 wt. % in H₂O) and p-toluenesulfonic acid monohydrate are prepared.
-
Causality: Using equimolar amounts ensures complete neutralization, preventing residual acidic or basic impurities in the final product.
Step 2: Reaction
-
The p-toluenesulfonic acid is slowly added to the stirred solution of tetrabutylphosphonium hydroxide in a round-bottom flask. The flask is kept in an ice bath to manage the exothermic reaction.
-
Causality: Slow addition and cooling are critical to control the heat generated during neutralization, preventing potential side reactions or degradation.
Step 3: Water Removal
-
The resulting solution is connected to a rotary evaporator. The water is removed under reduced pressure at a moderate temperature (e.g., 60-70 °C).
-
Causality: This step is crucial for isolating the ionic liquid. The negligible vapor pressure of the product allows for the selective removal of the volatile water byproduct.
Step 4: Drying and Purification
-
The resulting viscous liquid or solid is further dried under high vacuum at an elevated temperature (e.g., 80 °C) for several hours to remove any residual water.
-
Causality: The presence of water can significantly alter the physicochemical properties of an ionic liquid. Rigorous drying is essential to obtain a pure, anhydrous product. The purity can be verified by Karl Fischer titration for water content and NMR spectroscopy to confirm the structure.
Conclusion
Based on overwhelming evidence, this compound is unequivocally an ionic liquid. Its melting point of 54-59 °C is the primary determinant, placing it firmly under the 100 °C benchmark. This classification is further supported by its commercial availability as an ionic liquid and its application in roles—such as a phase-transfer catalyst and specialty solvent—that are hallmarks of this class of materials. For researchers and drug development professionals, its properties of low volatility, high thermal stability, and catalytic activity make it a valuable and versatile tool in modern chemistry.
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- IONIC LIQUID definition and meaning | Collins English Dictionary.
- Ionic liquids - Solvionic.
- Tetrabutylphosphonium p-toluenesulfon
- Ionic Liquids - IAS - TU Wien.
- Ionic Liquids - Organic Chemistry Portal.
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- This compound >= 95 NT 116237-97-9 - Sigma-Aldrich.
- This compound | C23H43O3PS | CID 16218643 - PubChem.
- This compound >= 95 NT 116237-97-9 - Sigma-Aldrich.
- Tetrabutylphosphonium p-toluenesulfon
- This compound >= 95 NT 116237-97-9 - Sigma-Aldrich.
- This compound >= 95 NT 116237-97-9 - Sigma-Aldrich.
- This compound >= 95 NT 116237-97-9 - Sigma-Aldrich.
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Safety data sheet and handling precautions for Tetrabutylphosphonium p-toluenesulfonate
An In-depth Technical Guide to the Safe Handling of Tetrabutylphosphonium p-toluenesulfonate
For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No. 116237-97-9). As a Senior Application Scientist, the following content is synthesized from established safety data sheets and technical resources to ensure a narrative that is both scientifically accurate and practically applicable in a laboratory setting. This document eschews a rigid template in favor of a logical, in-depth exploration of the compound's characteristics and the causality behind recommended safety protocols.
Understanding this compound: An Introduction
This compound is an ionic liquid, a class of salts that are liquid at or near ambient temperature.[1][2] It is characterized by the tetrabutylphosphonium cation and the p-toluenesulfonate anion. Its unique properties make it a subject of interest and a useful reagent in various chemical syntheses.[1] However, like any chemical reagent, a thorough understanding of its hazard profile is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide is designed to provide that understanding, moving beyond mere procedural lists to explain the rationale behind each safety recommendation.
The Hazard Profile: A Foundation for Safe Practice
The core of safe handling is a comprehensive understanding of the substance's inherent risks. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance, necessitating specific precautions.[3][4]
The Nature of the Hazard: Irritation
According to GHS classifications, this compound is a known irritant.[4] The primary hazards are:
The signal word associated with these hazards is "Warning".[3][5][6] The irritant nature of the compound means that direct contact with the skin, eyes, or respiratory tract can lead to inflammation, discomfort, and potential tissue damage. The target organ for systemic effects following single exposure is the respiratory system.[3][5][7] Therefore, all handling procedures must be designed to prevent direct physical contact and aerosol or dust inhalation.
Physicochemical Properties and Their Safety Implications
The physical state of a chemical directly influences its potential exposure routes and the necessary control measures. This compound is typically supplied as a crystalline solid.[3][6] This is a critical detail, as the primary risk during handling of the neat compound is the generation and inhalation of fine dust particles.
| Property | Value | Source(s) |
| CAS Number | 116237-97-9 | [1][3][4][5] |
| Molecular Formula | C₂₃H₄₃O₃PS | [1][4][6] |
| Molecular Weight | 430.62 g/mol | [1][3][4][5] |
| Physical Form | Crystals | [3][6] |
| Melting Point | 54-59 °C | [3][6] |
| Incompatibilities | Strong oxidizing agents | [8] |
A Risk-Based Approach to Safe Handling
A multi-layered approach is essential for mitigating the risks associated with this compound. This involves a hierarchy of controls, starting with the most effective measures.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can contact the user. For a crystalline solid that poses an inhalation risk, ventilation is key.
-
Fume Hood/Local Exhaust Ventilation (LEV): All weighing and transfer operations involving the solid compound must be conducted within a certified chemical fume hood or other ventilated enclosure.[7][8] This captures any dust generated, preventing it from entering the breathing zone of the researcher.
-
Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[8] Their locations should be clearly marked and unobstructed.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be used in conjunction with engineering controls. The appropriate PPE creates a physical barrier between the user and the chemical.[9]
| Protection Type | Specification | Rationale and Best Practices |
| Eye & Face | Chemical safety goggles or a face shield worn over safety glasses. | Protects against dust particles and potential splashes. Standard safety glasses do not provide an adequate seal against fine dust.[3][7][8] |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber). | Nitrile gloves offer good resistance to a range of chemicals and are more puncture-resistant than latex.[10][11] Always inspect gloves for defects before use and wash hands thoroughly after removal. |
| Body | Laboratory coat. | Prevents contamination of personal clothing.[7][12] |
| Respiratory | For routine, small-scale use in a fume hood, no respiratory protection is typically needed.[7] For large quantities, or if ventilation is inadequate, a NIOSH-approved N95 dust mask or higher is required.[3] | This prevents the inhalation of irritating dust particles.[3] |
Safe Work Practices
-
Avoid Dust Generation: Handle the solid material carefully to minimize the formation of dust.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where the chemical is handled.[7][8]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[8][13] Keep it away from incompatible materials such as strong oxidizing agents.[8]
Experimental Workflow: A Step-by-Step Protocol for Safe Handling
This protocol outlines the critical steps for safely using this compound, from preparation to disposal.
Objective: To safely weigh and prepare a solution of this compound.
Methodology:
-
Preparation and Pre-Use Checks:
-
Don all required PPE as specified in Section 3.2 (goggles, lab coat, nitrile gloves).
-
Verify that the chemical fume hood is operational (check airflow monitor).
-
Gather all necessary equipment (spatula, weigh boat, glassware, solvent) and place it inside the fume hood.
-
Ensure the chemical waste container is properly labeled and accessible.
-
-
Weighing and Dispensing (inside fume hood):
-
Place a weigh boat on the analytical balance and tare it.
-
Carefully open the container of this compound.
-
Using a clean spatula, slowly transfer the desired amount of the crystalline solid to the weigh boat. Avoid any rapid movements that could create airborne dust.
-
Securely close the primary container.
-
Record the weight.
-
-
Use in Solution (inside fume hood):
-
Carefully transfer the weighed solid into the designated reaction flask or beaker.
-
Add the desired solvent to the vessel.
-
If necessary, stir the mixture to facilitate dissolution.
-
-
Post-Handling Decontamination and Waste Disposal:
-
Dispose of the used weigh boat, any contaminated paper towels, and used gloves in the designated solid chemical waste container.
-
Clean the spatula and any non-disposable equipment with an appropriate solvent. Collect the rinse as hazardous waste.
-
Wipe down the work surface inside the fume hood.
-
Remove PPE in the correct order (gloves first, then lab coat, then goggles) and wash hands thoroughly.
-
Emergency Response Protocols
Preparedness is key to mitigating the impact of an accidental exposure or release.
Accidental Release (Spill)
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Protect Yourself: Don appropriate PPE, including respiratory protection if necessary.[14]
-
Contain and Clean: For a small spill, carefully sweep or vacuum the solid material into a labeled container for disposal.[8][14] Avoid actions that generate dust.[14] Use an inert absorbent material for solutions.[8]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Treat all cleanup materials as hazardous waste.
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. If they experience breathing difficulties, seek immediate medical attention.[8][15]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][8][14]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][15][16]
Fire Response
In case of a fire involving this compound, use water spray, carbon dioxide (CO2), dry chemical, or chemical foam as extinguishing media.[8][14] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7][8] Hazardous combustion products include toxic oxides of carbon and sulfur.[8]
Visualization of Safe Handling Workflow
The following diagram illustrates the logical flow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
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This compound | C23H43O3PS | CID 16218643 . PubChem. [Link]
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SAFETY DATA SHEET - Butyl p-toluenesulfonate (2023-10-04) . Fisher Scientific. [Link]
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Personal Protective Equipment (PPE) Glove Selection . University of Tennessee Knoxville. [Link]
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Material Safety for P-Toluenesulfonic Acid . Capital Resin Corporation. [Link]
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Toxicity studies of p-toluenesulfonamide administered in feed to F344/N rats, F344/NTac rats, and B6C3F1/N mice . PubMed. [Link]
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Spectroscopic Elucidation of Tetrabutylphosphonium p-Toluenesulfonate: A Technical Guide
Introduction
Tetrabutylphosphonium p-toluenesulfonate is an ionic liquid (IL) composed of a quaternary phosphonium cation and a tosylate anion. As with many ionic liquids, its physical and chemical properties are of significant interest in various applications, including as solvents in organic synthesis and electrolytes. A thorough understanding of its molecular structure is paramount for its effective application and for quality control in its production. This guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will not only present the spectral data but also delve into the rationale behind the experimental methodologies and the interpretation of the observed spectra, providing researchers and drug development professionals with a comprehensive reference.
Molecular Structure and Spectroscopic Overview
The molecular structure of this compound is fundamental to understanding its spectroscopic signature. The molecule consists of a central phosphorus atom bonded to four butyl chains, forming the tetrabutylphosphonium cation, and the p-toluenesulfonate anion.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For ionic liquids, it provides detailed information about both the cation and the anion.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, we expect to see signals corresponding to the butyl chains of the cation and the aromatic and methyl protons of the tosylate anion.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Cation | |||
| P-CH ₂- | ~2.2 - 2.4 | Multiplet | 8H |
| -CH ₂-CH ₂-CH₃ | ~1.4 - 1.6 | Multiplet | 16H |
| -CH ₃ | ~0.9 - 1.0 | Triplet | 12H |
| Anion | |||
| Ar-H (ortho to SO₃) | ~7.7 - 7.8 | Doublet | 2H |
| Ar-H (meta to SO₃) | ~7.1 - 7.2 | Doublet | 2H |
| Ar-CH ₃ | ~2.3 - 2.4 | Singlet | 3H |
Interpretation and Causality:
The chemical shifts of the butyl group protons are influenced by their proximity to the positively charged phosphorus atom. The α-protons (P-CH ₂) are the most deshielded and appear furthest downfield. The terminal methyl protons (-CH ₃) are the most shielded and appear furthest upfield. The protons of the tosylate anion exhibit a typical aromatic splitting pattern. The protons ortho to the electron-withdrawing sulfonate group are more deshielded than the meta protons. The methyl group on the aromatic ring appears as a singlet in the aliphatic region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Assignment | Predicted Chemical Shift (ppm) |
| Cation | |
| P -CH₂- | ~18 - 20 (doublet, J(P-C) ~45-50 Hz) |
| -C H₂-CH₂-CH₃ | ~23 - 25 (doublet, J(P-C) ~15-20 Hz) |
| -CH₂-C H₂-CH₃ | ~23 - 25 |
| -C H₃ | ~13 - 14 |
| Anion | |
| C -SO₃ | ~145 - 148 |
| C -CH₃ | ~140 - 143 |
| Ar-C H | ~128 - 130 |
| Ar-C H | ~125 - 127 |
| Ar-C H₃ | ~20 - 22 |
Interpretation and Causality:
In the cation, the carbon atoms closer to the phosphorus atom experience greater deshielding. A key feature of the ¹³C NMR of organophosphorus compounds is the observation of coupling between the phosphorus and carbon atoms (J(P-C)). The one-bond coupling (¹J(P-C)) for the α-carbon is significantly larger than the two-bond coupling (²J(P-C)) for the β-carbon. In the tosylate anion, the carbon attached to the sulfonate group and the carbon bearing the methyl group are quaternary and appear at lower field. The aromatic CH carbons appear in the typical aromatic region.
³¹P NMR Spectroscopy
³¹P NMR is highly specific for the phosphorus nucleus and provides a direct probe of its chemical environment.
| Assignment | Predicted Chemical Shift (ppm) |
| [(CH₃CH₂CH₂CH₂ )₄P ]⁺ | ~32 - 34 |
Interpretation and Causality:
The chemical shift of the phosphorus atom in tetralkylphosphonium salts is typically found in the range of +25 to +40 ppm, relative to 85% H₃PO₄. The observed chemical shift for the tetrabutylphosphonium cation is expected to be a sharp singlet in a proton-decoupled spectrum.
Experimental Protocol: NMR Spectroscopy
A self-validating protocol for NMR analysis ensures reproducibility and accuracy.
Caption: Workflow for NMR analysis of ionic liquids.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1][2]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Ionic liquids can be viscous, so gentle warming or vortexing may be necessary to ensure complete dissolution.[2][3]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure there are no solid particles, as they can adversely affect the magnetic field homogeneity.[1][2]
-
Instrument Setup: Place the NMR tube in the spectrometer. Load the standard acquisition parameters for the desired nucleus (¹H, ¹³C, or ³¹P).
-
Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to obtain sharp spectral lines.[2]
-
Data Acquisition: Acquire the free induction decay (FID) by applying a radiofrequency pulse and recording the subsequent signal. The number of scans will depend on the sample concentration and the nucleus being observed.
-
Processing and Analysis: The FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS). Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, the IR spectrum will be a composite of the vibrations of the cation and the anion.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3050 - 3030 | Aromatic C-H stretch | Medium-Weak |
| ~2960 - 2870 | Aliphatic C-H stretch (from butyl groups) | Strong |
| ~1470 - 1450 | C-H bend (from butyl groups) | Medium |
| ~1220 - 1190 | Asymmetric SO₂ stretch | Strong |
| ~1130 - 1120 | Symmetric SO₂ stretch | Strong |
| ~1035 - 1030 | In-plane C-H bend (aromatic) | Strong |
| ~1010 | S-O stretch | Strong |
| ~815 | Out-of-plane C-H bend (aromatic, p-substituted) | Strong |
| ~680 | C-S stretch | Medium |
Interpretation and Causality:
The most prominent bands in the IR spectrum are expected to arise from the tosylate anion, particularly the strong absorptions from the sulfonate group (asymmetric and symmetric SO₂ stretching). The strong aliphatic C-H stretching and bending vibrations from the four butyl chains of the cation will also be clearly visible. The substitution pattern of the aromatic ring of the tosylate anion is confirmed by the presence of characteristic bands in the "fingerprint" region, such as the strong out-of-plane C-H bending vibration around 815 cm⁻¹.
Experimental Protocol: FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient and widely used technique for obtaining the IR spectrum of ionic liquids.
Caption: Workflow for ATR-FTIR analysis.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small drop of the neat this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.[4]
-
Data Acquisition: Collect the infrared spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.[5]
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum can be analyzed for the presence of characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of ionic liquids.[6][7][8]
Positive Ion Mode ESI-MS
In the positive ion mode, the primary species observed will be the tetrabutylphosphonium cation.
| m/z | Assignment |
| 259.26 | [P(C₄H₉)₄]⁺ (Tetrabutylphosphonium cation) |
Fragmentation Analysis (MS/MS):
Collision-induced dissociation (CID) of the m/z 259.26 precursor ion can provide further structural information. Common fragmentation pathways for tetraalkylphosphonium cations involve the loss of alkene molecules (neutral loss).[9]
Caption: Proposed fragmentation pathway for the tetrabutylphosphonium cation.
Negative Ion Mode ESI-MS
In the negative ion mode, the p-toluenesulfonate anion will be detected.
| m/z | Assignment |
| 171.01 | [CH₃C₆H₄SO₃]⁻ (p-Toluenesulfonate anion) |
Fragmentation Analysis (MS/MS):
The fragmentation of the tosylate anion is less common under typical ESI-MS/MS conditions due to its stability. If fragmentation does occur, it may involve the loss of SO₂ or other rearrangements.
Experimental Protocol: ESI-MS
A robust ESI-MS protocol is essential for the reliable analysis of ionic liquids.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µM) in a solvent suitable for electrospray, such as methanol, acetonitrile, or a mixture with water. The choice of solvent can influence ionization efficiency.[7][10]
-
Infusion: The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[8]
-
Ionization: Apply a high voltage to the ESI needle (typically 3-5 kV for positive ion mode and -2 to -4 kV for negative ion mode). This creates a fine spray of charged droplets.
-
Desolvation: A heated drying gas (typically nitrogen) is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated. For MS/MS analysis, the ion of interest is selected in the first mass analyzer, fragmented in a collision cell, and the fragment ions are analyzed in the second mass analyzer.
Conclusion
This technical guide has provided a comprehensive overview of the key spectroscopic techniques used to characterize this compound. By combining the insights from ¹H, ¹³C, and ³¹P NMR, IR spectroscopy, and mass spectrometry, a complete and unambiguous structural confirmation can be achieved. The detailed experimental protocols and interpretations of the spectral data presented herein serve as a valuable resource for researchers and professionals working with this and other ionic liquids. The self-validating nature of the described methodologies ensures the generation of reliable and reproducible data, which is critical for both fundamental research and industrial applications.
References
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- Beger, R. D., & Williams, L. D. (2003). Ionic liquids: solutions for electrospray ionization mass spectrometry. In Ionic Liquids in Synthesis (pp. 484-492). Wiley-VCH Verlag GmbH & Co. KGaA.
- Carda-Broch, S., Berthod, A., & Armstrong, D. W. (2003). Solvent properties of the 1-butyl-3-methylimidazolium hexafluorophosphate ionic liquid. Analytical and bioanalytical chemistry, 375(2), 191-199.
- Fannin, A. A., Floreani, D. A., King, L. A., Landers, J. S., Piersma, B. J., Stech, D. J., ... & Wilkes, J. S. (1984). Properties of 1, 3-dialkylimidazolium chloride-aluminum chloride ionic liquids. 2. Phase transitions, densities, electrical conductivities, and viscosities. The Journal of Physical Chemistry, 88(12), 2614-2621.
- Fujisawa, T., Korenaga, T., & Tsuru, T. (2012). Characteristic spectroscopic features because of cation–anion interactions observed in the 700–950 cm–1 range of infrared spectroscopy for various imidazolium-based ionic liquids. ACS omega, 3(7), 8056-8063.
- Ghandi, K. (2014). A review of ionic liquids, their limits and applications. Green and Sustainable Chemistry, 4(01), 44.
- Gordon, C. M., Holbrey, J. D., Kennedy, A. R., & Seddon, K. R. (1998). Ionic liquids: 1-butyl-3-methylimidazolium tetrafluoroborate as a novel and environmentally friendly solvent for the Diels-Alder reaction.
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- Ludley, P., & Karodia, N. (2001). The use of 1-butyl-3-methylimidazolium tetrafluoroborate as a solvent for the Knoevenagel condensation. Tetrahedron Letters, 42(11), 2011-2014.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75312, Tetrabutylphosphonium cation. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6101, p-Toluenesulfonic acid. Retrieved from [Link].
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NMR Service. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]
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NMR Service. (n.d.). How to make an NMR sample. Retrieved from [Link]
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ResearchGate. (n.d.). ATR-FTIR spectra of (a) ionic liquids used for washing; (b) paper substrate and reference Whatman paper; (c) detail of the 1800–600 cm⁻¹ region for the paper. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of the caffeine, p-toluenesulfonic acid, and the ionic liquid. Retrieved from [Link]
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SpectraBase. (n.d.). Tetrabutylammonium p-toluenesulfonate. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). 31P - NMR Facility. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link]
- Veith, H. J. (1980). Collisional activation mass spectrometry of tetra-alkyl phosphonium and tri-alkyl sulfonium ions. Organic Mass Spectrometry, 15(6), 284-288.
- Wasserscheid, P., & Keim, W. (2000). Ionic liquids—new “solutions” for transition metal catalysis.
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YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. Chem Help ASAP. Retrieved from [Link]
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YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. The Organic Chemistry Tutor. Retrieved from [Link]
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The Unseen Influence: A Technical Guide to the Hygroscopic Nature of Tetrabutylphosphonium p-Toluenesulfonate
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the hygroscopic properties of tetrabutylphosphonium p-toluenesulfonate. As a Senior Application Scientist, my objective is to deliver not just a theoretical overview, but a practical framework for understanding and quantifying the interaction of this ionic liquid with atmospheric moisture—a critical parameter in pharmaceutical development and material science.
This compound, an ionic liquid, presents a unique set of physicochemical properties that make it a compound of interest in various applications, including as a phase transfer catalyst and solvent in organic synthesis.[1] However, its interaction with water, specifically its tendency to absorb moisture from the atmosphere, is a critical factor that can significantly influence its stability, handling, and performance. This guide will delve into the mechanistic underpinnings of its hygroscopic nature, provide detailed protocols for its characterization, and discuss the implications for its use in research and development.
The Dual Contribution to Water Sorption: Cation and Anion Effects
The hygroscopicity of an ionic liquid is not dictated by a single component but is rather a synergistic effect of both its cation and anion. In the case of this compound, both moieties play a role in its affinity for water.
-
The Tetrabutylphosphonium Cation ([P(C₄H₉)₄]⁺): While the long alkyl chains of the tetrabutylphosphonium cation generally impart a degree of hydrophobicity, the positively charged phosphorus center can still interact with the partial negative charge of water's oxygen atom. The overall contribution of the cation to hygroscopicity is often less pronounced than that of the anion, but it is not negligible.
-
The p-Toluenesulfonate (Tosylate) Anion (CH₃C₆H₄SO₃⁻): The tosylate anion is a significant contributor to the hygroscopic nature of this ionic liquid. Its precursor, p-toluenesulfonic acid, is well-documented as being an "extremely hygroscopic" solid. This strong affinity for water is carried over to the anionic form in the ionic liquid. The sulfonate group, with its polar S=O and S-O bonds, readily forms hydrogen bonds with water molecules.
The interplay of these two ions governs the overall water sorption capacity of this compound. Commercial specifications for this compound often indicate a maximum water content of 1.0%, underscoring the practical reality of its moisture-sensitive nature.[2][3]
Quantifying Hygroscopicity: A Methodological Deep Dive
To rigorously characterize the hygroscopic nature of this compound, two primary analytical techniques are indispensable: Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) titration.
Dynamic Vapor Sorption (DVS): Unveiling the Sorption Isotherm
DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature.[4][5][6] This allows for the generation of a moisture sorption isotherm, a graphical representation of the equilibrium moisture content as a function of RH.[5]
-
Sample Preparation: Accurately weigh 10-20 mg of this compound into a clean, dry DVS sample pan.
-
Drying Stage: Place the sample in the DVS instrument and initiate a drying step. This typically involves exposing the sample to 0% RH at a defined temperature (e.g., 25 °C) until a stable mass is achieved ( dm/dt ≤ 0.002 %/min). This initial mass is considered the dry mass of the sample.
-
Sorption Phase: Program the instrument to increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample is allowed to equilibrate until a stable mass is recorded.
-
Desorption Phase: Following the sorption phase, the RH is decreased in a similar stepwise manner back to 0% RH, with mass equilibration at each step.
-
Data Analysis: The change in mass at each RH step is used to calculate the percentage moisture content. This data is then plotted to generate a moisture sorption isotherm (moisture content vs. RH). The resulting plot reveals the hygroscopic profile of the material.[7][8]
Karl Fischer Titration: The Gold Standard for Water Content
Karl Fischer titration is a highly specific and accurate method for determining the water content of a sample.[9] It is based on a stoichiometric reaction between water and an iodine-sulfur dioxide-base reagent. This technique is particularly useful for obtaining a precise measurement of the initial water content of the ionic liquid or for verifying the results from DVS analysis.
-
Instrument Preparation: Ensure the Karl Fischer titrator's vessel and anolyte solution are dry and stabilized.
-
Titer Determination: If using a volumetric system, accurately determine the titer of the Karl Fischer reagent using a certified water standard. For coulometric systems, this step is not necessary.
-
Sample Introduction: In a dry, inert atmosphere (e.g., a glove box) to prevent atmospheric moisture contamination, accurately weigh a sample of this compound. The sample size will depend on the expected water content and the instrument's sensitivity.
-
Titration: Inject the sample directly into the conditioned titration cell. The titration will commence automatically and stop once all the water has been consumed.
-
Calculation: The instrument's software will calculate the water content, typically expressed in parts per million (ppm) or as a percentage.
Interpreting the Data: Classification of Hygroscopicity
The data obtained from DVS analysis allows for the classification of a material's hygroscopicity. While no specific data for this compound is publicly available, the European Pharmacopoeia provides a widely accepted classification system based on the percentage weight gain after storage at 25°C and 80% RH for 24 hours.[10][11]
| Hygroscopicity Classification | Weight Increase (% w/w) |
| Non-hygroscopic | < 0.2 |
| Slightly hygroscopic | ≥ 0.2 and < 2 |
| Hygroscopic | ≥ 2 and < 15 |
| Very hygroscopic | ≥ 15 |
Table 1: European Pharmacopoeia classification of hygroscopicity.[10][11]
Based on the known hygroscopic nature of the tosylate anion, it is plausible that this compound would be classified as at least slightly hygroscopic, if not hygroscopic.
Implications for Drug Development and Research
Understanding the hygroscopic nature of this compound is paramount for its effective application, particularly in the pharmaceutical industry.
-
Stability: Moisture uptake can lead to physical changes such as deliquescence and can also promote chemical degradation of the ionic liquid or other components in a formulation.
-
Handling and Storage: To maintain its integrity, this ionic liquid should be stored in a tightly sealed container in a desiccated environment. Handling should ideally be performed under an inert atmosphere to minimize exposure to ambient humidity.
-
Formulation Performance: In a drug formulation, the water content of an excipient can significantly impact the stability and dissolution profile of the active pharmaceutical ingredient (API).
Conclusion
References
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- This cit
-
Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Young Pharmacists. [Link]
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Classification of Hygroscopicity. Pharma Growth Hub. [Link]
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-
DVS Isotherm Analysis Report. Particle Technology Labs. [Link]
-
Application Note Fundamentals of Moisture Sorption Isotherms. METER Group. [Link]
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-
Karl Fischer titration. Wikipedia. [Link]
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Dynamic Vapor Sorption (DVS) Analysis. SK pharmteco. [Link]
-
Moisture sorption isotherm. Wikipedia. [Link]
-
Dynamic Vapor Sorption. Surface Measurement Systems. [Link]
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The Ascent of Phosphonium Ionic Liquids: A Technical Guide to Their Discovery, History, and Core Properties
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and fundamental properties of phosphonium-based ionic liquids (PILs). Moving beyond a simple chronological account, this guide delves into the scientific rationale behind the development of PILs, offering insights into their synthesis, structure-property relationships, and the key advantages that have established them as a versatile class of materials.
Introduction: The Emergence of a New Class of Ionic Liquids
Ionic liquids (ILs), salts with melting points below 100°C, have garnered significant attention as "designer solvents" due to their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1] While nitrogen-based cations, such as imidazolium and pyrrolidinium, initially dominated the field, phosphonium-based ILs have emerged as a compelling alternative, offering distinct advantages in certain applications.[2][3]
The seminal work on low-temperature molten salts can be traced back to Paul Walden in 1914, with his discovery of ethylammonium nitrate.[4] However, the exploration of phosphonium salts as potential ionic liquids occurred much later. Compared to their nitrogen-based analogues, PILs often exhibit superior thermal stability and greater stability in basic and nucleophilic environments, owing to the absence of acidic protons on the cation.[5] These characteristics have propelled their investigation and use in a diverse range of fields, from chemical synthesis and catalysis to electrochemistry and materials science.[1]
The Genesis of Phosphonium Ionic Liquids: A Historical Perspective
The journey of phosphonium-based ionic liquids from niche laboratory curiosities to commercially available materials has been marked by several key milestones.
Early Explorations (1970s-1980s)
The earliest reports hinting at the potential of phosphonium salts as ionic liquids appeared in the 1970s. Pioneering work by George W. Parshall at DuPont involved the use of phosphonium salts with stannate and germanate anions. While not room-temperature ionic liquids in the modern sense, these molten salt systems were crucial in demonstrating the potential of phosphonium cations in non-aqueous ionic media.
In the 1980s, Knifton and coworkers utilized molten tetrabutylphosphonium bromide as an ionic solvent in catalytic processes. This work further highlighted the utility of phosphonium salts as thermally stable, non-volatile reaction media, laying the groundwork for the development of true phosphonium-based ionic liquids.
The Rise of a Versatile Platform (1990s-Present)
The 1990s witnessed a surge of interest in ionic liquids, driven by the synthesis of air- and water-stable imidazolium-based systems. This broader interest in ILs created a fertile environment for the reinvestigation and development of phosphonium-based analogues. Researchers began to systematically explore the synthesis of a wider variety of PILs by pairing tetraalkylphosphonium cations with a diverse range of anions.
A significant development in this era was the industrial-scale production of tetraalkylphosphonium halides, such as trihexyl(tetradecyl)phosphonium chloride, by companies like Cytec Industries.[4] This commercial availability of key precursors greatly accelerated research and development in the field, making PILs more accessible to the wider scientific community.
The timeline below outlines some of the key developments in the history of phosphonium ionic liquids:
Caption: A timeline of key milestones in the development of phosphonium ionic liquids.
Synthesis of Phosphonium Ionic Liquids: A Two-Step Approach
The synthesis of phosphonium ionic liquids typically follows a versatile and straightforward two-step process: quaternization followed by anion exchange (metathesis) . This methodology allows for the systematic variation of both the cation and the anion, enabling the fine-tuning of the resulting IL's properties.
Caption: General two-step synthesis workflow for phosphonium ionic liquids.
Representative Experimental Protocol: Synthesis of Trihexyl(tetradecyl)phosphonium Chloride
The following protocol details the synthesis of a commonly used phosphonium ionic liquid, trihexyl(tetradecyl)phosphonium chloride ([P₆,₆,₆,₁₄][Cl]), via the quaternization of trihexylphosphine with 1-chlorotetradecane.[6]
Materials:
-
Trihexylphosphine
-
1-Chlorotetradecane
-
Nitrogen gas supply
-
Reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet/outlet
-
Vacuum pump
Procedure:
-
Reaction Setup: Charge the reaction vessel with one equivalent of 1-chlorotetradecane.
-
Inert Atmosphere: Purge the vessel with nitrogen gas to establish an inert atmosphere.
-
Reactant Addition: While maintaining the nitrogen atmosphere, add one equivalent of trihexylphosphine to the reaction vessel.
-
Heating and Reaction: Heat the mixture to 140°C with continuous stirring. Maintain this temperature for 12 hours to ensure the completion of the quaternization reaction.
-
Purification: After the reaction is complete, cool the mixture to room temperature. Apply a vacuum to the vessel to remove any volatile components, such as unreacted starting materials or byproducts like hexene and tetradecene isomers.
-
Final Product: The resulting product is trihexyl(tetradecyl)phosphonium chloride, a clear, pale yellow liquid, obtained in high yield (typically >95%).
Self-Validation: The purity of the synthesized PIL can be confirmed using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ³¹P) and elemental analysis (CHNS).[7] The absence of starting materials in the NMR spectra and elemental analysis data consistent with the calculated values would validate the successful synthesis and purity of the product.
Physicochemical Properties and Structure-Property Relationships
The versatility of phosphonium ionic liquids stems from the ability to tune their physicochemical properties by judiciously selecting the cation and anion. The structure of the tetraalkylphosphonium cation, particularly the length and symmetry of the alkyl chains, and the nature of the anion play a crucial role in determining the bulk properties of the IL.
The Influence of the Cation
The length of the alkyl chains on the phosphonium cation significantly impacts the van der Waals interactions and the packing efficiency of the ions.
-
Viscosity: Generally, increasing the alkyl chain length on the phosphonium cation leads to an increase in viscosity due to stronger van der Waals forces between the cations.[8][9] However, this trend can be complex, and in some cases, very long alkyl chains can lead to the formation of nonpolar domains, which can disrupt the ionic network and affect viscosity in a non-linear fashion.[10]
-
Density: The density of phosphonium ionic liquids tends to decrease as the alkyl chain length of the cation increases.[8] This is a direct consequence of the increasing molar volume with the addition of methylene groups.
-
Thermal Stability: The thermal stability of PILs is generally high, often exceeding that of their ammonium-based counterparts.[11] The decomposition temperature is influenced by the nature of both the cation and the anion.
The Role of the Anion
The choice of the anion has a profound effect on the properties of the phosphonium ionic liquid.
-
Viscosity and Conductivity: The size, shape, and charge distribution of the anion are critical in determining the viscosity and ionic conductivity of the PIL.[1] Smaller, more symmetrical anions often lead to higher melting points and viscosities due to stronger electrostatic interactions and more efficient crystal packing. In contrast, larger, more asymmetric anions with delocalized charge tend to result in lower melting points, reduced viscosities, and consequently, higher ionic conductivities.
-
Miscibility: The nature of the anion is a key determinant of the PIL's miscibility with other solvents. For instance, PILs with halide or acetate anions are often hydrophilic, while those with anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or hexafluorophosphate ([PF₆]⁻) are typically hydrophobic.[4]
Caption: Relationship between the structure of phosphonium cations and anions and the resulting physicochemical properties of the ionic liquid.
Comparative Physicochemical Data
The following table provides a comparative overview of the physicochemical properties of a selection of phosphonium ionic liquids, illustrating the impact of varying the cation and anion.
| Ionic Liquid | Abbreviation | Melting Point (°C) | Decomposition Temp. (°C) (Td) | Viscosity (cP at 25°C) |
| Tetrabutylphosphonium Bromide | [P₄,₄,₄,₄][Br] | ~100 | >250 | High (Solid at RT) |
| Trihexyl(tetradecyl)phosphonium Chloride | [P₆,₆,₆,₁₄][Cl] | <25 | ~300 | 1340 |
| Trihexyl(tetradecyl)phosphonium Bis(trifluoromethylsulfonyl)imide | [P₆,₆,₆,₁₄][NTf₂] | < -20 | ~400 | 370 |
| Tributyl(methyl)phosphonium Methylsulfate | [P₄,₄,₄,₁][MeSO₄] | <25 | ~350 | 234 |
| Tetrabutylphosphonium Propionate | [P₄,₄,₄,₄][Pro] | <25 | 161 | 1120 |
| Tetrabutylphosphonium Hexanoate | [P₄,₄,₄,₄][Hex] | <25 | 245 | 1560 |
Note: The values presented are approximate and can vary depending on the purity of the sample and the measurement conditions. Data compiled from various sources.[3][6][11][12]
Conclusion and Future Outlook
The discovery and development of phosphonium-based ionic liquids have significantly broadened the scope and applicability of ionic liquid technology. Their inherent thermal and chemical stability, coupled with the vast possibilities for structural tuning, have positioned them as enabling materials in a multitude of scientific and industrial domains. The foundational research of pioneers like Parshall and the subsequent systematic development have paved the way for the rational design of task-specific PILs.
Future research in this area is expected to focus on the development of novel PILs with enhanced functionalities, such as biodegradability and tailored catalytic activity. A deeper understanding of the intricate structure-property relationships, aided by computational modeling and advanced characterization techniques, will continue to drive the innovation of next-generation phosphonium ionic liquids for a sustainable future.
References
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Blundell, R. K., & Licence, P. (2014). Quaternary ammonium and phosphonium based ionic liquids: a comparison of common anions. Physical Chemistry Chemical Physics, 16(30), 15278-15288. [Link]
- Ullah, Z., Bustam, M. A., Man, Z., & Khan, A. S. (2016). Phosphonium-based ionic liquids and their application in separation of dye from aqueous solution. ARPN Journal of Engineering and Applied Sciences, 11(3), 1653-1659.
-
Hofmann, A., Rauber, D., Wang, T. M., Hempelmann, R., Kay, C. W. M., & Hanemann, T. (2022). Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications. Molecules, 27(15), 4721. [Link]
- Del Sesto, R. E., Corley, C., Robertson, A., & Wilkes, J. S. (2005). Density, viscosity, and conductivity of tetraalkyl phosphonium ionic liquids.
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Ghanem, B. S., Qaraqe, M., & El-awady, M. Y. (2021). Influence of the alkyl chain length on the physicochemical properties and microbial biocompatibility of phosphonium based fatty acid ionic liquids. Canadian Journal of Chemistry, 99(12), 967-975. [Link]
- Welton, T. (2018). Ionic liquids: a brief history. Biophysical reviews, 10(3), 691-706.
- Ghandi, K. (2014). A review of ionic liquids, their limits and applications. Green and Sustainable Chemistry, 4(1), 44-53.
- Wojnarowska, Z., Paluch, M., & Kolodziejczyk, K. (2023). Effect of bulky anions on the liquid-liquid phase transition in phosphonium ionic liquids: Ambient and high-pressure dielectric studies. Scientific Reports, 13(1), 3040.
- Okoturo, O. O., & VanderNoot, T. J. (2004). Temperature dependence of viscosity and conductivity of tetraalkylphosphonium and trialkyl-N-butylammonium bis (trifluoromethanesulfonyl) imide ionic liquids. Journal of Electroanalytical Chemistry, 568(1-2), 167-181.
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Shirota, H., & Castner, E. W. (2016). Effect of Structure on Transport Properties (Viscosity, Ionic Conductivity, and Self-Diffusion Coefficient) of Aprotic Heterocyclic Anion (AHA) Room Temperature Ionic Liquids. 2. Variation of Alkyl Chain Length in the Phosphonium Cation. The Journal of Physical Chemistry B, 120(24), 5469-5483. [Link]
- Kohno, Y., & Ohno, H. (2012). Effect of Anionic Structure on the LCST Phase Behavior of Phosphonium Ionic Liquids in Water. Australian Journal of Chemistry, 65(11), 1544-1549.
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Bradaric, C. J., Downard, A., Kennedy, C., Robertson, A. J., & Zhou, Y. (2003). Industrial preparation of phosphonium ionic liquids. Green Chemistry, 5(2), 143-152. [Link]
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- Canongia Lopes, J. N., & Pádua, A. A. (2006). Thermophysical properties of phosphonium-based ionic liquids. The Journal of Chemical Thermodynamics, 38(6), 757-764.
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Solvionic. (n.d.). Trihexyl(tetradecyl)phosphonium Chloride. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Tetrabutylphosphonium p-toluenesulfonate as a Phase Transfer Catalyst
Introduction: Unlocking Heterogeneous Reactions with Tetrabutylphosphonium p-toluenesulfonate
Phase Transfer Catalysis (PTC) is a powerful methodology in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system.[1] This technique is instrumental in overcoming the solubility barriers that often hinder reactions between ionic and organic compounds. By employing a phase transfer catalyst, chemists can achieve faster reaction rates, higher yields, and milder reaction conditions, often while reducing the need for expensive or hazardous organic solvents.[2]
Among the various types of phase transfer catalysts, quaternary phosphonium salts have emerged as a robust class of compounds, often exhibiting superior thermal and chemical stability compared to their ammonium counterparts.[3] This guide provides a detailed exploration of This compound (TBP-TsO) , a versatile ionic liquid, for its application as a phase transfer catalyst in organic synthesis. We will delve into its mechanism of action, provide detailed protocols for its use, and discuss key considerations for researchers and drug development professionals.
This compound is a salt composed of a lipophilic tetrabutylphosphonium cation and a p-toluenesulfonate (tosylate) anion. Its properties as an ionic liquid at room temperature make it an interesting candidate for various chemical processes.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 116237-97-9 | [4] |
| Molecular Formula | C₂₃H₄₃O₃PS | [4] |
| Molecular Weight | 430.62 g/mol | [4] |
| Appearance | White to off-white or pale yellow powder/crystals | [2] |
| Melting Point | 54-59 °C |
Scientific Foundation: The Mechanism of Action
The efficacy of this compound as a phase transfer catalyst is rooted in the ability of its bulky, lipophilic tetrabutylphosphonium cation to transport anions from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs.[5]
The catalytic cycle can be visualized as follows:
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Applications of Tetrabutylphosphonium p-toluenesulfonate in Organic Synthesis: An In-depth Technical Guide
Introduction
Tetrabutylphosphonium p-toluenesulfonate, with the chemical formula C₂₃H₄₃O₃PS, is a quaternary phosphonium salt that exists as a room temperature ionic liquid.[1] This compound is characterized by a bulky, lipophilic tetrabutylphosphonium cation and a non-coordinating p-toluenesulfonate anion. Its unique combination of properties, including high thermal stability, low vapor pressure, and tunable solubility, makes it a versatile tool in modern organic synthesis.[2] This guide provides a detailed exploration of its applications as a phase-transfer catalyst and a benign reaction medium, complete with mechanistic insights and detailed experimental protocols for key synthetic transformations.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| CAS Number | 116237-97-9 | [1] |
| Molecular Formula | C₂₃H₄₃O₃PS | [1] |
| Molecular Weight | 430.62 g/mol | [1][3] |
| Appearance | Crystals | [4] |
| Melting Point | 54-59 °C | [4] |
| Solubility | Soluble in water, alcohols, and other polar organic solvents. | [5] |
Safety Information
This compound is classified with the following hazard codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][4] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used when handling this compound.[4]
Application 1: Phase-Transfer Catalysis in Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alcohol and an alkyl halide.[6][7][8] The reaction often requires a strong base to deprotonate the alcohol, forming an alkoxide, which then acts as a nucleophile. In biphasic systems (e.g., an aqueous phase containing the alkoxide and an organic phase with the alkyl halide), the reaction rate is often limited by the poor solubility of the ionic alkoxide in the organic phase. This compound excels as a phase-transfer catalyst (PTC) in this context, facilitating the transfer of the alkoxide from the aqueous to the organic phase, thereby accelerating the reaction.[2][9]
Mechanism of Action
The catalytic cycle begins with the deprotonation of the alcohol in the aqueous phase by a base (e.g., NaOH or KOH) to form the alkoxide (RO⁻). The tetrabutylphosphonium cation ([P(Bu)₄]⁺) then forms an ion pair with the alkoxide, [P(Bu)₄]⁺RO⁻. The lipophilic nature of the tetrabutyl groups allows this ion pair to be soluble in the organic phase. Once in the organic phase, the "naked" and highly reactive alkoxide attacks the alkyl halide in an Sₙ2 reaction to form the ether product (R-O-R'). The resulting halide ion (X⁻) pairs with the phosphonium cation and returns to the aqueous phase, where it exchanges with another alkoxide ion, thus completing the catalytic cycle.
Caption: Phase-transfer catalytic cycle for Williamson ether synthesis.
Detailed Protocol: Synthesis of 4-Ethylphenetole
This protocol describes the synthesis of 4-ethylphenetole from 4-ethylphenol and ethyl iodide using this compound as a phase-transfer catalyst.
Materials:
-
4-Ethylphenol
-
Ethyl iodide
-
Sodium hydroxide (NaOH)
-
This compound
-
Toluene
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-ethylphenol (1.22 g, 10 mmol) and this compound (0.43 g, 1 mmol, 10 mol%) in 20 mL of toluene.
-
Addition of Base: Prepare a solution of sodium hydroxide (0.8 g, 20 mmol) in 10 mL of deionized water and add it to the reaction mixture.
-
Addition of Alkylating Agent: While stirring vigorously, add ethyl iodide (1.72 g, 11 mmol) to the biphasic mixture.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-ethylphenetole.
Expected Yield: >90%
| Reactant/Product | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Ethylphenol | 122.16 | 10 | 1.0 |
| Ethyl Iodide | 155.97 | 11 | 1.1 |
| Sodium Hydroxide | 40.00 | 20 | 2.0 |
| This compound | 430.62 | 1 | 0.1 |
| 4-Ethylphenetole | 150.22 | - | - |
Application 2: Catalysis of Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, typically an aldehyde or ketone.[10] This reaction is generally base-catalyzed. Tetrabutylphosphonium-based ionic liquids have been shown to be effective catalysts for this transformation, often under solvent-free conditions, which aligns with the principles of green chemistry.[1][4][11] The basicity of the anion in the ionic liquid can play a crucial role in its catalytic activity. While the p-toluenesulfonate anion is not strongly basic, the overall properties of the ionic liquid can promote the reaction.
Mechanistic Rationale
In the Knoevenagel condensation, the catalyst facilitates the deprotonation of the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate is then protonated, and subsequent dehydration yields the α,β-unsaturated product. This compound can act as a dual-function catalyst. The tosylate anion can act as a weak base to deprotonate the active methylene compound, while the bulky phosphonium cation can stabilize the intermediates.
Caption: Simplified mechanism of Knoevenagel condensation.
Detailed Protocol: Synthesis of 2-Cyano-3-phenylacrylic acid ethyl ester
This protocol details the solvent-free Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate catalyzed by this compound.
Materials:
-
Benzaldehyde
-
Ethyl cyanoacetate
-
This compound
-
Ethanol
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and this compound (0.215 g, 0.5 mmol, 5 mol%).
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction is often exothermic. Monitor the reaction by TLC.
-
Workup: Upon completion, add 10 mL of cold ethanol to the reaction mixture to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purification: The product can be further purified by recrystallization from ethanol to yield pure 2-cyano-3-phenylacrylic acid ethyl ester.
Expected Yield: >95%
| Reactant/Product | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Benzaldehyde | 106.12 | 10 | 1.0 |
| Ethyl cyanoacetate | 113.12 | 10 | 1.0 |
| This compound | 430.62 | 0.5 | 0.05 |
| 2-Cyano-3-phenylacrylic acid ethyl ester | 201.22 | - | - |
Application 3: Prospective Role in Cyanation Reactions
The introduction of a nitrile group is a valuable transformation in organic synthesis, as nitriles are versatile intermediates.[12] A common and safer alternative to traditional cyanide sources is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which acts as an electrophilic cyanating agent.[5][13][14] While transition metal catalysts are often employed for C-H cyanation with NCTS, the use of a phase-transfer catalyst like this compound could offer a viable alternative for the cyanation of substrates amenable to nucleophilic attack, such as alkyl halides.
Proposed Mechanistic Pathway
In a hypothetical phase-transfer catalyzed cyanation, the tetrabutylphosphonium cation would facilitate the transfer of the cyanide anion (or a related cyanating species derived from NCTS) from a solid or aqueous phase to the organic phase containing the alkyl halide. The enhanced nucleophilicity of the "naked" cyanide ion in the organic phase would then lead to an efficient Sₙ2 displacement of the halide, yielding the desired nitrile.
Caption: Proposed phase-transfer catalytic cycle for cyanation.
Prospective Protocol: Synthesis of Benzyl Cyanide
This prospective protocol outlines the synthesis of benzyl cyanide from benzyl bromide using NCTS as the cyanide source and this compound as a phase-transfer catalyst.
Materials:
-
Benzyl bromide
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
-
Potassium carbonate (K₂CO₃)
-
This compound
-
Acetonitrile
-
Dichloromethane
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine benzyl bromide (1.71 g, 10 mmol), NCTS (2.86 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and this compound (0.43 g, 1 mmol, 10 mol%) in 20 mL of acetonitrile.
-
Reaction: Heat the mixture to 60 °C and stir for 8-12 hours. Monitor the reaction by GC-MS or TLC.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Extraction: Dilute the filtrate with 30 mL of dichloromethane and wash with 20 mL of water and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure benzyl cyanide.
References
-
Francia, C., et al. (2003). Ionic-Liquid-Supported Synthesis: A Novel Liquid-Phase Strategy for Organic Synthesis. Accounts of Chemical Research, 36(8), 543-550. [Link]
-
Halpern, M. (2023). Strange Choice of Tetrabutylphosphonium Salts for N-Alkylation. PTC Organics, Inc.[Link]
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Khan, I., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4785. [Link]
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Fouquet, E., et al. (2015). New biobased tetrabutylphosphonium ionic liquids: synthesis, characterization and use as a solvent or co-solvent for mild and greener Pd-catalyzed hydrogenation processes. RSC Advances, 5(10), 7431-7439. [Link]
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PubChem. This compound. [Link]
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da Silva, A. B. F., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 712-727. [Link]
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Tantray, A. A., & Terdale, S. S. (2019). Tetrabutyl Phosphonium l-Alaninate Amino Acid ionic Liquids used as a Catalyst in Knoevenagel Condensation Reaction under Solvent Free Conditions. Journal of Basic and Applied Engineering Research, 6(5), 294-295. [Link]
-
Liu, Y., et al. (2018). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Chemistry – An Asian Journal, 13(5), 482-495. [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
-
Chemistry LibreTexts. 18.2: Preparing Ethers. [Link]
-
LibreTexts. Experiment 06 Williamson Ether Synthesis. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Myrboh, B., et al. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org. [Link]
-
Cambridge University Press. Williamson Ether Synthesis. [Link]
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. 9.2: The Discovery of Nucleophilic Substitution Reactions. [Link]
-
Dey, S. (2016). A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. American Journal of Chemistry, 6(1), 1-6. [Link]
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Wang, Z., et al. (2024). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 29(12), 2849. [Link]
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da Silva, A. B. F., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS†. ResearchGate. [Link]
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Bickelhaupt, F. M. (2000). Nucleophilic substitution at phosphorus. Semantic Scholar. [Link]
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Matyjaszewski, K. Acrylates. Carnegie Mellon University. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
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Lee, J., et al. (2021). Visible-Light-Curable Solvent-Free Acrylic Pressure-Sensitive Adhesives via Photoredox-Mediated Radical Polymerization. Molecules, 26(2), 385. [Link]
-
Dalal Institute. Aliphatic Nucleophilic Substitution. [Link]
-
Sobhani, S., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Chemistry, 5(4), 2636-2646. [Link]
-
Wang, Z., et al. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules, 29(16), 3440. [Link]
-
Southern Illinois University Edwardsville. Aliphatic Nucleophilic Substitution. [Link]
-
Gontijo, T. B., et al. (2018). Rh(III)‐Catalyzed Direct C−H Cyanation of Arenes with p‐Toluenesulfonyl Cyanide. Advanced Synthesis & Catalysis, 360(19), 3595-3600. [Link]
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ResearchGate. Important acrylic monomers and their glass transition temperatures. [Link]
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Application Notes and Protocols for Tetrabutylphosphonium p-Toluenesulfonate as a Catalyst in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of Tetrabutylphosphonium p-Toluenesulfonate in Advanced Polymer Synthesis
This compound, a quaternary phosphonium salt, has emerged as a catalyst of significant interest in the field of polymer chemistry.[1] Its unique combination of a bulky, thermally stable tetrabutylphosphonium cation and a non-coordinating p-toluenesulfonate anion imparts valuable properties, most notably as a latent thermal catalyst. This characteristic allows for the formulation of stable, one-component polymer systems that remain uncured at ambient temperatures but undergo rapid and efficient polymerization upon heating.[2]
These attributes make it particularly well-suited for applications in the manufacturing of advanced materials, such as composites, adhesives, and coatings, where controlled curing profiles are paramount. This guide provides an in-depth exploration of the catalytic activity of this compound, focusing on its application in epoxy resin polymerization. We will delve into the mechanistic underpinnings of its catalytic action and provide detailed protocols for its use, empowering researchers to leverage this versatile catalyst in their own polymerization reactions.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective application.
| Property | Value | Source |
| CAS Number | 116237-97-9 | [1] |
| Molecular Formula | C₂₃H₄₃O₃PS | [1] |
| Molecular Weight | 430.62 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 70-72 °C | |
| Solubility | Soluble in many organic solvents |
Mechanism of Catalysis: A Tale of Two Ions
The catalytic efficacy of this compound in polymerization reactions, particularly in the ring-opening polymerization of epoxides, is a synergistic interplay between the phosphonium cation and the tosylate anion.
The Role of the Tetrabutylphosphonium Cation
The large, sterically hindered tetrabutylphosphonium cation plays a crucial role in the initiation of polymerization. In the context of epoxy resins, the cation is believed to interact with the oxygen atom of the epoxide ring, polarizing the C-O bond and rendering the carbon atom more susceptible to nucleophilic attack. This electrophilic activation of the epoxide is a key step in the ring-opening process.
The Function of the p-Toluenesulfonate Anion
The p-toluenesulfonate (tosylate) anion, being the conjugate base of a strong acid, is a poor nucleophile. This property is critical for the catalyst's latency. At ambient temperatures, the anion remains associated with the phosphonium cation, and the system is relatively inert. However, upon heating, the salt can dissociate, and the tosylate anion can participate in the polymerization process, often by acting as a counter-ion to the propagating cationic species.
The overall mechanism can be conceptualized as a thermally-activated cationic polymerization.
Caption: Proposed mechanism of cationic polymerization of epoxides catalyzed by this compound.
Application: Latent Thermal Curing of Epoxy Resins
One of the primary applications of this compound is as a latent thermal accelerator for the curing of epoxy resins, particularly in formulations containing anhydride or phenolic hardeners. Its latency provides a significant processing advantage, allowing for the formulation of stable, one-component systems with extended pot life at room temperature. Upon heating, the catalyst activates and accelerates the cross-linking reaction, leading to the formation of a durable thermoset polymer.
Advantages in Epoxy Formulations:
-
Extended Pot Life: Formulations can be prepared and stored for extended periods without significant increases in viscosity.
-
Controlled Curing: The curing process is initiated by heat, allowing for precise control over the manufacturing process.
-
Good Thermal and Mechanical Properties: The resulting cured epoxy resins often exhibit excellent thermal stability and mechanical strength.
Protocols
Protocol 1: Preparation of a Latent One-Component Epoxy Resin Formulation
This protocol describes the preparation of a model one-component epoxy resin system using this compound as a latent catalyst.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., EPON™ 828)
-
Anhydride hardener (e.g., methylhexahydrophthalic anhydride, MHHPA)
-
This compound
-
Silane adhesion promoter (optional, e.g., 3-glycidoxypropyltrimethoxysilane)
-
Antifoaming agent (optional)
-
Glass vials or aluminum pans for curing studies
-
Mechanical stirrer or planetary mixer
-
Vacuum oven
Procedure:
-
Resin Pre-heating: Gently pre-heat the DGEBA epoxy resin to approximately 60 °C to reduce its viscosity for easier handling and mixing.
-
Catalyst Dissolution: In a separate container, dissolve the desired amount of this compound in a small portion of the pre-heated epoxy resin with gentle stirring until a homogenous solution is obtained. The typical catalyst loading is in the range of 0.5 to 2.0 parts per hundred parts of resin (phr).
-
Formulation Mixing:
-
To the main batch of pre-heated DGEBA resin, add the anhydride hardener. The stoichiometric ratio of anhydride to epoxy is typically 0.8:1 to 1:1.
-
If used, add the silane adhesion promoter (typically 0.5-1.0 phr) and antifoaming agent.
-
Mix the components thoroughly using a mechanical stirrer at a moderate speed to avoid excessive air entrapment.
-
-
Catalyst Addition: Slowly add the catalyst-resin solution prepared in step 2 to the main mixture while continuing to stir.
-
Degassing: Place the formulated resin mixture in a vacuum oven at 60-70 °C and apply a vacuum to remove any entrapped air bubbles. Degassing is complete when bubbling subsides.
-
Storage: Store the degassed, one-component epoxy formulation in a sealed container at room temperature.
Caption: Workflow for preparing a one-component epoxy formulation.
Protocol 2: Thermal Curing and Characterization
This protocol outlines the procedure for curing the prepared epoxy formulation and performing basic characterization.
Materials and Equipment:
-
Prepared one-component epoxy resin formulation
-
Differential Scanning Calorimeter (DSC)
-
Programmable oven
-
Molds for preparing test specimens (e.g., for tensile or flexural testing)
-
Dynamic Mechanical Analyzer (DMA) (optional)
-
Thermogravimetric Analyzer (TGA) (optional)
Procedure:
-
Curing Profile Determination (DSC):
-
Place a small, accurately weighed sample (5-10 mg) of the uncured formulation into a DSC pan.
-
Perform a dynamic scan from room temperature to approximately 250 °C at a heating rate of 10 °C/min to determine the onset of the curing exotherm and the peak curing temperature.
-
Based on the DSC results, establish an appropriate isothermal curing schedule. A typical schedule might be 1-2 hours at a temperature slightly above the peak exotherm temperature.
-
-
Bulk Curing:
-
Pour the degassed epoxy formulation into pre-heated molds.
-
Place the molds in a programmable oven and apply the determined curing schedule.
-
-
Post-Curing:
-
For optimal properties, a post-curing step at a temperature slightly above the glass transition temperature (Tg) of the cured material is often beneficial. The Tg can be initially estimated from the DSC scan or more accurately determined by DMA. A typical post-cure might be 1-2 hours at 150-180 °C.
-
-
Characterization:
-
Glass Transition Temperature (Tg): Determine the Tg of the cured material using DSC or DMA. A higher Tg generally indicates a higher degree of cross-linking and better thermal stability.
-
Thermal Stability: Assess the thermal stability of the cured polymer using TGA by determining the onset of decomposition.
-
Mechanical Properties: Prepare test specimens according to ASTM standards and evaluate properties such as tensile strength, modulus, and flexural strength.
-
Typical Curing Profile:
| Parameter | Value Range |
| Catalyst Concentration | 0.5 - 2.0 phr |
| Curing Temperature | 120 - 180 °C |
| Curing Time | 1 - 3 hours |
| Post-Curing Temperature | 150 - 200 °C |
| Post-Curing Time | 1 - 2 hours |
Troubleshooting and Expert Insights
-
Incomplete Curing: This can be due to insufficient catalyst concentration, incorrect stoichiometry of resin and hardener, or a curing temperature that is too low or a curing time that is too short. Verify all formulation parameters and consider increasing the curing temperature or duration.
-
Poor Shelf Stability: If the formulation begins to gel prematurely at room temperature, the catalyst concentration may be too high, or the formulation may be contaminated with moisture or other reactive species. Ensure all components are dry and stored properly.
-
Brittleness of the Cured Product: This may indicate an overly cross-linked network. Consider adjusting the resin-to-hardener ratio or incorporating a flexibilizing agent into the formulation.
Safety Precautions
-
Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Epoxy resins and hardeners can be sensitizers and may cause skin irritation. Avoid direct contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
-
Syensqo. Phosphonium Ionic Liquid for Epoxy Curing Catalysts. [Link]
Sources
Application Notes: Tetrabutylphosphonium p-Toluenesulfonate in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phase-transfer catalysis (PTC) is a powerful methodology in organic synthesis that facilitates reactions between immiscible reactants, offering a greener and more efficient alternative to homogeneous reaction systems.[1][2] This guide details the application of Tetrabutylphosphonium p-toluenesulfonate, a highly effective phase-transfer catalyst, in nucleophilic substitution reactions. We will explore the fundamental principles of PTC, the mechanistic role of the catalyst, its specific advantages, and provide a detailed, field-proven protocol for its use. By leveraging this catalyst, researchers can achieve higher yields, milder reaction conditions, and simplified workup procedures, making it an invaluable tool in both academic research and industrial drug development.[1][3]
The Imperative of Phase-Transfer Catalysis (PTC)
In synthetic chemistry, a frequent challenge arises when one reactant is soluble in an organic solvent and the other, often an inorganic salt, is soluble only in water.[1] Without intervention, the reaction is confined to the limited interface between the two phases, resulting in impractically slow rates. Phase-transfer catalysis elegantly resolves this issue by employing a catalyst that acts as a shuttle, transporting the aqueous reactant into the organic phase where the reaction can proceed efficiently.[4][5]
Key Advantages of PTC:
-
Elimination of Hazardous Solvents: Avoids the need for expensive and often toxic solvents like DMSO or DMF that are traditionally used to solubilize all reactants.[1][6]
-
Enhanced Reactivity: The transferred anion is poorly solvated in the organic phase, rendering it a "naked" and highly potent nucleophile, thus accelerating reaction rates.[7]
-
Milder Conditions: Reactions can often be conducted at lower temperatures with improved selectivity.[3]
-
Green Chemistry Alignment: Reduces organic solvent waste and often allows the use of water as a solvent, aligning with principles of sustainable chemistry.[1][6][8]
Mechanism of Action: The Catalytic Cycle
This compound facilitates nucleophilic substitution via the well-established Starks extraction mechanism. The lipophilic tetrabutylphosphonium cation ([PBu₄]⁺) is the key to bridging the phase divide.
The catalytic cycle proceeds in three main stages:
-
Anion Exchange: At the aqueous-organic interface, the catalyst's tosylate anion is exchanged for the nucleophile (Nu⁻) from the aqueous phase. The resulting ion pair, [PBu₄]⁺[Nu]⁻, is sufficiently soluble in the organic phase due to the bulky alkyl groups on the phosphonium center.
-
Nucleophilic Attack: Within the organic phase, the highly reactive "naked" nucleophile attacks the organic substrate (R-X), displacing the leaving group (X⁻) and forming the desired product (R-Nu).
-
Catalyst Regeneration: The catalyst, now paired with the leaving group ([PBu₄]⁺[X]⁻), migrates back to the interface to exchange X⁻ for a new Nu⁻ from the aqueous phase, thereby completing the cycle and allowing for a catalytic amount of the phosphonium salt to drive the reaction to completion.
Caption: Experimental workflow for the PTC-mediated Finkelstein reaction.
Step-by-Step Procedure:
-
Aqueous Phase Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium iodide (1.5 eq.) in deionized water (50 mL).
-
Rationale: This creates the aqueous reservoir of the nucleophile.
-
-
Organic Phase and Catalyst Addition: To the flask, add toluene (50 mL), followed by 1-bromooctane (1.0 eq.) and this compound (0.02 - 0.05 eq., 2-5 mol%).
-
Rationale: Toluene is the organic phase for the substrate. A catalytic loading of 2-5 mol% is typically sufficient to ensure a high reaction rate without being wasteful.
-
-
Reaction Execution: Attach a reflux condenser and heat the biphasic mixture to 90 °C with vigorous stirring.
-
Rationale: Vigorous agitation is crucial to maximize the surface area between the phases, which directly increases the rate of anion exchange and the overall reaction velocity. [7]Heating provides the necessary activation energy for the Sₙ2 reaction.
-
-
Monitoring: Follow the reaction's progress by periodically taking aliquots from the organic layer and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-6 hours).
-
Workup - Quenching and Extraction: Once complete, cool the reaction to room temperature. Transfer the entire mixture to a separatory funnel. Separate the lower aqueous layer from the upper organic (toluene) layer.
-
Workup - Washing: Wash the organic layer with an equal volume of 5% aqueous sodium thiosulfate solution to remove any traces of iodine, followed by a wash with deionized water.
-
Rationale: The thiosulfate wash quenches any I₂ that may have formed, preventing discoloration of the final product.
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-iodooctane.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity. The product can be further purified by vacuum distillation if required.
Conclusion
This compound stands out as a robust, thermally stable, and highly efficient phase-transfer catalyst for nucleophilic substitution reactions. [6][9]Its application enables chemists to overcome phase-incompatibility issues, leading to faster reactions, higher yields, and simplified processes that align with the principles of green chemistry. The detailed protocol provided serves as a validated starting point for researchers and developers to leverage this powerful tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
References
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from Dalal Institute. [Link]
-
NPTEL. (n.d.). Lecture 41 : Phase Transfer Catalysis. Retrieved from NPTEL Archive. [Link]
-
Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences, 22(11). [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 5). Phase Transfer Catalysis. Retrieved from ACS GCI. [Link]
-
OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from OperaChem. [Link]
-
PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
-
Slideshare. (n.d.). Phase transfer catalyst. Retrieved from Slideshare. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. 3(1). [Link]
-
ACS Publications. (2021, August 2). Finkelstein Reaction in Non-polar Organic Solvents: A Streamlined Synthesis of Organic Iodides. Organic Process Research & Development. [Link]
-
Chemistry For Everyone. (2025, February 8). What Is Phase Transfer Catalysis?. YouTube. [Link]
-
Royal Society of Chemistry. (n.d.). Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. Green Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Finkelstein reaction. Retrieved from Wikipedia. [Link]
-
J&K Scientific LLC. (2025, February 17). Finkelstein Reaction. Retrieved from J&K Scientific. [Link]
-
NTU & IRep. (n.d.). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. Retrieved from NTU & IRep. [Link]
-
College of Saint Benedict. (n.d.). NS10. Leaving Group Formation. Retrieved from College of Saint Benedict. [Link]
-
Stack Exchange. (2017, May 17). How do phase transfer catalysts bring anions to organic phase?. Retrieved from Chemistry Stack Exchange. [Link]
-
ResearchGate. (2025, August 6). Dual role of ionic liquids as phase transfer catalyst and solvent for glycosidation reactions. Retrieved from ResearchGate. [Link]
-
Cognito. (n.d.). Nucleophilic Substitution Reactions in Halogenoalkanes Revision notes. Retrieved from Cognito. [Link]
-
Doc Brown's Chemistry. (n.d.). nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles. Retrieved from Doc Brown's Chemistry. [Link]
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
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- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. ijirset.com [ijirset.com]
- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Alkylation Reactions Utilizing Tetrabutylphosphonium p-Toluenesulfonate
Introduction: A Strategic Overview of Tetrabutylphosphonium p-Toluenesulfonate in Modern Synthesis
In the landscape of contemporary organic synthesis, the pursuit of efficient, selective, and robust reaction methodologies is paramount. Alkylation reactions, fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, are a cornerstone of pharmaceutical and materials science research. This compound, a quaternary phosphonium salt, has emerged as a compelling phase-transfer catalyst (PTC) and ionic liquid for these transformations. Its unique combination of a lipophilic cation and a non-coordinating, yet stable, anion offers distinct advantages in facilitating reactions between immiscible phases.
This guide provides an in-depth exploration of the application of this compound in alkylation reactions. We will delve into the mechanistic underpinnings of its catalytic activity, present detailed, field-proven protocols for O- and N-alkylation, and offer expert insights to navigate potential challenges and optimize reaction outcomes.
Scientific Foundation: The Dual Role of the Phosphonium Salt
This compound functions primarily as a phase-transfer catalyst. In a typical biphasic system (e.g., a solid or aqueous phase containing the nucleophile and an organic phase containing the electrophile), the catalyst facilitates the transport of the nucleophilic anion into the organic phase where the alkylation reaction occurs.[1][2]
The large, lipophilic tetrabutylphosphonium cation ([P(C₄H₉)₄]⁺) effectively shields the charge of the anion, rendering the resulting ion pair soluble in organic solvents.[1] This "naked" anion in the organic phase is highly reactive, leading to significantly enhanced reaction rates compared to uncatalyzed heterogeneous reactions.[2]
The p-toluenesulfonate (tosylate) anion (CH₃C₆H₄SO₃⁻) is a spectator in the primary catalytic cycle. However, its presence as the counter-ion of the phosphonium salt contributes to the overall stability and desirable physical properties of the catalyst, such as its melting point and solubility profile.
Core Applications: O-Alkylation and N-Alkylation
This compound is particularly effective in two major classes of alkylation reactions:
-
O-Alkylation: The synthesis of ethers from alcohols or phenols and alkyl halides (Williamson Ether Synthesis). This is a fundamental transformation in drug discovery and materials science.
-
N-Alkylation: The alkylation of nitrogen-containing heterocycles (e.g., indoles, carbazoles) or amines, a critical step in the synthesis of many biologically active compounds.
Detailed Experimental Protocol: O-Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol describes a general procedure for the O-alkylation of a substituted phenol using an alkyl halide with this compound as the phase-transfer catalyst.
Materials and Equipment:
-
Substituted Phenol (e.g., 4-methoxyphenol)
-
Alkyl Halide (e.g., benzyl bromide)
-
This compound (CAS: 116237-97-9)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely ground
-
Toluene, anhydrous
-
Deionized Water
-
Saturated Brine Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask, add the substituted phenol (1.0 eq), potassium carbonate (2.0 eq), and this compound (0.05 - 0.10 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (typically 0.2-0.5 M with respect to the phenol).
-
Reagent Addition: Add the alkyl halide (1.1 - 1.2 eq) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C under a nitrogen atmosphere and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with toluene (2 x 20 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 30 mL) and then with saturated brine solution (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired ether.
Visualization of the Experimental Workflow:
Caption: Workflow for the O-Alkylation of a Phenol.
Detailed Experimental Protocol: N-Alkylation of a Heterocycle (Indole)
This protocol provides a general method for the N-alkylation of indole with an alkyl halide using this compound.
Materials and Equipment:
-
Indole
-
Alkyl Halide (e.g., ethyl bromide)
-
This compound (CAS: 116237-97-9)
-
Potassium Hydroxide (KOH), powdered
-
Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Ethyl Acetate
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve indole (1.0 eq) in anhydrous DMF.
-
Base and Catalyst Addition: Add powdered potassium hydroxide (1.5 eq) and this compound (0.10 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes.
-
Alkylating Agent Addition: Slowly add the alkyl halide (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or gently heat to 40-50 °C if necessary. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic extracts and wash with deionized water (2 x 30 mL) and saturated brine solution (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated indole.
Visualization of the N-Alkylation Mechanism:
Caption: Mechanism of N-Alkylation using a Phosphonium Salt.
Quantitative Data Summary
| Nucleophile | Electrophile | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenol | n-Butyl Bromide | Tetrabutylphosphonium Bromide (5) | Toluene | 110 | 4 | 95 | [1] |
| Phenol | n-Butyl Bromide | Tetrabutylammonium Bromide (5) | Toluene | 110 | 4 | 91 | [1] |
| 2-Naphthol | Benzyl Chloride | Tetrabutylphosphonium Chloride (10) | CH₂Cl₂ | 40 | 2 | 98 | [3] |
| 4-Nitrophenol | Ethyl Iodide | Tetrabutylammonium Hydrogen Sulfate (5) | Dioxane | 100 | 3 | 92 | [4] |
Note: This table is a compilation of representative data from various sources to illustrate general trends and does not represent a direct head-to-head comparison under identical conditions.
Expertise & Experience: Troubleshooting and Optimization
As a Senior Application Scientist, I offer the following insights to ensure successful and reproducible outcomes:
-
Catalyst Stability: A key advantage of tetrabutylphosphonium salts over their ammonium counterparts is their enhanced thermal and chemical stability.[1] Ammonium salts can undergo Hofmann elimination at elevated temperatures in the presence of a strong base, leading to catalyst degradation and the formation of byproducts.[1] Phosphonium salts are not susceptible to this degradation pathway, making them the catalyst of choice for reactions requiring higher temperatures or prolonged reaction times.
-
The Role of the Tosylate Anion: While the tosylate anion is generally considered a spectator in the phase-transfer cycle, it is an excellent leaving group in its own right. In reactions with highly nucleophilic anions and under forcing conditions, there is a theoretical possibility of the tosylate participating in side reactions. However, in the majority of standard alkylations, its role is primarily as a stable, non-interfering counter-ion.
-
Choice of Base: The strength and physical form of the base are critical. For phenol O-alkylation, anhydrous potassium carbonate is often sufficient and easy to handle. For N-alkylation of less acidic heterocycles like indole, a stronger base such as potassium hydroxide may be necessary to generate the nucleophilic anion. Finely grinding the solid base increases its surface area and can improve reaction rates.
-
Solvent Selection: The choice of solvent is crucial for balancing the solubility of the reactants and the catalyst ion pair. Aprotic solvents like toluene, acetonitrile, and DMF are commonly used. For solid-liquid phase-transfer catalysis, the reaction can sometimes be run neat or with a minimal amount of solvent, which can be advantageous from a green chemistry perspective.
-
Troubleshooting Poor Yields:
-
Inactive Catalyst: Ensure the phosphonium salt is of high purity and has been stored under anhydrous conditions.
-
Insufficient Base: Increase the equivalents of the base or use a stronger base.
-
Poor Mixing: Vigorous stirring is essential in heterogeneous reactions to maximize the interfacial area.
-
Side Reactions: If elimination products are observed with secondary alkyl halides, consider using a milder base or lower reaction temperature.
-
Conclusion: A Versatile and Robust Tool for Alkylation
This compound is a highly effective and robust phase-transfer catalyst for a range of O- and N-alkylation reactions. Its superior thermal and chemical stability compared to analogous ammonium salts makes it particularly well-suited for demanding applications in both research and process development. By understanding the underlying principles of phase-transfer catalysis and carefully selecting reaction parameters, researchers can leverage the power of this versatile reagent to achieve high yields and purity in their synthetic endeavors.
References
- BenchChem. (2025). A comparative analysis of phosphonium vs.
- Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00730a033]
- Sasson, Y., & Neumann, R. (Eds.). (1997). Handbook of Phase-Transfer Catalysis. Springer. [URL: available upon request]
- Halpern, M. (2022). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. John Wiley & Sons. [URL: available upon request]
Sources
The Strategic Application of Tetrabutylphosphonium p-Toluenesulfonate in Pharmaceutical Synthesis: A Guide for the Modern Researcher
In the intricate landscape of pharmaceutical development, the efficiency, selectivity, and sustainability of synthetic routes are paramount. Tetrabutylphosphonium p-toluenesulfonate ([TBP][OTs]) has emerged as a powerful yet often underutilized tool in the synthetic chemist's arsenal. This phosphonium salt, which can function as both a phase-transfer catalyst (PTC) and an ionic liquid (IL), offers distinct advantages in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. This guide provides an in-depth exploration of its applications, moving beyond a simple recitation of protocols to elucidate the underlying principles that drive its efficacy.
Understanding the Asset: Properties of this compound
This compound is a quaternary phosphonium salt characterized by a bulky, lipophilic tetrabutylphosphonium cation and a non-coordinating p-toluenesulfonate (tosylate) anion.[1][2][3] This unique combination of ions imparts several desirable properties:
-
Amphiphilicity: The large organic cation provides solubility in organic solvents, while the ionic nature allows for interaction with aqueous or solid inorganic phases. This is the cornerstone of its function as a phase-transfer catalyst.[4]
-
Thermal Stability: Compared to their nitrogen-based counterparts (quaternary ammonium salts), phosphonium salts like [TBP][OTs] generally exhibit superior thermal stability. This allows for reactions to be conducted at higher temperatures, often leading to faster reaction rates and improved yields, a critical consideration in process chemistry.
-
Chemical Inertness: The tosylate anion is a poor nucleophile, rendering it a spectator ion in many reactions. This is a significant advantage over catalysts with more reactive anions (e.g., halides) that can compete with the desired nucleophile, leading to unwanted side products.
-
Ionic Liquid Characteristics: [TBP][OTs] is a room-temperature ionic liquid, meaning it exists as a liquid below 100°C.[1] This property allows it to serve as a non-volatile, recyclable solvent, aligning with the principles of green chemistry by reducing the reliance on volatile organic compounds (VOCs).[5]
The Core Application: Phase-Transfer Catalysis in Pharmaceutical Synthesis
Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in different, immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).[4][6] The PTC acts as a shuttle, transporting the nucleophile from the aqueous or solid phase into the organic phase where the reaction can occur.[6]
Mechanism of Action: The Catalytic Cycle
The efficacy of [TBP][OTs] as a PTC in nucleophilic substitution reactions can be visualized through a catalytic cycle. The tetrabutylphosphonium cation pairs with the nucleophilic anion (Nu⁻) at the interface of the two phases, forming a lipophilic ion pair that is soluble in the organic phase. This ion pair then reacts with the organic substrate (R-X) to form the desired product (R-Nu) and regenerates the phosphonium cation, which can then return to the interface to begin the cycle anew.
Caption: Phase-Transfer Catalysis Cycle with Tetrabutylphosphonium.
Application in Practice: Synthesis of Pharmaceutical Intermediates
A common and critical transformation in the synthesis of many APIs is the O-alkylation of phenols or the N-alkylation of heterocyclic compounds. These reactions often involve a phenoxide or an aza-anion, which are typically generated with a base and are poorly soluble in common organic solvents. [TBP][OTs] is an excellent candidate to facilitate such reactions.
Representative Application: O-Alkylation of a Phenolic Intermediate
The synthesis of aryl ethers is a key step in the preparation of numerous pharmaceuticals, including some antidepressants and antihypertensives. For example, the core of dapoxetine, a selective serotonin reuptake inhibitor, contains a naphthyl ether linkage.[7][8][9][10][11] While specific protocols for the synthesis of dapoxetine using [TBP][OTs] are not publicly disclosed, we can construct a robust, representative protocol for the O-alkylation of a phenolic intermediate based on established PTC principles.
Reaction:
Phenolic Intermediate + Alkyl Halide --([TBP][OTs], Base)--> Alkyl Aryl Ether
Protocol: Synthesis of a Representative Alkyl Aryl Ether Intermediate
This protocol describes the O-alkylation of 4-hydroxyphenylacetamide, a common structural motif, with benzyl bromide using [TBP][OTs] as a phase-transfer catalyst.
Materials:
-
4-Hydroxyphenylacetamide
-
Benzyl bromide
-
This compound ([TBP][OTs])
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 4-hydroxyphenylacetamide (10.0 g, 66.1 mmol), potassium carbonate (18.3 g, 132.2 mmol), and this compound (1.42 g, 3.31 mmol, 5 mol%) in toluene (100 mL).
-
Initiation of Reaction: Stir the suspension vigorously under a nitrogen atmosphere. Add benzyl bromide (8.6 mL, 72.7 mmol) dropwise to the mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 90°C and maintain this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water (50 mL) and stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(4-(benzyloxy)phenyl)acetamide.
Causality of Experimental Choices:
-
Base: Anhydrous potassium carbonate is used as a solid base. This creates a solid-liquid PTC system, which can be advantageous in minimizing side reactions like hydrolysis of the alkyl halide.
-
Solvent: Toluene is a suitable non-polar organic solvent that is immiscible with the solid base and provides a good medium for the organic reactants.
-
Catalyst Loading: A catalytic amount (5 mol%) of [TBP][OTs] is sufficient to facilitate the reaction efficiently.
-
Temperature: The elevated temperature (90°C) increases the reaction rate. The thermal stability of [TBP][OTs] makes it well-suited for these conditions.
Caption: General Experimental Workflow for PTC-mediated O-alkylation.
Quantitative Analysis and Performance Comparison
The choice of a phase-transfer catalyst can significantly impact reaction outcomes. While direct comparative data for [TBP][OTs] in specific pharmaceutical syntheses is proprietary or limited in public literature, we can extrapolate performance based on the known properties of phosphonium versus ammonium salts.
| Parameter | This compound | Tetrabutylammonium Bromide (TBAB) | Rationale for Performance |
| Typical Yield | Potentially higher | High | The higher thermal stability of the phosphonium salt can allow for higher reaction temperatures, pushing the equilibrium towards the product and potentially leading to higher yields. The non-competing tosylate anion also prevents side product formation. |
| Reaction Time | Potentially shorter | Variable | Higher reaction temperatures enabled by the stable phosphonium catalyst can lead to significantly faster reaction rates. |
| Reaction Temp. | Up to ~150°C (or higher) | Typically < 100-120°C | Phosphonium salts are generally more thermally stable than their ammonium counterparts. |
| Side Products | Minimal | Potential for N-alkylation of the catalyst (Hofmann elimination at higher temperatures) and competing nucleophilic attack by bromide. | The tosylate anion is non-nucleophilic, and the P-C bond is more stable than the N-C bond under strongly basic conditions at elevated temperatures. |
| Catalyst Recovery | Feasible (as an IL) | Possible, but often less straightforward | The ionic liquid nature of [TBP][OTs] can facilitate its separation and reuse, especially in biphasic systems. |
Safety and Handling Considerations
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, such as a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Toxicity: While specific toxicity data for [TBP][OTs] is limited, quaternary phosphonium salts should be handled with care as they can be irritants.
Conclusion: A Strategic Choice for Robust Pharmaceutical Synthesis
This compound represents a highly effective and versatile reagent for pharmaceutical synthesis. Its dual role as a high-performance phase-transfer catalyst and a green ionic liquid, coupled with its superior thermal stability and the inert nature of its tosylate anion, makes it a strategic choice for challenging nucleophilic substitution reactions. By understanding the fundamental principles of its action, researchers and drug development professionals can leverage [TBP][OTs] to develop more efficient, robust, and sustainable synthetic routes to valuable pharmaceutical compounds.
References
-
Chem-Impex. (n.d.). Tétrabutylphosphonium p-toluènesulfonate. Retrieved from [Link]
-
Scientific Update. (2019, January 8). Heterocyclic phosphonium salts- powerful intermediates for pyridine coupling. Retrieved from [Link]
-
Sánchez-Verdú, M. P., et al. (1997). Solvent-free Phase Transfer Catalysis. Improvements in Serine O-Alkylation. ResearchGate. Retrieved from [Link]
-
Nada, A. A., Erian, A. W., Mohamed, N. R., & Mahran, A. M. (1997). The Utility of Phosphonium Ylides in Heterocyclic Synthesis: Synthesis of Pyridazinone and Tetrahydrocinnolinone Derivatives. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Exploiting Aryl Mesylates and Tosylates in Catalytic Mono-α-arylation of Aryl- and Heteroarylketones. Retrieved from [Link]
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Panknin, O., et al. (2017). Tetrabutylammonium tosylate as inert phase-transfer catalyst: The key to high efficiency SN2 radiofluorinations. PubMed. Retrieved from [Link]
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MDPI. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Retrieved from [Link]
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Mąkosza, M. (2008). Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We? Acta Poloniae Pharmaceutica – Drug Research, 65(6), 647-654. Retrieved from [Link]
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Application Notes and Protocols: The Role of Tetrabutylphosphonium p-toluenesulfonate in Advancing Green Chemistry
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: A Paradigm Shift with Tetrabutylphosphonium p-toluenesulfonate
In the pursuit of sustainable chemical processes, the focus has increasingly shifted from traditional volatile organic compounds (VOCs) to more environmentally benign alternatives.[1][2] Among these, ionic liquids (ILs) have emerged as a pivotal class of materials. This compound, hereafter referred to as [P(C₄)₄][Tos], is a prominent member of this class, embodying many of the core principles of green chemistry.
[P(C₄)₄][Tos] is a salt composed of a bulky tetrabutylphosphonium cation and a p-toluenesulfonate (tosylate) anion. Its key attributes, including low volatility, high thermal stability, and tunable solvency, position it as a versatile tool for enhancing reaction efficiency and minimizing waste.[3] This guide provides an in-depth exploration of its applications, moving beyond theoretical advantages to present practical, field-proven protocols for its use as a phase transfer catalyst, a medium for biomass processing, a component in CO₂ capture systems, and a facilitator for biocatalysis.
Physicochemical Profile
Understanding the fundamental properties of [P(C₄)₄][Tos] is crucial for its effective application. These characteristics dictate its behavior as a solvent and catalyst, and inform decisions regarding reaction conditions and workup procedures.
| Property | Value | Source |
| Chemical Formula | C₂₃H₄₃O₃PS | [4][5] |
| Molecular Weight | 430.62 g/mol | [5][6] |
| CAS Number | 116237-97-9 | [5][6] |
| Appearance | Crystals or room temperature ionic liquid | [5] |
| Melting Point | 54-59 °C | [6] |
| Water Impurity | ≤1.0% | [6] |
| Synonyms | p-Toluenesulfonic acid tetrabutylphosphonium salt | [5][6] |
Application I: High-Efficiency Phase Transfer Catalysis
A. Scientific Principle of Causality
Phase Transfer Catalysis (PTC) is a powerful technique for reacting chemical species located in different immiscible phases (e.g., an aqueous phase and an organic phase). [P(C₄)₄][Tos] excels in this role due to the lipophilic nature of its tetrabutylphosphonium cation. The cation forms an ion pair with the reactant anion (e.g., a nucleophile) from the aqueous phase. This new, bulkier ion pair has sufficient organic character to be soluble in the organic phase, where it can then react with the organic substrate. The tosylate anion remains in the aqueous phase, maintaining charge neutrality. This catalytic cycle enhances reaction rates, allows for milder reaction conditions, and eliminates the need for expensive, and often hazardous, homogeneous solvents.[3]
Sources
Experimental setup for a reaction using Tetrabutylphosphonium p-toluenesulfonate
Application Note & Protocol
Topic: Experimental Setup for a Nucleophilic Substitution Reaction Using Tetrabutylphosphonium p-toluenesulfonate as a Phase-Transfer Catalyst
Audience: Researchers, scientists, and drug development professionals.
Harnessing Biphasic Reactivity: A Guide to Phase-Transfer Catalysis with this compound
Introduction: Overcoming Immiscibility in Organic Synthesis
A fundamental challenge in organic synthesis is bringing mutually insoluble reactants together to react. Many synthetically valuable nucleophiles are inorganic salts, soluble in water but insoluble in the organic solvents required to dissolve organic substrates.[1] This phase separation effectively prevents the reaction from occurring. Phase-Transfer Catalysis (PTC) offers an elegant and powerful solution to this problem. A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another, where the reaction can then proceed efficiently.[2]
This guide provides a comprehensive overview and a detailed experimental protocol for using This compound , a highly effective phase-transfer catalyst, in a classic nucleophilic substitution reaction. We will explore the underlying principles of PTC, the specific advantages of this phosphonium salt, and a step-by-step methodology for the synthesis of 1-cyanooctane from 1-chlorooctane. This protocol is designed to be a self-validating system, explaining the causality behind each step to ensure both reproducibility and a deeper understanding of the reaction dynamics.
The Mechanism and Rationale of Phase-Transfer Catalysis
The core function of a PTC is to act as a "ferry" for reactive anions.[2] In a typical biphasic system (e.g., aqueous-organic), the catalyst transports the nucleophile from the aqueous phase to the organic phase.[3]
The catalyst, often a quaternary ammonium or phosphonium salt, possesses a dual nature:
-
A Lipophilic Cation: The bulky, organic groups surrounding the central phosphorus or nitrogen atom render the cation soluble in the organic phase.[4]
-
An Anion: This anion can be exchanged at the phase interface for the reactant anion present in the aqueous phase.
This process, illustrated below, generates a catalyst-nucleophile ion pair that is soluble in the organic medium. The nucleophile, now in the same phase as the organic substrate and relatively "naked" or poorly solvated, exhibits enhanced reactivity, leading to a dramatic acceleration of the reaction rate.[1][5]
This compound: A Catalyst of Choice
This compound is a versatile ionic liquid that serves as an excellent PTC for several reasons.[6][7]
-
High Lipophilicity: The four butyl groups on the phosphonium cation provide significant organic character, ensuring the catalyst and its paired anion have high solubility in the organic phase.
-
Thermal Stability: Phosphonium salts are generally more thermally stable than their ammonium counterparts, allowing for higher reaction temperatures when necessary.[2]
-
Enhanced Reactivity: By bringing the nucleophile into the organic phase, the catalyst creates a reactive species that is not heavily solvated by water, thereby increasing its nucleophilicity and accelerating the reaction.[8]
-
Green Chemistry Alignment: The use of PTCs like this one aligns with the principles of green chemistry. It can eliminate the need for hazardous, anhydrous polar aprotic solvents (like DMSO or DMF), allows for the use of water, and often leads to higher yields and fewer byproducts, minimizing waste.[1][2]
Application Protocol: PTC Synthesis of 1-Cyanooctane
This protocol details the synthesis of 1-cyanooctane from 1-chlorooctane and sodium cyanide using this compound as the phase-transfer catalyst. This reaction is a classic example of an SN2 displacement that is exceptionally slow without a PTC, as the nucleophile (CN⁻) and the substrate (1-chlorooctane) reside in immiscible phases.[1][8]
Materials and Reaction Parameters
The following table summarizes the required reagents and their quantitative details for a representative laboratory-scale synthesis.
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| 1-Chlorooctane | 111-85-3 | 148.68 | 7.44 | 50.0 | 1.0 |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | 3.68 | 75.0 | 1.5 |
| This compound | 116237-97-9 | 430.62 | 1.08 | 2.5 | 0.05 |
| Deionized Water | 7732-18-5 | 18.02 | 25 mL | - | - |
| Diethyl Ether (for extraction) | 60-29-7 | 74.12 | ~100 mL | - | - |
| Anhydrous Magnesium Sulfate (for drying) | 7487-88-9 | 120.37 | ~5 g | - | - |
Experimental Workflow Overview
The overall process can be visualized as a sequence of distinct stages, from initial setup to final product purification.
Detailed Step-by-Step Protocol
CRITICAL SAFETY NOTICE: Sodium cyanide is highly toxic and can be fatal if ingested or absorbed through the skin. It reacts with acid to produce lethal hydrogen cyanide gas. Always handle NaCN in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit available and be familiar with its use. This compound is an irritant; avoid contact with skin and eyes.[9][10]
-
Reaction Setup:
-
Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Place the flask in a heating mantle connected to a temperature controller. Ensure the setup is secure in a fume hood.
-
-
Charging Reagents:
-
To the flask, add deionized water (25 mL) followed by sodium cyanide (3.68 g, 1.5 eq). Stir until the solid is fully dissolved.
-
Add the this compound catalyst (1.08 g, 0.05 eq). A slight cloudiness may be observed.
-
Finally, add the 1-chlorooctane (7.44 g, 1.0 eq) to the flask. The mixture will be biphasic.
-
-
Reaction Execution:
-
Begin vigorous stirring to ensure maximum surface area between the two phases. This is crucial for the catalyst to function effectively.
-
Heat the mixture to reflux (approximately 100°C) and maintain this temperature for 2-3 hours.
-
Rationale: Heating increases the reaction rate. The 1.5 molar excess of sodium cyanide helps to drive the reaction to completion according to Le Châtelier's principle. The 5 mol% of catalyst is a typical loading for efficient turnover without being wasteful.
-
-
Work-up and Isolation:
-
After the reaction period, turn off the heat and allow the flask to cool to room temperature.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Add diethyl ether (50 mL) to the funnel, stopper it, and shake gently, venting frequently to release pressure.
-
Allow the layers to separate. The top layer is the organic phase (containing the product and unreacted substrate), and the bottom is the aqueous phase.
-
Drain and collect the aqueous layer. This layer contains unreacted cyanide and must be quenched with bleach (sodium hypochlorite) before disposal according to institutional safety protocols.
-
Wash the organic layer sequentially with 25 mL of deionized water and then 25 mL of brine (saturated NaCl solution). This removes residual inorganic salts and helps to break up any emulsions.
-
-
Drying and Solvent Removal:
-
Drain the washed organic layer into an Erlenmeyer flask.
-
Add anhydrous magnesium sulfate (~5 g), swirl, and let it stand for 10-15 minutes to remove residual water. The drying agent should move freely when swirled, indicating sufficient drying.
-
Filter the mixture through a fluted filter paper into a pre-weighed round-bottom flask to remove the magnesium sulfate.
-
Remove the diethyl ether using a rotary evaporator.
-
-
Purification and Characterization:
-
The crude product (a colorless to pale yellow oil) can be purified by vacuum distillation to yield pure 1-cyanooctane.
-
The identity and purity of the final product should be confirmed by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a characteristic nitrile (C≡N) stretch around 2245 cm⁻¹.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient stirring.2. Insufficient heating.3. Deactivated catalyst. | 1. Increase stirring speed to create a fine emulsion.2. Ensure reaction reaches and maintains reflux.3. Use fresh, high-purity catalyst. |
| Formation of Emulsion | High concentration of catalyst or salts. | Add a small amount of brine (saturated NaCl solution) during the work-up to help break the emulsion. |
| Low Isolated Yield | 1. Incomplete reaction.2. Product loss during work-up. | 1. Increase reaction time or temperature slightly.2. Ensure careful separation of layers; perform a second extraction of the aqueous phase. |
Conclusion
This compound is a robust and highly efficient phase-transfer catalyst for facilitating reactions between immiscible aqueous and organic phases. The protocol detailed here for the synthesis of 1-cyanooctane demonstrates its practical application, highlighting the significant rate enhancements and operational simplicity offered by PTC. By eliminating the need for hazardous anhydrous solvents and enabling reactions under milder conditions, this methodology represents a valuable tool for modern organic synthesis, fully aligned with the goals of efficiency, safety, and sustainability.
References
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Application Notes & Protocols: Tetrabutylphosphonium p-Toluenesulfonate as a Versatile Solvent and Catalyst in Modern Organic Synthesis
Abstract
Tetrabutylphosphonium p-toluenesulfonate, an ionic liquid (IL), is emerging as a powerful tool in chemical synthesis, valued for its unique combination of properties including low volatility, high thermal stability, and remarkable versatility.[1] It functions not only as a solvent capable of dissolving a wide array of organic and inorganic compounds but also as a highly effective phase-transfer catalyst (PTC).[1] These attributes position it as a valuable medium for a range of applications, from classic organic reactions to advanced materials science and electrochemistry.[1] This guide provides an in-depth exploration of its physicochemical properties, core applications, and detailed, field-proven protocols for its use, designed for researchers, chemists, and drug development professionals seeking to leverage its advantages for more efficient and sustainable chemical processes.
Introduction: Beyond Conventional Solvents
Ionic liquids are salts with melting points below 100 °C, and many, like this compound, are liquid at room temperature.[2] This compound consists of a bulky, lipophilic tetrabutylphosphonium cation and a p-toluenesulfonate (tosylate) anion. This structure imparts a unique set of properties that overcome many limitations of traditional volatile organic solvents. Its negligible vapor pressure reduces environmental emissions and workplace exposure, while its thermal stability allows for a wider operational temperature range.[1]
The primary utility of this compound in synthesis stems from two main functions:
-
As a Reaction Medium: Its ability to dissolve diverse reactants facilitates homogenous reaction conditions, often leading to enhanced reaction rates and yields.[1]
-
As a Phase-Transfer Catalyst: It excels at transporting anionic reactants from an aqueous or solid phase into an organic phase, enabling reactions between otherwise immiscible reagents.[1][3]
This dual-functionality makes it a prime candidate for green chemistry initiatives, streamlining complex chemical processes and enabling catalyst recycling.[1][4]
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe application.
Key Properties
| Property | Value | Source(s) |
| CAS Number | 116237-97-9 | [2][5][6] |
| Molecular Formula | C₂₃H₄₃O₃PS | [2][5] |
| Molecular Weight | 430.62 g/mol | [2][6] |
| Appearance | Crystals | [6][7] |
| Melting Point | 54-59 °C | [6][7] |
| Solubility | Soluble in many polar organic solvents. | [8] |
| Thermal Stability | High thermal stability. | [1][4] |
Safety & Handling
This compound requires careful handling due to its potential hazards.
-
GHS Hazard Classification: It is classified as an irritant. Hazard statements indicate it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6][9]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a dust mask (such as a type N95) to avoid inhalation of crystalline dust.[6][10]
-
Handling Precautions: Handle in a well-ventilated area, preferably within a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[9][11]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[11] It is classified under Storage Class 11 (Combustible Solids).[6]
Core Application: Phase-Transfer Catalysis (PTC)
One of the most powerful applications of this compound is as a phase-transfer catalyst.[1] PTC is a vital technique for facilitating reactions between reactants located in separate, immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).[3]
Mechanism of Action
The tetrabutylphosphonium cation is key to the catalytic cycle. Its four butyl chains render it lipophilic (organic-soluble), while its positive charge allows it to pair with anions. The catalyst shuttles reactive anions from the aqueous or solid phase into the organic phase, where the desired reaction occurs.
Caption: Mechanism of Tetrabutylphosphonium-based Phase-Transfer Catalysis.
Causality Explained:
-
Anion Exchange: The catalyst, [PBu₄]⁺X⁻ (where X⁻ is often the initial counter-ion like tosylate), exchanges its anion with the reactant nucleophile (Nu⁻) at the interface of the two phases.
-
Phase Transfer: The newly formed ion pair, [PBu₄]⁺Nu⁻, is sufficiently lipophilic to migrate from the aqueous phase into the bulk organic phase.
-
Organic Reaction: Now in the organic phase, the "naked" and highly reactive Nu⁻ attacks the organic substrate (R-X), forming the product R-Nu. The anion from the substrate, X⁻, pairs with the catalyst cation.
-
Catalyst Regeneration: The [PBu₄]⁺X⁻ ion pair returns to the aqueous interface to begin the cycle anew.
This process avoids the need for expensive, anhydrous polar aprotic solvents and often allows for milder reaction conditions.[12]
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps and rationale for researchers.
Protocol 1: Phase-Transfer Catalyzed Williamson Ether Synthesis
Objective: To synthesize an ether from an alcohol and an alkyl halide under biphasic conditions, demonstrating the efficacy of this compound as a PTC.
Materials & Reagents:
-
Phenol (or other alcohol)
-
1-Bromobutane (or other primary alkyl halide)
-
This compound (1-5 mol%)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), 50% aqueous solution
-
Toluene or Dichloromethane
-
Deionized Water
-
Standard glassware for reflux and liquid-liquid extraction
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), toluene (2-3 mL per mmol of phenol), and this compound (0.02 eq).
-
Rationale: Toluene serves as the organic phase. The catalyst is added at the start to ensure its presence at the phase interface.
-
-
Base Addition: While stirring vigorously, add the 50% aqueous KOH solution (1.5 eq). The vigorous stirring is crucial to create a large surface area between the aqueous and organic phases, maximizing the efficiency of the phase transfer.
-
Alkoxide Formation: The hydroxide deprotonates the phenol in the aqueous phase (or at the interface) to form the potassium phenoxide salt, which is the active nucleophile.
-
Alkyl Halide Addition: Slowly add 1-bromobutane (1.1 eq) to the mixture. An exotherm may be observed.
-
Rationale: Adding the alkyl halide slowly helps to control the reaction rate and temperature. A slight excess ensures complete conversion of the phenoxide.
-
-
Reaction Execution: Heat the mixture to 60-70 °C and maintain for 2-4 hours.
-
Rationale: Moderate heating increases the reaction rate. The thermal stability of the phosphonium salt is a key advantage here.[1]
-
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by sampling the organic layer. The disappearance of phenol is a key indicator of completion.
-
Work-up & Purification: a. Cool the reaction to room temperature and dilute with additional toluene and water. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Wash the organic layer with water (2x) and then with brine (1x) to remove the catalyst and any remaining inorganic salts. d. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product via flash column chromatography if necessary.
Caption: Experimental workflow for PTC-mediated Williamson Ether Synthesis.
Protocol 2: Diels-Alder Reaction in this compound
Objective: To perform a [4+2] cycloaddition using the ionic liquid as a solvent to demonstrate its utility in promoting reactions and simplifying product isolation. Several phosphonium tosylates have been successfully investigated as solvents for Diels-Alder reactions.[4]
Materials & Reagents:
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Methyl acrylate (or other dienophile)
-
This compound
-
Diethyl ether
-
Standard glassware
Step-by-Step Methodology:
-
Solvent Preparation: Place this compound (approx. 2 mL) in a round-bottom flask and warm gently under vacuum to remove any residual moisture if necessary. Cool to room temperature.
-
Rationale: While not always essential, removing water can be important for sensitive substrates. The low volatility of the IL makes this process simple.
-
-
Reagent Addition: To the ionic liquid, add methyl acrylate (1.0 eq). Stir to ensure it dissolves completely.
-
Diene Addition: Cool the mixture in an ice bath (0 °C). Slowly add freshly cracked cyclopentadiene (1.2 eq).
-
Rationale: The reaction is exothermic, and cooling helps to control it, which is important for selectivity (favoring the endo product).
-
-
Reaction Execution: Allow the reaction to stir at room temperature for 1-2 hours.
-
Rationale: The polar nature of the ionic liquid can stabilize the transition state of the Diels-Alder reaction, often accelerating the rate compared to non-polar organic solvents.
-
-
Monitoring: Monitor the disappearance of the dienophile by TLC or ¹H NMR.
-
Product Isolation & Solvent Recycling: a. Upon completion, add diethyl ether (3-4 volumes) to the flask. The non-polar product will be extracted into the ether phase, while the highly polar ionic liquid will form a separate layer or cause the product to precipitate. b. Decant or filter the ether layer. Repeat the extraction with fresh diethyl ether (2x). c. Combine the ether extracts and concentrate under reduced pressure to yield the crude product. d. The remaining ionic liquid can be placed under high vacuum to remove any residual ether and then reused for subsequent reactions. This is a key advantage for sustainable chemistry.
-
Purification: The crude product is often of high purity, but can be further purified by distillation or chromatography if needed.
Conclusion
This compound is more than just a solvent; it is a multifunctional problem-solver for the modern chemist. Its properties as a thermally stable ionic liquid and a highly efficient phase-transfer catalyst make it an excellent choice for a wide range of organic transformations.[1][4] By enabling reactions under milder conditions, improving yields, and offering straightforward pathways for catalyst and solvent recycling, it represents a significant step toward developing more sustainable and efficient synthetic methodologies. The protocols detailed herein provide a solid foundation for researchers to begin exploring the vast potential of this versatile compound in their own work.
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- 8. CAS 7182-86-7: Tetrabutylammonium p-toluenesulfonate [cymitquimica.com]
- 9. TETRABUTYLPHOSPHONIUM TOLUENE-4-SULFONATE | 116237-97-9 [amp.chemicalbook.com]
- 10. ≥95% (NT), crystals | Sigma-Aldrich [sigmaaldrich.com]
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Tetrabutylphosphonium p-Toluenesulfonate: A Versatile Ionic Liquid for Phase-Transfer Catalysis and Green Chemistry
An Application Guide for Researchers
Executive Summary
Tetrabutylphosphonium p-toluenesulfonate, hereafter referred to as [P₄₄₄₄][OTs], is a quaternary phosphonium salt that functions as a highly effective ionic liquid and phase-transfer catalyst (PTC).[1][2] Its unique combination of a lipophilic tetrabutylphosphonium cation and a stable p-toluenesulfonate anion imparts properties such as high thermal stability, low volatility, and miscibility with a range of organic solvents.[2] These characteristics position [P₄₄₄₄][OTs] as a valuable tool in modern organic synthesis, particularly in applications demanding enhanced reaction rates, improved yields, and milder conditions. This guide provides an in-depth analysis of its mechanism of action, detailed protocols for key applications, and systematic guidance for optimizing reaction conditions to align with the principles of sustainable and green chemistry.[2]
Physicochemical Properties and Safe Handling
Understanding the fundamental properties of [P₄₄₄₄][OTs] is critical for its effective and safe implementation in a laboratory setting.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 116237-97-9 | [1][2] |
| Molecular Formula | C₂₃H₄₃O₃PS | [1][3] |
| Molecular Weight | 430.62 g/mol | [1][4] |
| Appearance | White to off-white or pale yellow crystals/powder | [2][4] |
| Melting Point | 54-59 °C | [2][4] |
| Synonyms | p-Toluenesulfonic acid tetrabutylphosphonium salt | [1][2] |
Safety and Handling Precautions
This compound is classified as an irritant.[3] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4][5] Therefore, stringent adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[4] When handling the solid material outside of a fume hood, a dust mask (e.g., N95 type) is recommended to prevent respiratory tract irritation.[4]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[5] Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] It is classified as a combustible solid.[4]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[5][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]
-
Core Applications & Mechanistic Insights
The utility of [P₄₄₄₄][OTs] stems from its dual role as a phase-transfer catalyst and a stable ionic liquid.
Mechanism of Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants located in separate, immiscible phases (typically aqueous and organic).[8][9] The [P₄₄₄₄]⁺ cation is the workhorse of this process. Its four butyl chains render it lipophilic and soluble in the organic phase, while its positive charge allows it to pair with anions from the aqueous phase.
The mechanism proceeds via the following steps:
-
Anion Exchange: An inorganic nucleophile or base (Nu⁻), initially dissolved in the aqueous phase, exchanges with the catalyst's original counterion (OTs⁻) at the liquid-liquid interface.
-
Phase Transfer: The newly formed ion pair, [P₄₄₄₄]⁺[Nu]⁻, is sufficiently lipophilic to be extracted from the aqueous phase into the bulk organic phase.
-
Organic Phase Reaction: Now solvated in the organic medium, the "naked" nucleophile (Nu⁻) is highly reactive and attacks the organic substrate (R-X) to form the product (R-Nu). The catalyst cation is released.
-
Catalyst Regeneration: The [P₄₄₄₄]⁺ cation shuttles back to the interface to pick up another nucleophilic anion, thus continuing the catalytic cycle.
This process eliminates the need for harsh, anhydrous conditions or expensive polar aprotic solvents, making it a cornerstone of green chemistry.[8]
Caption: General mechanism of phase-transfer catalysis using [P₄₄₄₄][OTs].
Considerations for Catalyst Stability
While robust, tetrabutylphosphonium salts can be susceptible to Hofmann elimination under strongly basic conditions, particularly at elevated temperatures. This decomposition pathway is a critical consideration when using strong hydroxide bases (e.g., 50% NaOH).[10] For such reactions, it is advisable to use weaker inorganic bases like potassium carbonate or to maintain lower reaction temperatures to preserve the catalyst's integrity throughout the reaction.[10]
Application Protocols
The following protocols are provided as representative examples of how [P₄₄₄₄][OTs] can be employed. Researchers should perform their own optimization based on the specific substrates and desired outcomes.
Exemplary Protocol: Phase Transfer-Catalyzed Ether Synthesis
This protocol describes the synthesis of an alkyl aryl ether via Williamson ether synthesis, a classic nucleophilic substitution reaction well-suited for phase-transfer catalysis.
Reaction: Phenol + 1-Bromobutane → Butyl Phenyl Ether
-
Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (e.g., 10 mmol), potassium carbonate (K₂CO₃, 20 mmol, 2.0 equiv.), and 20 mL of toluene.
-
Catalyst Addition: Add this compound (0.5 mmol, 5 mol%).
-
Reagent Addition: Add 1-bromobutane (12 mmol, 1.2 equiv.).
-
Reaction Conditions: Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 4-8 hours.
-
Work-up: After the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M NaOH solution (2 x 15 mL) to remove unreacted phenol, followed by water (1 x 15 mL) and brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Table 2: Typical Parameters for PTC Ether Synthesis
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1 - 10 mol% | Balances reaction rate with cost. Higher loading may be needed for less reactive substrates. |
| Base | K₂CO₃, Cs₂CO₃ | Solid, moderately strong bases that are less likely to cause catalyst degradation than NaOH.[10] |
| Solvent | Toluene, Xylene | Aprotic, water-immiscible solvents are ideal for creating the two-phase system. |
| Temperature | 60 - 110 °C | Sufficient to overcome the activation energy without causing significant catalyst decomposition. |
Exemplary Protocol: Alcoholysis of Epoxides
Tetrabutylphosphonium-based ionic liquids are effective catalysts for the ring-opening of epoxides with alcohols to produce valuable glycol ethers.[11][12] This protocol is adapted from studies on tetrabutylphosphonium carboxylates, which demonstrate the high catalytic activity of the [P₄₄₄₄]⁺ cation in this transformation.[11][12]
Reaction: Propylene Oxide + Methanol → 1-Methoxy-2-propanol (PGME)
-
Reactor Setup: In a sealed pressure vessel or a flask equipped with a dry-ice condenser, place methanol (acting as both reactant and solvent, use a significant excess, e.g., 10-20 equivalents relative to the epoxide).
-
Catalyst Addition: Add this compound (e.g., 1-5 mol% relative to the epoxide).
-
Substrate Addition: Carefully add propylene oxide (1.0 equiv.). Caution: Propylene oxide is a low-boiling, flammable, and toxic substance. All manipulations must be performed in a fume hood.
-
Reaction Conditions: Seal the vessel and heat the mixture to 60-80 °C with stirring. The reaction is typically complete within 2-6 hours.[11][12]
-
Work-up and Isolation: After cooling the reaction to room temperature, the product can be isolated by fractional distillation to remove the excess methanol, followed by distillation of the product. The catalyst, being a salt with a very high boiling point, will remain in the distillation flask.
-
Catalyst Recycling: The residual catalyst can potentially be recovered and reused for subsequent batches, a key advantage of using ionic liquids.[11][12]
Guide to Optimizing Reaction Conditions
Achieving optimal performance with [P₄₄₄₄][OTs] requires a systematic approach to tuning reaction parameters.
Catalyst Loading Optimization Workflow
Catalyst loading is a critical parameter that impacts reaction rate, cost, and sometimes selectivity. Overloading the catalyst can lead to unwanted side reactions, while underloading results in sluggish or incomplete conversions.[13] A typical starting range for screening is 1-10 mol%.[13]
Caption: Systematic workflow for optimizing catalyst loading.
Solvent and Temperature Considerations
-
Solvent Choice: For PTC applications, the organic solvent should be water-immiscible to maintain the two-phase system. Toluene, xylenes, and chlorobenzene are common choices. In its role as an ionic liquid, [P₄₄₄₄][OTs] can sometimes be used as the sole solvent, especially in reactions with polar substrates, simplifying work-up and reducing volatile organic compound (VOC) usage.[2]
-
Temperature: Reaction kinetics are highly dependent on temperature. However, for phosphonium salts, higher temperatures (>100-120 °C) can increase the risk of thermal decomposition, especially under strongly basic conditions.[10] It is often beneficial to first optimize catalyst loading and concentration at a moderate temperature (e.g., 80 °C) before exploring higher temperatures to accelerate slow reactions.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
PTC Organics, Inc. Strange Choice of Tetrabutylphosphonium Salts for N-Alkylation.[Link]
-
Royal Society of Chemistry. New biobased tetrabutylphosphonium ionic liquids: synthesis, characterization and use as a solvent or co-solvent for mild and greener Pd-catalyzed hydrogenation processes.[Link]
-
ACS Publications. Synthesis of Tetrabutylphosphonium Carboxylate Ionic Liquids and Its Catalytic Activities for the Alcoholysis Reaction of Propylene Oxide.[Link]
-
MDPI. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions.[Link]
-
Fisher Scientific. Safety Data Sheet.[Link]
-
ResearchGate. New biobased Tetrabutylphosphonium ionic liquids: synthesis, characterization and use as co-solvent for mild and greener Pd-catalyzed hydrogenation processes | Request PDF.[Link]
-
ResearchGate. Synthesis of Tetrabutylphosphonium Carboxylate Ionic Liquids and Its Catalytic Activities for the Alcoholysis Reaction of Propylene Oxide | Request PDF.[Link]
-
National Institutes of Health (NIH). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.[Link]
-
Organic Syntheses. p-Toluenesulfonic acid, butyl ester.[Link]
-
American Institute of Chemists. article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst.[Link]
-
Preprints.org. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review.[Link]
-
ResearchGate. phase transfer catalysis.[Link]
-
Frontiers. Mass Transfer in Hierarchical Silica Monoliths Loaded With Pt in the Continuous-Flow Liquid-Phase Hydrogenation of p-Nitrophenol.[Link]
-
Royal Society of Chemistry. Easily recoverable and reusable p-toluenesulfonic acid for faster hydrolysis of waste polyethylene terephthalate.[Link]
-
Atlantis Press. P-toluene Sulfonic Acid Catalyst in Synthesis of Ethylene Glycol Butyl Ether Acetate.[Link]
-
PubMed. Oxidation of p-toluenesulfonic acid fractionated hybrid Pennisetum by different methods for carboxylated nanocellulose preparation: The evaluation of efficiency and sustainability.[Link]
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Troubleshooting & Optimization
How to improve yield in reactions catalyzed by Tetrabutylphosphonium p-toluenesulfonate?
Welcome to the technical support center for Tetrabutylphosphonium p-toluenesulfonate (TBAPTS). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving reaction yields and troubleshooting common issues encountered when using this versatile phase-transfer catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS 116237-97-9) is a quaternary phosphonium salt that functions as both a phase-transfer catalyst (PTC) and an ionic liquid.[1][2] Its molecular structure consists of a lipophilic (oil-soluble) tetrabutylphosphonium cation and a p-toluenesulfonate (tosylate) anion. This structure allows it to facilitate reactions between reactants in immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble inorganic salt) by transferring one of the reactants across the phase boundary.[1][3]
Primary applications include:
-
Organic Synthesis : As a PTC, it enhances rates and yields in nucleophilic substitutions, alkylations, and other reactions involving two-phase systems.[1][4]
-
Electrochemistry : It is used in the formulation of ionic liquids, which can serve as electrolytes in batteries and other electrochemical cells due to their ionic conductivity and thermal stability.[1]
-
Biochemical Applications : It can be used in the extraction and purification of biomolecules.[1]
Q2: What are the key physical and chemical properties of this catalyst?
This compound is typically a solid at room temperature with a melting point in the range of 54-72 °C.[5][6] It is valued for its thermal stability and low volatility compared to traditional solvents.[1]
| Property | Value |
| CAS Number | 116237-97-9[2][7] |
| Molecular Formula | C₂₃H₄₃O₃PS[2][7] |
| Molecular Weight | 430.62 g/mol [2][7] |
| Appearance | White to off-white crystals or solid[6] |
| Melting Point | 54-72 °C (literature values vary)[5][6] |
Q3: What are the general safety and handling recommendations for this compound?
As with any laboratory chemical, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE) : Wear gloves, safety glasses, and a lab coat. Use a dust mask if handling the solid powder.[6]
-
Handling : Avoid contact with skin, eyes, and clothing. It may cause skin and eye irritation, as well as respiratory irritation.[7][8]
-
Storage : Store in a cool, dark, and dry place in a tightly sealed container to prevent moisture absorption.[8]
-
Stability : The catalyst is generally thermally stable but may decompose at high temperatures. It is important to be aware that phosphonium salts can be less stable than their ammonium counterparts, especially in the presence of strong bases like hydroxide, which can lead to decomposition.[9]
Troubleshooting Guide: Improving Reaction Yield
Low or inconsistent yields are common challenges in catalyzed reactions. This guide addresses specific problems you may encounter and provides systematic solutions.
Problem 1: Low or No Product Yield
A low yield is the most frequent issue. The underlying cause can often be traced back to one of several key parameters that govern the efficiency of phase-transfer catalysis.
Potential Cause A: Suboptimal Water Content
The amount of water in a PTC system is arguably the most critical and often misunderstood variable. Its role is complex and differs between liquid-liquid (LL-PTC) and solid-liquid (SL-PTC) systems.
-
Causality Explained : In PTC, the catalyst must extract the reactant anion (e.g., CN⁻, OH⁻, Br⁻) into the organic phase. Water is essential for dissolving the inorganic salt and enabling the initial ion exchange with the catalyst.[10][11] However, excessive water can form a "hydration shell" around the anion, even in the organic phase. This hydration stabilizes the anion, reducing its nucleophilicity and thus slowing down the intrinsic reaction rate.[12] In solid-liquid systems, a trace amount of water is essential to solvate the surface of the inorganic salt crystal, allowing for ion exchange to occur.[13] If the system is too dry, the reaction may never start. Conversely, an excess of catalyst in an SL-PTC system can "dry out" the solid reactant by sequestering all available water, leading to deactivation.[13]
-
For Liquid-Liquid PTC (LL-PTC):
-
Reduce Water Volume : Instead of dilute aqueous solutions, use a saturated or highly concentrated solution of your inorganic reactant. This increases the concentration of the anion in the aqueous phase and reduces excess water, which can improve the transfer and reactivity of the anion.[12]
-
Increase Salt Concentration : Increasing the concentration of the inorganic salt (e.g., from 1 M to 6 M KBr) can dramatically increase the catalytic activity by favoring the partitioning of the catalyst-anion pair into the organic phase.[12]
-
-
For Solid-Liquid PTC (SL-PTC):
-
Controlled Hydration : Do not assume "anhydrous" is optimal. The ideal state is often a solid reactant with a trace amount of water. If your solid reactant is completely dry, the reaction rate may be limited by mass transfer.[13]
-
Protocol: Optimizing Water Content in SL-PTC :
-
Start with your solid inorganic salt (e.g., NaCN, K₂CO₃).
-
Set up a series of small-scale parallel reactions.
-
To each reaction, add a controlled, small amount of water (e.g., 0.1%, 0.2%, 0.5%, 1.0% by weight relative to the solid salt).
-
Run the reactions under identical conditions (temperature, stirring, catalyst loading).
-
Monitor the reaction progress (e.g., by TLC or GC) to identify the optimal water level that provides the maximum rate. The optimal amount can be very low, sometimes less than 1% water content.[13]
-
-
Potential Cause B: Incorrect Solvent Choice
-
Causality Explained : The organic solvent plays a crucial role in the intrinsic reaction rate.[14] A common mistake is choosing a solvent that is too nonpolar. While the catalyst can bring the anion into the organic phase, the resulting ion pair may be too "tight" in a very nonpolar solvent (like hexane), reducing the anion's reactivity.[14] Polar aprotic solvents (e.g., acetonitrile, dichloromethane) are often better choices as they can solvate the cation, leading to a more "naked" and highly reactive anion.[15]
-
Solvent Screening : If yields are low, screen a range of solvents with varying polarities.
-
Recommended Solvents : Low-boiling point, polar aprotic solvents like dichloromethane, chloroform, 1,2-dichloroethane, or acetonitrile are often effective choices.[15] Toluene is also a common and effective solvent.[16]
-
Avoid Protic Solvents : Avoid protic solvents (like ethanol or methanol) as the primary reaction medium, as they can hydrogen-bond with the anion, reducing its nucleophilicity.
Potential Cause C: Inefficient Mass Transfer (Stirring)
-
Causality Explained : PTC reactions are heterogeneous, meaning the overall reaction rate depends on both the rate of transfer of the anion across the phase boundary and the intrinsic reaction rate in the organic phase.[14][17] The transfer rate is directly proportional to the interfacial surface area between the two phases. Inefficient stirring results in a small interfacial area, making the transfer of the anion the rate-limiting step.[17]
-
Increase Agitation Speed : Ensure the reaction mixture is being stirred vigorously. The goal is to create a fine emulsion to maximize the interfacial area. For many systems, there is a minimum stirring speed (~300 RPM) below which the reaction rate is highly dependent on agitation.
-
Use Mechanical Stirring : For larger-scale reactions, a magnetic stir bar may not be sufficient. Use an overhead mechanical stirrer with a properly designed impeller to ensure efficient mixing.
-
Consider Ultrasound : In some cases, particularly for slow mass transfer in SL-PTC, sonication can be used to enhance the transfer rate.[17]
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to diagnosing low-yield issues.
Caption: A troubleshooting flowchart for diagnosing and solving low-yield issues in PTC reactions.
Problem 2: Catalyst Deactivation or Poisoning
Sometimes a reaction starts but then stalls before completion. This can be a sign of catalyst deactivation.
Potential Cause A: Thermal or Chemical Decomposition
-
Causality Explained : While generally stable, tetrabutylphosphonium salts can decompose under certain conditions. In the presence of strong bases, particularly hydroxide (OH⁻), they can undergo Hofmann elimination or other degradation pathways. This is more pronounced at higher temperatures.[9] The stability of phosphonium salts in the presence of 50% NaOH can be significantly lower than analogous ammonium salts.[9]
-
Lower Reaction Temperature : If possible, run the reaction at a lower temperature to minimize thermal decomposition.
-
Use a Milder Base : If the reaction involves a base, consider replacing strong hydroxides (NaOH, KOH) with weaker, less nucleophilic bases like carbonates (K₂CO₃, Cs₂CO₃) if the reaction chemistry allows.[16]
-
Limit Reaction Time : Monitor the reaction and work it up as soon as it is complete to avoid prolonged exposure of the catalyst to harsh conditions.
Potential Cause B: Catalyst Poisoning by Lipophilic Anions
-
Causality Explained : The PTC catalytic cycle relies on the catalyst's ability to exchange the product anion (X⁻) for a new reactant anion (Y⁻) at the interface. If the product anion (X⁻) is much more lipophilic (oil-soluble) than the reactant anion (Y⁻), the catalyst will preferentially pair with the product anion. This forms a stable ion pair in the organic phase that is reluctant to return to the aqueous phase for another cycle. The catalyst becomes "poisoned" or "shut down." This is a common issue when a hydrophilic anion (like F⁻ or OAc⁻) is used to displace a lipophilic leaving group (like I⁻ or a tosylate itself).
-
Change the Leaving Group : If possible, use a substrate with a more hydrophilic leaving group.
-
Increase Catalyst Loading : A higher catalyst concentration can sometimes overcome partial poisoning, but this is not an ideal solution.
-
Consider a More Hydrophilic Catalyst : While you are using TBAPTS, in some specific cases of catalyst poisoning, a catalyst with slightly shorter alkyl chains (and thus higher water solubility) might perform better by being forced back to the interface more readily.
Mechanism of Phase-Transfer Catalysis
Understanding the mechanism helps in making informed decisions during troubleshooting.
Caption: The catalytic cycle of this compound (Q⁺OTs⁻) in a substitution reaction.
References
- Sasson, Y., et al. (n.d.). The Role of Water in Phase Transfer Catalysis. Scilit.
- Landini, D., Maia, A., & Rampoldi, A. (n.d.). Key Role of Water for Nucleophilic Substitutions in Phase-Transfer-Catalyzed Processes: A Mini-Review. American Chemical Society.
- Sasson, Y., et al. (n.d.). The Role of Water in Phase Transfer Catalysis.
- Chem-Impex. (n.d.). This compound.
- ResearchGate. (n.d.). Importance of small amount of water in solid-liquid phase transfer catalysis: Reaction of benzyl chloride with solid sodium sulphide.
- ElectronicsAndBooks. (n.d.). The Key Role of Water in Solid-Liquid Phase Transfer-catalysed Substitution Reactions.
- Alfa Chemistry. (n.d.). Phosphonium Salts - Catalysts.
- ResearchGate. (n.d.). Selected optimization studies on bifunctional chiral phosphonium salts.
- ResearchGate. (n.d.). Optimization of reaction conditions.
- Santa Cruz Biotechnology. (n.d.). This compound.
- PTC Organics, Inc. (n.d.). Strange Choice of Tetrabutylphosphonium Salts for N-Alkylation.
- Ottokemi. (n.d.). Tetrabutylphosphonium p-Toluenesulphonate, 98%.
- Zhang, Y., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends.
- Sigma-Aldrich. (n.d.). This compound.
- OperaChem. (2023). Phase transfer catalysis (PTC).
- PubChem. (n.d.). This compound.
- Macmillan Group. (2008). Phase-Transfer Catalysis (PTC).
- TCI America. (2018). Safety Data Sheet: Butyl p-Toluenesulfonate.
- BenchChem. (n.d.). Application Notes and Protocols: Tetrabutylphosphonium Hydroxide as a Phase Transfer Catalyst.
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Common side reactions with Tetrabutylphosphonium p-toluenesulfonate catalyst
Welcome to the technical support center for Tetrabutylphosphonium p-toluenesulfonate (TBPP-TsO), a versatile phase-transfer catalyst. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during its application. Here, we delve into the causality behind experimental outcomes, providing actionable insights and protocols to ensure the integrity and success of your reactions.
Introduction to this compound
This compound is a quaternary phosphonium salt valued for its thermal stability and efficacy as a phase-transfer catalyst in a variety of organic transformations, including alkylation, arylation, and polymerization reactions. Its lipophilic cation and non-coordinating anion facilitate the transfer of reactants between immiscible phases, enhancing reaction rates and yields. However, like any catalyst, its performance can be compromised by side reactions under specific conditions. This guide will help you identify, understand, and mitigate these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Catalyst Decomposition and Activity Loss
Question 1: My reaction has stalled, or the catalyst seems to have lost activity over time. What are the potential causes?
Answer: Loss of catalytic activity is a common issue that can often be traced back to the degradation of the tetrabutylphosphonium cation, particularly in the presence of strong bases or elevated temperatures. Two primary degradation pathways are prevalent: Hofmann elimination and decomposition to tributylphosphine oxide.
A. Hofmann Elimination: This is a significant concern when your reaction is performed under strongly basic conditions. The hydroxide ion or other strong bases can abstract a β-hydrogen from one of the butyl chains of the phosphonium cation, leading to the formation of tributylamine and 1-butene.[1][2][3] This process consumes the active catalyst and introduces a basic impurity (tributylamine) into your reaction mixture, which can potentially catalyze other undesired side reactions.
-
Observable Symptoms:
-
A noticeable increase in the pH of the reaction mixture.
-
The characteristic fishy odor of tributylamine.
-
Formation of an oily or insoluble phase.
-
Stalled reaction progress, confirmed by in-process controls (e.g., TLC, GC, HPLC).
-
B. Decomposition to Tributylphosphine Oxide: At elevated temperatures, especially in the presence of nucleophilic species or residual water, the tetrabutylphosphonium cation can decompose to form the highly stable tributylphosphine oxide and butane. This pathway is a common deactivation route for phosphonium salts.
-
Observable Symptoms:
-
Formation of a white, crystalline precipitate (tributylphosphine oxide is often a solid at room temperature).
-
A decrease in the concentration of the active catalyst over time, as monitored by techniques like ion-pair chromatography.
-
Inconsistent reaction kinetics, particularly in later stages of the reaction.
-
Troubleshooting Flowchart for Catalyst Activity Loss:
Caption: Mechanism of Hofmann elimination of the tetrabutylphosphonium cation.
Sources
Technical Support Center: Stability of Tetrabutylphosphonium p-Toluenesulfonate in Basic Media
For: Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of tetrabutylphosphonium p-toluenesulfonate under basic (alkaline) conditions. Our goal is to equip you with the necessary knowledge to anticipate, identify, and resolve potential issues in your experimental work.
Introduction: Understanding the Chemistry of Degradation
This compound is a quaternary phosphonium salt valued for its utility as a phase-transfer catalyst and ionic liquid. However, its stability in the presence of bases is a critical consideration for experimental design and success. The degradation of this compound primarily involves the tetrabutylphosphonium cation, as the p-toluenesulfonate (tosylate) anion is generally stable under most basic conditions.
The primary degradation pathways for the tetrabutylphosphonium cation in a basic environment are:
-
Hofmann Elimination: This is an elimination reaction where a hydroxide ion abstracts a proton from a β-carbon of one of the butyl chains. This leads to the formation of tributylphosphine, 1-butene, and water. The tributylphosphine can be subsequently oxidized to tributylphosphine oxide, especially in the presence of an oxidant.[1]
-
Nucleophilic Attack at the Phosphorus Center: The hydroxide ion can directly attack the electrophilic phosphorus atom, forming a pentacoordinate intermediate (hydroxyphosphorane). This intermediate then decomposes to yield tributylphosphine oxide and a butyl carbanion, which is rapidly protonated to form butane.[2]
The prevalence of each pathway is influenced by factors such as temperature, the nature of the base, and the solvent system.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during experiments involving this compound in basic media.
| Issue | Potential Cause | Recommended Solution |
| Loss of Catalytic Activity or Inconsistent Reaction Yields | Degradation of the tetrabutylphosphonium cation. | • Temperature Control: Maintain the reaction temperature as low as possible, as degradation is often accelerated by heat.[3] • Choice of Base: Use the mildest base that is effective for your reaction. Stronger bases can lead to faster degradation. • Minimize Reaction Time: Optimize your reaction to reduce the exposure time of the catalyst to basic conditions. • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of any tributylphosphine formed via Hofmann elimination to tributylphosphine oxide. |
| Formation of Unexpected Side Products | The degradation products, tributylphosphine oxide or tributylphosphine, may be interfering with your reaction or appearing as impurities in your final product. | • Product Purification: Employ appropriate purification techniques (e.g., chromatography, recrystallization) to remove phosphine oxide impurities. • Analytical Confirmation: Use techniques like NMR (¹H, ³¹P) or Mass Spectrometry to identify the side products and confirm if they correspond to the degradation of the phosphonium salt. |
| Discoloration of the Reaction Mixture (e.g., yellowing) | Formation of degradation products and potential subsequent reactions. | • Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction and stop it as soon as the starting material is consumed to minimize side reactions. • Consider a More Stable Catalyst: If high temperatures or strongly basic conditions are unavoidable, consider alternative, more sterically hindered phosphonium salts which have been shown to exhibit greater stability. |
| Difficulty in Reproducing Results | Inconsistent levels of degradation of the phosphonium salt between batches or experiments. | • Standardize Conditions: Ensure consistent temperature, base concentration, solvent purity, and reaction time across all experiments. • Quality of Reagents: Use high-purity this compound and ensure the base is not contaminated. • Monitor Catalyst Stability: For critical applications, consider performing a stability study under your specific reaction conditions to quantify the rate of degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound under basic conditions?
A1: The primary degradation products originating from the tetrabutylphosphonium cation are tributylphosphine oxide and either butane or 1-butene.[1][2] The p-toluenesulfonate anion is generally considered a stable spectator ion in basic media.
Q2: At what temperature does the degradation become significant?
A2: The onset of significant thermal degradation is highly dependent on the specific conditions, including the concentration and strength of the base, and the solvent used. While phosphonium salts are generally more thermally stable than their ammonium counterparts, degradation can occur at elevated temperatures.[3] It is advisable to conduct preliminary stability tests at your intended reaction temperature if you suspect degradation is an issue.
Q3: Does the type of base (e.g., NaOH vs. KOH) affect the degradation rate?
A3: While both are strong bases, their properties in different solvents can vary. For instance, KOH is generally more soluble in alcohols than NaOH. This difference in solubility can affect the concentration of hydroxide ions in the organic phase, potentially influencing the degradation rate. The choice of base should be guided by the specific requirements of your reaction.
Q4: How can I monitor the degradation of this compound in my reaction?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. You can monitor the disappearance of the signals corresponding to the tetrabutylphosphonium cation in the ¹H and ³¹P NMR spectra and the appearance of new signals corresponding to tributylphosphine oxide.[4] High-Performance Liquid Chromatography (HPLC) can also be used to quantify the concentration of the phosphonium salt over time.[3]
Q5: Is the p-toluenesulfonate anion stable under basic conditions?
A5: The p-toluenesulfonate (tosylate) anion is a good leaving group and is generally stable to hydrolysis under basic conditions.[5] Significant degradation of the tosylate anion itself is not a primary concern under typical basic reaction conditions used in organic synthesis.
Q6: Are there more stable alternatives to tetrabutylphosphonium salts for high-temperature, basic reactions?
A6: Yes, research has shown that increasing the steric hindrance around the phosphorus atom can significantly enhance the alkaline stability of phosphonium cations.[4][6] Cations with bulky substituents, such as aryl or branched alkyl groups, can be more resistant to both Hofmann elimination and nucleophilic attack.
Experimental Protocols
Protocol 1: Monitoring Degradation by ¹H NMR Spectroscopy
This protocol provides a general method for assessing the stability of this compound in a basic solution.
Materials:
-
This compound
-
Deuterated solvent (e.g., CD₃OD, D₂O)
-
Base (e.g., KOD, NaOD)
-
Internal standard (e.g., 1,4-dioxane or another inert compound with a distinct NMR signal)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the base (e.g., 1 M KOD in CD₃OD).
-
Accurately weigh a known amount of this compound and the internal standard into a vial.
-
Dissolve the solids in a known volume of the deuterated solvent.
-
-
Initial NMR Spectrum (t=0):
-
Transfer an aliquot of the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum. This will serve as your baseline.
-
-
Initiate Degradation:
-
To the remaining solution, add a known volume of the basic stock solution to achieve the desired final base concentration.
-
Mix thoroughly and start a timer.
-
-
Time-Course Monitoring:
-
At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and acquire a ¹H NMR spectrum.
-
If the reaction is being conducted at an elevated temperature, ensure the sample is cooled to room temperature before acquiring the spectrum.
-
-
Data Analysis:
-
Integrate the characteristic signals of the tetrabutylphosphonium cation (typically the α-methylene protons) and the internal standard.
-
Calculate the percentage of remaining phosphonium salt at each time point relative to the t=0 spectrum.
-
Protocol 2: Analysis of Degradation Products by HPLC
This protocol outlines a general approach for the HPLC analysis of this compound and its primary degradation product, tributylphosphine oxide.
Materials and Equipment:
-
HPLC system with a UV or evaporative light scattering detector (ELSD)
-
Reversed-phase C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for mobile phase modification)
-
Standards of this compound and tributylphosphine oxide
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm (for the tosylate anion) or ELSD (for both cation and degradation product).
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations for both this compound and tributylphosphine oxide to create a calibration curve.
-
Sample Preparation: At each time point of your stability study, withdraw an aliquot of the reaction mixture. Quench the reaction by neutralizing the base with a suitable acid. Dilute the sample with the mobile phase to a concentration within the range of your calibration curve.
-
Injection and Analysis: Inject the prepared samples and standards onto the HPLC system.
-
Data Analysis: Identify and quantify the peaks corresponding to the tetrabutylphosphonium cation and tributylphosphine oxide by comparing their retention times and peak areas to the standards.
Visualizing Degradation Pathways and Workflows
Caption: General workflow for assessing the stability of phosphonium salts.
References
- Abe, M., et al. (2012). Rapid and facile dissolution of cellulose in a tetrabutylphosphonium hydroxide aqueous solution. Green Chemistry, 14(10), 2850-2857.
- BenchChem. (2025). Strategies to prevent decomposition of tetrabutylphosphonium hydroxide at high temperatures.
- BenchChem. (2025). Technical Support Center: Tetrabutylphosphonium Hydroxide (TBPH) Stability and Degradation.
- Long, H., et al. (2018). Relating alkaline stability to the structure of quaternary phosphonium cations. RSC Advances, 8(47), 26640-26645.
- Gu, S., et al. (2016). A New Alkali-Stable Phosphonium Cation Based on Fundamental Understanding of Degradation Mechanisms. ChemSusChem, 9(19), 2796-2802.
- Skaźnik-Wikieł, M., et al. (2011). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases.
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. sites.bu.edu [sites.bu.edu]
- 3. Separation of Tributylphosphine oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Relating alkaline stability to the structure of quaternary phosphonium cations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-hub.nrel.gov [research-hub.nrel.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Phase Transfer Catalysis
Welcome to our dedicated technical support center for Phase Transfer Catalysis (PTC). As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to diagnose and resolve common challenges that lead to low conversion rates in your PTC reactions. This resource is structured in a question-and-answer format to directly address the specific issues you may be encountering at the bench.
Troubleshooting Guide: Pinpointing and Resolving Low Conversion Issues
Low conversion rates in phase transfer catalysis can stem from a variety of factors, often related to the intricate interplay between the two immiscible phases. This guide is structured to help you systematically investigate and rectify the root cause of your disappointing yields.
Catalyst-Related Issues
Question: My reaction is sluggish or has stalled completely. Could the phase transfer catalyst be the problem?
Answer: Absolutely. The phase transfer catalyst is the heart of your reaction, and its choice, concentration, and stability are paramount for success. Here’s a breakdown of potential catalyst-related issues and how to address them:
-
Inappropriate Catalyst Selection: The efficacy of a phase transfer catalyst is highly dependent on the specific reaction. Quaternary ammonium and phosphonium salts are the most common, but their suitability varies.[1][2] For instance, phosphonium salts generally exhibit greater thermal stability than ammonium salts, making them a better choice for reactions requiring higher temperatures.[1]
-
Troubleshooting Steps:
-
Evaluate Catalyst Lipophilicity: The catalyst must have sufficient solubility in the organic phase to transport the reactant anion. If your catalyst is too hydrophilic, it will remain predominantly in the aqueous phase. Consider a catalyst with longer alkyl chains to increase its organophilicity.[3]
-
Consider the Anion's Nature: The ability of the catalyst to pair with and transport the anion is crucial. For bulky anions, a less sterically hindered catalyst might be more effective.
-
Experiment with Different Catalyst Classes: If quaternary salts are proving ineffective, consider crown ethers or polyethylene glycols (PEGs), especially for solid-liquid PTC.[1][4]
-
-
-
Catalyst Poisoning or Deactivation: Certain species in your reaction mixture can "poison" the catalyst, rendering it inactive.[5][6][7] This is a common issue that is often overlooked.
-
Common Poisons: Highly polarizable anions like iodide or tosylate can bind strongly to the catalyst's cation, preventing it from transporting the desired reactant anion.[3] Acidic impurities can also deactivate the catalyst.[8]
-
Troubleshooting Steps:
-
Identify Potential Poisons: Review all your starting materials and reagents for potential catalyst poisons.
-
Purify Reagents: Ensure the purity of your substrates and reagents to eliminate acidic impurities.
-
Consider an Alternative Leaving Group: If you suspect your leaving group is poisoning the catalyst (e.g., iodide), consider switching to a less problematic one, such as bromide or mesylate.[3]
-
-
-
Insufficient Catalyst Loading: While it's a catalyst and used in sub-stoichiometric amounts, the concentration still needs to be optimal.
-
Troubleshooting Steps:
-
Increase Catalyst Concentration: Incrementally increase the mole percentage of your catalyst. For many reactions, a loading of 1-5 mol% is a good starting point, but some systems may require more.[9]
-
Monitor for Emulsion Formation: Be aware that excessively high catalyst concentrations can lead to the formation of stable emulsions, complicating workup.
-
-
Reaction Condition Optimization
Question: I've chosen a suitable catalyst, but my conversion rates are still low. What reaction parameters should I investigate?
Answer: Optimizing reaction conditions is a critical step in maximizing your yield. The following parameters have a significant impact on the efficiency of phase transfer catalysis:
-
Agitation Rate: In a biphasic system, the reaction occurs at the interface between the two liquid phases or involves the transfer of species across this interface. The rate of agitation directly influences the interfacial area.[10][11]
-
The Causality: Insufficient agitation leads to a small interfacial area, limiting the rate at which the catalyst can transport the reactant anion into the organic phase. This can become the rate-determining step of your overall reaction.[12]
-
Troubleshooting Protocol:
-
Systematically Increase Stirring Speed: Begin with a moderate stirring speed and incrementally increase it. Monitor the reaction progress at each speed.
-
Observe the "Plateau": You should observe an increase in the reaction rate with increased agitation up to a certain point. Beyond this point, the rate will plateau, indicating that the reaction is no longer limited by mass transfer between the phases.[13] Operating at or slightly above this plateau is ideal.
-
Consider Mechanical Stirring: For larger-scale reactions, mechanical overhead stirrers are more effective at creating a large interfacial area than magnetic stir bars.
-
-
-
Temperature: Temperature affects the kinetics of both the transfer step and the intrinsic reaction in the organic phase.
-
The Balance: While higher temperatures generally increase reaction rates, they can also lead to catalyst decomposition, especially for quaternary ammonium salts in the presence of a strong base.[11]
-
Troubleshooting Steps:
-
Gradual Temperature Increase: If your reaction is slow at room temperature, cautiously increase the temperature in small increments (e.g., 5-10 °C).
-
Monitor for Catalyst Degradation: Be vigilant for signs of catalyst decomposition, such as a color change or the formation of byproducts resulting from Hofmann elimination.
-
Select a Thermally Stable Catalyst: If high temperatures are necessary, opt for a more robust catalyst, such as a quaternary phosphonium salt.[1]
-
-
-
Solvent Selection: The organic solvent plays a multifaceted role in PTC, influencing catalyst solubility, anion activation, and the intrinsic reaction rate.[10]
-
The Mechanism: A polar aprotic solvent can enhance the reactivity of the anion by solvating the cation of the ion pair, leaving the anion "naked" and more nucleophilic.[4][10] However, the solvent must be immiscible with the aqueous phase.
-
Troubleshooting & Optimization:
-
Screen Different Solvents: If your conversion is low, consider screening a range of solvents with varying polarities (e.g., toluene, dichloromethane, chlorobenzene).
-
Solid-Liquid PTC: For solid-liquid phase transfer catalysis, the choice of organic solvent is less restrictive as there is no aqueous phase to consider.[14] This can be an advantage when dealing with water-sensitive substrates.
-
-
-
Water Concentration: The amount of water in the system can have a profound, and sometimes counterintuitive, effect on the reaction.
-
The Dual Role of Water: A certain amount of water is necessary to dissolve the inorganic salt and facilitate the initial anion exchange with the catalyst.[8] However, excessive water can lead to the hydration of the anion, which makes it more difficult for the catalyst to extract it into the organic phase.[8][10][11]
-
Troubleshooting Steps:
-
Use a Saturated Aqueous Phase: To maximize the concentration of the inorganic salt in the aqueous phase, use a saturated solution. This drives the equilibrium towards the formation of the catalyst-anion complex.[11]
-
Minimize Water in Solid-Liquid PTC: In solid-liquid PTC, the presence of even small amounts of water can be detrimental by hydrating the solid salt and hindering its interaction with the catalyst.[14] Ensure your reagents and solvent are anhydrous in such cases.
-
-
FAQs: Frequently Asked Questions in Phase Transfer Catalysis
Q1: What is the fundamental mechanism of phase transfer catalysis?
A1: Phase transfer catalysis facilitates reactions between reactants in two immiscible phases (typically aqueous and organic) by using a catalyst to transport one of the reactants (usually an anion) across the phase boundary.[15] The most widely accepted mechanism is the "Starks Extraction Mechanism," where the catalyst forms an ion pair with the reactant anion in the aqueous phase.[16][17][18] This ion pair is sufficiently lipophilic to dissolve in the organic phase, where the "naked" anion is highly reactive and can readily react with the organic substrate.[4][10]
Q2: How do I choose the right phase transfer catalyst for my reaction?
A2: The ideal phase transfer catalyst depends on several factors:
-
Reaction Type: For simple nucleophilic substitutions, quaternary ammonium or phosphonium salts are often effective.[2] For reactions involving metal cations, crown ethers can be excellent choices.[4][19]
-
Reaction Conditions: For high-temperature reactions, thermally stable catalysts like quaternary phosphonium salts are preferred.[1]
-
Cost and Availability: For industrial applications, the cost and availability of the catalyst are significant considerations.[15] Benzyltriethylammonium chloride (BTEAC) and tetrabutylammonium bromide (TBAB) are common and relatively inexpensive choices.[1][20]
Q3: Can I reuse my phase transfer catalyst?
A3: In some cases, yes. Catalyst recovery and reuse are particularly relevant in industrial settings to improve the economic and environmental profile of a process.[9] Supported phase-transfer catalysts, where the catalytic moiety is immobilized on a solid support (e.g., polystyrene resin), are designed for easy separation and recycling.[9] Highly lipophilic catalysts that remain in the organic phase during workup can also sometimes be recovered and reused.[21]
Q4: My reaction is forming a thick emulsion that is difficult to break. What can I do?
A4: Emulsion formation is a common problem in PTC, often caused by the surfactant-like properties of the catalyst, especially at high concentrations. To mitigate this:
-
Reduce Catalyst Concentration: Use the minimum amount of catalyst required for an efficient reaction.
-
Decrease Agitation Speed: While sufficient agitation is necessary, excessive stirring can promote emulsion formation.
-
Add a Salt: Adding a saturated brine solution during workup can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Solvent Choice: The choice of organic solvent can also influence emulsion formation. Experiment with different solvents if this is a persistent issue.
Visualizing the Process: PTC Mechanism and Troubleshooting
To further aid in your understanding, the following diagrams illustrate the core concepts of phase transfer catalysis and a logical workflow for troubleshooting low conversion rates.
Caption: The catalytic cycle in phase transfer catalysis.
Caption: A systematic workflow for troubleshooting low conversion rates in PTC.
Summary of Key Parameters and Their Effects
| Parameter | Effect on Transfer Rate | Effect on Intrinsic Reaction Rate | Key Considerations |
| Catalyst Structure | High | High | Lipophilicity, steric hindrance, and thermal stability are crucial. |
| Agitation Rate | High | None | Aims to overcome mass transfer limitations.[10][12] |
| Temperature | Moderate | High | Balances reaction kinetics with potential catalyst degradation.[11] |
| Organic Solvent | Moderate | High | Influences catalyst solubility and anion reactivity.[10] |
| Water Concentration | High | Low | Affects anion hydration and availability.[8][10][11] |
| Inorganic Salt Conc. | High | None | Higher concentration drives the anion exchange equilibrium.[10] |
References
-
Phase transfer catalysis (PTC) - OperaChem. (2023, July 2). Retrieved from [Link]
-
Kinetics of a Phase-Transfer Catalysis Reaction in Supercritical Fluid Carbon Dioxide | Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]
-
Full article: Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis. (2007, February 5). Retrieved from [Link]
-
Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis | Request PDF. Retrieved from [Link]
-
Phase-transfer catalyst - Wikipedia. Retrieved from [Link]
-
Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. Retrieved from [Link]
-
Phase-Transfer Catalysis Communications. Retrieved from [Link]
-
Phase transfer catalysis | PPTX - Slideshare. Retrieved from [Link]
-
Phase-Transfer Catalysis (PTC) - Macmillan Group. (2008, April 10). Retrieved from [Link]
-
Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions - MDPI. Retrieved from [Link]
-
Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Retrieved from [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS - Journal For Basic Sciences. Retrieved from [Link]
-
Catalyst poisoning phenomenon in phase transfer catalysis: effect of aqueous phase concentration - RSC Publishing. Retrieved from [Link]
-
What Are The Common Phase Transfer Catalysts - News - Koyon. (2024, May 6). Retrieved from [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends | Biomedres. (2022, August 12). Retrieved from [Link]
-
phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by - CORE. Retrieved from [Link]
-
Interfacial chemistry behavior of phase transfer catalysis for hydroxide ion initiated reactions | Request PDF - ResearchGate. Retrieved from [Link]
-
Deactivation of metal catalysts in liquid phase organic reactions - ResearchGate. Retrieved from [Link]
-
Phase-transfer catalyst – Knowledge and References - Taylor & Francis. Retrieved from [Link]
-
Optimizing Organic Synthesis with Phase Transfer Catalysts | BTEAC Guide. Retrieved from [Link]
-
Industrial Phase Transfer Catalysis - Scientific Update - UK. (2018, April 30). Retrieved from [Link]
-
The Role of Water in Phase Transfer Catalysis | Scilit. Retrieved from [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. Retrieved from [Link]
-
Choosing a Phase-Transfer Catalyst Based on Phase Location - PTC Organics, Inc. Retrieved from [Link]
-
Catalyst deactivation - YouTube. (2021, April 15). Retrieved from [Link]
-
Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Effect of agitation speed on conversion (a) and initial rate versus... - ResearchGate. Retrieved from [Link]
-
Catalyst deactivation Common causes - AmmoniaKnowHow. Retrieved from [Link]
-
Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC - NIH. (2015, March 27). Retrieved from [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022, August 12). Retrieved from [Link]
Sources
- 1. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 2. Phase transfer catalysis | PPTX [slideshare.net]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Catalyst poisoning phenomenon in phase transfer catalysis: effect of aqueous phase concentration - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. scilit.com [scilit.com]
- 9. biomedres.us [biomedres.us]
- 10. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. phasetransfer.com [phasetransfer.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scientificupdate.com [scientificupdate.com]
- 16. tandfonline.com [tandfonline.com]
- 17. phasetransfer.com [phasetransfer.com]
- 18. fzgxjckxxb.com [fzgxjckxxb.com]
- 19. koyonchem.com [koyonchem.com]
- 20. nbinno.com [nbinno.com]
- 21. phasetransfercatalysis.com [phasetransfercatalysis.com]
Technical Support Center: Purification of Products from Reactions Containing Tetrabutylphosphonium p-Toluenesulfonate
This technical guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying their target molecules from reaction mixtures containing tetrabutylphosphonium p-toluenesulfonate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflow and ensure the integrity of your final product.
Introduction: The Challenge of a Versatile Salt
This compound, a salt composed of a tetrabutylphosphonium cation and a p-toluenesulfonate (tosylate) anion, is a versatile compound often employed as a phase-transfer catalyst or an ionic liquid in organic synthesis. Its unique properties, including high thermal stability and solubility in various organic solvents, make it an effective reagent. However, these same properties can present significant challenges during product purification. Residual this compound can interfere with subsequent reaction steps, complicate product characterization, and impact the overall purity and yield of the desired compound. This guide offers practical solutions to these common purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that influence purification?
A1: Understanding the properties of this compound is the first step in designing an effective purification strategy.
| Property | Value/Description | Implication for Purification |
| Molecular Formula | C₂₃H₄₃O₃PS[1] | High molecular weight (430.62 g/mol )[1][2] |
| Appearance | White crystals or a room temperature ionic liquid[1][2] | Can behave as a solid or a viscous oil, which can complicate handling and separation. |
| Melting Point | 54-59 °C[2] | Relatively low melting point means it can "oil out" during workup if the temperature is not controlled. |
| Solubility | Generally soluble in polar organic solvents (e.g., methanol, acetonitrile, dichloromethane) and water. Limited solubility in non-polar solvents (e.g., diethyl ether, hexanes). | This differential solubility is the cornerstone of most purification strategies, enabling separation through extraction and precipitation. |
| Hygroscopic Nature | Tends to absorb moisture from the air. | Can make the salt appear as a viscous oil, making it difficult to handle and remove. Thorough drying of the crude product is often necessary. |
Q2: Why is my product contaminated with a sticky, oily residue after a reaction using this compound?
A2: This is a common observation. The oily residue is often the this compound itself, which can be hygroscopic and exist as a viscous liquid at room temperature.[1] Incomplete removal during the initial workup is the primary cause.
Q3: Can I use a standard aqueous workup to remove this compound?
A3: An aqueous workup can be effective, especially if your product has low water solubility. Since this compound is soluble in water, washing the organic layer with water or brine can extract a significant portion of the salt. However, for highly polar products that may also partition into the aqueous phase, this method can lead to product loss.
Q4: Is column chromatography a viable option for removing this phosphonium salt?
A4: Yes, column chromatography can be used, but with caution. This compound is quite polar and can adhere strongly to silica gel, sometimes leading to streaking and co-elution with polar products. It is often preferable to remove the bulk of the salt before chromatography. If chromatography is necessary, careful solvent system selection is crucial.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process and offers targeted solutions.
Problem 1: Product is an intractable oil that is difficult to handle.
-
Cause: The product may be contaminated with residual this compound, which is oily and hygroscopic.
-
Solution 1: Trituration. This technique involves washing the crude product with a solvent in which the desired product is insoluble, but the phosphonium salt is soluble.
-
Protocol:
-
Dissolve or suspend the crude oily product in a minimal amount of a polar solvent in which your product is soluble (e.g., dichloromethane, ethyl acetate).
-
Slowly add a non-polar anti-solvent (e.g., diethyl ether, hexanes, or a mixture of both) with vigorous stirring.
-
The phosphonium salt should remain in solution while your product, if it is a solid, precipitates. If your product is also an oil, this may not be effective.
-
Alternatively, if your product is a solid, you can directly wash the crude material with cold diethyl ether or hexanes to dissolve the phosphonium salt.
-
-
-
Solution 2: Thorough Drying. Ensure the crude product is rigorously dried under high vacuum to remove any absorbed water, which can contribute to the oily nature of the phosphonium salt.
Problem 2: Aqueous extraction leads to significant product loss.
-
Cause: Your product has high polarity and is partitioning into the aqueous phase along with the phosphonium salt.
-
Solution: Back-Extraction. After the initial aqueous wash, back-extract the aqueous layer with a fresh portion of the organic solvent to recover some of the dissolved product. Multiple back-extractions may be necessary.
Problem 3: The phosphonium salt co-elutes with my product during column chromatography.
-
Cause: The polarity of your product and the phosphonium salt are too similar for effective separation with the chosen eluent.
-
Solution 1: Pre-treatment. Remove the majority of the phosphonium salt before chromatography using one of the methods described in Problem 1.
-
Solution 2: Optimize Chromatography Conditions.
-
Solvent System: Use a less polar solvent system to retain the highly polar phosphonium salt on the column while allowing your product to elute. A gradient elution from a non-polar to a moderately polar solvent can be effective.
-
Stationary Phase: Consider using a different stationary phase, such as alumina, which may offer different selectivity.
-
Experimental Protocols
Protocol 1: Purification by Precipitation/Trituration
This is often the most effective first step to remove the bulk of the this compound.
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Precipitation: While stirring vigorously, slowly add a non-polar anti-solvent such as hexanes or diethyl ether. The volume of the anti-solvent can be 5-10 times the volume of the initial solvent.
-
Isolation: If your product precipitates as a solid, collect it by vacuum filtration. If your product remains in solution and the phosphonium salt precipitates (less common), filter off the salt.
-
Washing: Wash the collected solid with a cold portion of the anti-solvent to remove any remaining traces of the phosphonium salt.
-
Drying: Dry the purified product under high vacuum.
Protocol 2: Purification by Liquid-Liquid Extraction
This method is suitable for non-polar to moderately polar products that are immiscible with water.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with deionized water (3 x volume of the organic layer). Repeat the washing 2-3 times.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the purified product.
Verifying Purification: Analytical Techniques
It is crucial to verify that the this compound has been successfully removed.
Thin-Layer Chromatography (TLC)
-
Method: Spot the crude mixture and the purified product on a silica gel TLC plate. Use a relatively polar eluent system (e.g., 10-20% methanol in dichloromethane).
-
Visualization: The phosphonium salt is often UV active due to the tosylate anion and can also be visualized with iodine stain. The absence of the corresponding spot in the purified product lane indicates successful removal.
High-Performance Liquid Chromatography (HPLC)
-
Method: HPLC with UV detection is a sensitive method for quantifying residual p-toluenesulfonate.[3]
-
Conditions:
Ion Chromatography
-
Method: Ion chromatography can be used for the direct detection and quantification of the tetrabutylphosphonium cation.[6]
-
Conditions:
-
Column: Cation exchange column.
-
Eluent: An acidic mobile phase, such as methanesulfonic acid in acetonitrile/water.[6]
-
Detection: Conductivity detector.
-
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying a product from a reaction containing this compound.
Caption: Decision workflow for purification strategy.
Conclusion
The successful purification of products from reactions containing this compound relies on a systematic approach that leverages the solubility differences between the desired product and the phosphonium salt. By employing techniques such as trituration, precipitation, and carefully considered liquid-liquid extraction, researchers can effectively remove this common impurity. Subsequent analytical verification is essential to confirm the purity of the final product. This guide provides a foundational framework for troubleshooting and optimizing your purification protocols, ultimately leading to higher quality materials for your research and development endeavors.
References
-
Simultaneous determination of tetrabutyl ammonium and tetrabutyl phosphonium in environmental water samples by solid phase extraction and ion chromatography. Analytical Methods. Available at: [Link]
-
Phosphonium salt workup. Reddit. Available at: [Link]
-
How to recrystallize phosphonium salt? ResearchGate. Available at: [Link]
-
A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses. Available at: [Link]
-
A simple and reliable reverse phase high performance liquid chromatographic (RP-HPLC) method has been developed for the quantification of p-Toluenesulfonic acid and Ethyl-p-Toluene sulfonate in Perindopril tert- Butylamine drug substance. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. National Institutes of Health. Available at: [Link]
-
Determination and confirmation of isopropyl p-toluenesulfonate in cosmetics by HPLC-diode array detector method and GC-MS. PubMed. Available at: [Link]
Sources
- 1. silicycle.com [silicycle.com]
- 2. BJOC - Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis [beilstein-journals.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. US5481040A - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]
- 6. Simultaneous determination of tetrabutyl ammonium and tetrabutyl phosphonium in environmental water samples by solid phase extraction and ion chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Phosphonium Salt Catalyst Poisoning
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the poisoning and deactivation of phosphonium salt catalysts in organic reactions. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose and solve complex experimental challenges.
Part 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses fundamental concepts of phosphonium salt catalysis and the common pathways leading to their deactivation.
Q1: What exactly is "catalyst poisoning" in the context of phosphonium salts?
Catalyst poisoning refers to the deactivation of a catalyst by a chemical compound, known as a poison, which binds to the active sites.[1] In the context of phosphonium salts, which are often used as Phase-Transfer Catalysts (PTCs), "poisoning" can manifest in several ways:
-
Irreversible Degradation: The phosphonium cation is chemically altered, most commonly through oxidation or hydrolysis, forming inactive species like phosphine oxides.[2]
-
Competitive Inhibition: An impurity or a reaction byproduct with a high affinity for the phosphonium cation outcompetes the desired reactant anion for pairing. This "poison" anion forms a very stable ion pair with the catalyst in the organic phase, effectively taking the catalyst out of the catalytic cycle.[3]
-
Mechanical Blocking: Impurities or degradation products can physically block the active sites of supported or heterogeneous phosphonium salt catalysts.[4]
The result is a significant drop in the reaction rate, and in severe cases, a complete halt of the reaction.[1][4]
Q2: What are the primary modes of chemical degradation for phosphonium salt catalysts?
Phosphonium salts, while generally having good thermal stability, are susceptible to specific chemical degradation pathways, particularly under basic or oxidative conditions.[2][5]
-
Hydrolysis: Many phosphonium salts are hygroscopic, meaning they readily absorb moisture from the air.[6] In the presence of a base (especially strong bases like hydroxide), the phosphonium cation can be attacked by the hydroxide ion, ultimately leading to the formation of a hydrocarbon and a trialkyl- or triarylphosphine oxide, which is catalytically inactive.
-
Oxidative Degradation: In the presence of oxygen, especially at elevated temperatures, the phosphorus center can be oxidized. This process can generate trialkylphosphine oxide from the corresponding phosphonium cation.[2]
-
β-Elimination (Hofmann Elimination): Under strongly basic conditions, a proton on the β-carbon of one of the alkyl chains can be abstracted, leading to an elimination reaction that produces an alkene and a phosphine. The resulting phosphine can then be oxidized to a phosphine oxide.[2]
Q3: My reaction involves a tosylate (OTs) leaving group and seems to be inhibited. Is this a form of catalyst poisoning?
Yes, this is a classic example of competitive inhibition. Quaternary phosphonium catalysts work by pairing with an anion (e.g., a nucleophile) and transferring it into the organic phase where the reaction occurs.[7][8] After the reaction, the catalyst must then pair with the leaving group anion to return to the aqueous phase or continue the cycle.
However, highly polarizable and lipophilic (oil-loving) anions, such as tosylate (OTs⁻), iodide (I⁻), and some sulfonates, can form an exceptionally strong and stable ion pair with the bulky, lipophilic phosphonium cation in the organic phase.[3] This catalyst-leaving group complex is so stable that the catalyst is not effectively regenerated to transport more of the desired reactant anion. The catalyst becomes "sequestered" or "poisoned" by the leaving group.[3]
A well-documented guideline suggests that when encountering this issue, one should consider using leaving groups that are less lipophilic, such as mesylate (OMs⁻) instead of tosylate, or bromide (Br⁻) instead of iodide.[3]
Part 2: Troubleshooting Guide - A Symptom-Based Approach
This section is designed to help you diagnose specific experimental problems based on your observations.
Symptom 1: My reaction is extremely sluggish or has completely stalled.
A stalled reaction is the most common indicator of catalyst deactivation. The following workflow can help you pinpoint the cause.
Caption: Primary degradation pathways of phosphonium salts.
-
Causality:
-
Hydrolysis: In the presence of water and a base, the phosphonium cation can undergo nucleophilic attack by hydroxide, leading to a cascade of reactions that cleave a P-C bond and form the highly stable P=O double bond of the phosphine oxide. [9] 2. Oxidation: The phosphorus(V) center in a phosphonium salt is in a high oxidation state, but the precursor phosphines (P(III)) are easily oxidized. If any phosphine is present from catalyst synthesis or from a decomposition pathway (like β-elimination), it will be readily oxidized to the phosphine oxide by atmospheric oxygen. [2]Direct oxidation of the phosphonium salt can also occur under harsh conditions.
-
-
Solution: Rigorously exclude water and oxygen from your reaction. Use freshly distilled, degassed, anhydrous solvents. If the reaction must be run under basic aqueous conditions, consider using a more robust, sterically hindered phosphonium salt that is less susceptible to nucleophilic attack. Ensure your catalyst is pure and free of residual phosphines before use. [10]
Part 3: Data Summary & Mitigation Protocols
Table 1: Common Poisons and Inhibitors for Phosphonium Salt Catalysts
| Poison / Inhibitor | Source(s) | Mechanism of Action | Recommended Mitigation Strategy |
| Water (H₂O) | Atmospheric moisture, wet solvents, aqueous reagents | Hydrolytic degradation of the P-C bond, especially under basic conditions, to form inactive phosphine oxide. [2][9] | Use anhydrous solvents and reagents; dry the catalyst under high vacuum before use; run reactions under an inert atmosphere (N₂ or Ar). |
| Oxygen (O₂) | Air | Oxidation of trace phosphine impurities or direct oxidation of the phosphonium salt at high temperatures to form phosphine oxide. [2] | Degas solvents (e.g., via freeze-pump-thaw cycles or sparging with inert gas); maintain an inert atmosphere. |
| Lipophilic Anions (I⁻, TsO⁻) | Leaving groups from the substrate (e.g., R-I, R-OTs) | Forms an overly stable ion pair with the phosphonium cation in the organic phase, preventing catalyst turnover (Competitive Inhibition). [3] | Replace the leaving group with a less lipophilic alternative (e.g., use R-Br or R-OMs instead). [3] |
| Acidic Impurities | Impure reagents/solvents | Can protonate basic reactants or catalyze side reactions. Can also facilitate catalyst decomposition pathways. | Purify solvents and reagents by distillation or by passing them through a plug of activated neutral alumina. |
| Unreacted Halides | Incomplete synthesis of the phosphonium salt | Reacts with the base used in the reaction, causing stoichiometric errors and potential side reactions. [11] | Purify the phosphonium salt via recrystallization or chromatography to remove starting materials. [10][12] |
| Heavy Metals | Contamination from reactors or starting materials | Can form stable complexes with the phosphorus atom, deactivating the catalyst. [1][4] | Use high-purity reagents and ensure reactor cleanliness. |
Protocol 1: Diagnostic Control Experiment to Confirm Catalyst Poisoning
Objective: To determine if poor reaction performance is due to catalyst deactivation or another experimental variable.
Methodology:
-
Set up two identical reactions in parallel.
-
Reaction A (Control): Use your standard, suspect batch of phosphonium salt, reagents, and solvents.
-
Reaction B (High-Purity):
-
Use a fresh, unopened bottle of the phosphonium salt catalyst or a batch that has been rigorously purified (see Protocol 2).
-
Use freshly distilled, anhydrous, and degassed solvents (see Protocol 3).
-
Use the highest purity grade available for all other reagents and substrates.
-
-
Run both reactions under identical conditions (temperature, stirring rate, inert atmosphere).
-
Monitor the progress of both reactions over time using a suitable analytical technique (e.g., TLC, GC, LC-MS).
Interpreting the Results:
-
If Reaction B proceeds significantly faster or gives a higher yield than Reaction A, it strongly indicates that the catalyst, solvent, or another reagent in your original setup was poisoned or degraded.
-
If both reactions fail or perform poorly, the issue is likely with the reaction conditions (e.g., temperature, concentration) or the inherent reactivity of the substrates, not catalyst poisoning.
Protocol 2: General Purification of a Phosphonium Salt by Recrystallization/Trituration
Objective: To remove unreacted starting materials and degradation products from a solid phosphonium salt. Many phosphonium salts are notoriously difficult to crystallize and may present as oils. [12] Materials:
-
Crude phosphonium salt
-
Anhydrous, ACS-grade solvents (e.g., ethyl acetate, acetonitrile, toluene, n-hexane, diethyl ether)
-
Schlenk flask or round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (N₂ or Ar)
-
Büchner funnel and filter paper
Methodology:
-
Drying the Crude Product: If the crude product is an oil, dissolve it in a minimal amount of a dry solvent like dichloromethane or toluene and re-evaporate under vacuum. Repeat this process 2-3 times to azeotropically remove residual water. [12]Dry thoroughly under high vacuum, gently warming if the salt's stability permits.
-
Trituration (for oils or amorphous solids):
-
Place the crude, dry salt in a flask under an inert atmosphere.
-
Add a non-polar solvent in which the salt is insoluble (e.g., n-hexane or diethyl ether).
-
Stir vigorously for several hours. Impurities like triphenylphosphine are often soluble in these solvents, while the salt is not.
-
If a solid precipitates, continue stirring to break it up.
-
Carefully decant the solvent. Repeat the washing process 2-3 times.
-
Dry the resulting solid product under high vacuum.
-
-
Recrystallization (for solids):
-
In a flask under an inert atmosphere, add the crude solid.
-
Add a small amount of a hot solvent in which the salt has moderate solubility (a common system is ethyl acetate with a few drops of acetonitrile added to achieve full dissolution). [12] * Stir and heat until the solid is completely dissolved. Add the minimum amount of solvent necessary.
-
Allow the solution to cool slowly to room temperature. If no crystals form, try storing the flask in a freezer (-15 to -20 °C) overnight. [12] * Once crystals have formed, collect them by filtration using a Büchner funnel. Wash the crystals with a small amount of cold, non-polar solvent (e.g., cold diethyl ether).
-
Dry the purified crystals under high vacuum.
-
References
- Shaanxi Bloom Tech Co., Ltd. Tetrabutylphosphonium Chloride CAS 2304-30-5.
- Google Patents.
- ACS Publications.
- ACS Publications.
- PubMed. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system.
- RoCo Global. Tetrabutylphosphonium chloride, >95%.
- Google Patents.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Biosynth. Tetrabutylphosphonium chloride | 2304-30-5 | FT75408.
- ChemicalBook. Tetrabutylphosphonium chloride | 2304-30-5.
- Journal of the American Chemical Society. Phosphonium Compounds. II. Decomposition of Phosphonium Alkoxides to Hydrocarbon, Ether and Phosphine Oxide.
- MDPI.
- Valmet.
- Alfa Chemistry.
- OperaChem.
- ResearchGate. How to recrystallize phosphonium salt?.
- Wikipedia.
- PTC Organics. Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development.
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Accelerated Oxidative Degradation of Phosphonium-Type Ionic Liquid with l-Prolinate Anion: Degradation Mechanism and CO2 Separation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. alfachemic.com [alfachemic.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 8. phasetransfer.com [phasetransfer.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US6630605B2 - Process for the purification of phosphonium salts - Google Patents [patents.google.com]
- 11. US5481040A - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Choice for Tetrabutylphosphonium p-toluenesulfonate Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Tetrabutylphosphonium p-toluenesulfonate (TBPP-TsO) in their catalytic processes. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions by making informed solvent choices.
I. Understanding the Role of the Solvent
The choice of solvent is a critical parameter in catalysis, profoundly influencing reaction kinetics, selectivity, and the overall efficiency of your process. In the context of this compound, a versatile phase-transfer catalyst, the solvent's role is multifaceted. It not only dissolves reactants but also modulates the catalyst's solubility and reactivity.
This compound is an ionic liquid at room temperature, comprised of a bulky, lipophilic tetrabutylphosphonium cation and a p-toluenesulfonate anion.[1] This structure allows it to function effectively as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[2][3] The solvent you choose will directly impact the catalyst's ability to shuttle reactants between these phases.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: Low Reaction Rate or No Reaction
Possible Causes:
-
Poor Catalyst Solubility: The catalyst must have some solubility in the organic phase to be effective. If the solvent is too polar, the catalyst may preferentially reside in the aqueous phase.
-
Insufficient Reactant Solubility: One or both reactants may not be sufficiently soluble in the chosen solvent system.
-
Catalyst Deactivation: Certain solvents can react with the catalyst or promote its decomposition, especially at elevated temperatures.
Solutions:
-
Solvent Screening: Conduct a systematic solvent screen. A good starting point is to test a range of solvents with varying polarities.
-
Non-polar solvents (e.g., Toluene, Hexane): Often used in phosphonium salt synthesis and can be effective for phase-transfer catalysis.[4] The phosphonium salt product is often insoluble in these solvents, which can aid in product isolation.[5]
-
Polar aprotic solvents (e.g., Acetonitrile (MeCN), Dichloromethane (DCM), N,N-Dimethylformamide (DMF)): These are frequently effective for reactions involving phosphonium salts.[5][6]
-
Polar protic solvents (e.g., Ethanol, Isopropanol): While less common for phase-transfer catalysis due to potential interactions with the catalyst and reactants, they can be effective in specific cases.[7]
-
-
Solvent Mixtures: Employing a co-solvent system can fine-tune the solubility of all reaction components. For instance, a mixture of a non-polar solvent like toluene with a more polar solvent like MeCN can enhance the solubility of both the organic substrate and the catalyst.
-
Temperature Optimization: Increasing the reaction temperature can improve both solubility and reaction rates. However, be mindful of the thermal stability of your reactants and the catalyst. Phosphonium salts are generally more thermally stable than their ammonium analogs.[3]
Issue 2: Poor Selectivity or Formation of Byproducts
Possible Causes:
-
Solvent-Reactant Interactions: The solvent may be participating in the reaction or promoting side reactions.
-
Incorrect Solvent Polarity: The polarity of the solvent can influence the transition state of the desired reaction versus side reactions.
Solutions:
-
Solvent Polarity Tuning: Experiment with solvents of different polarities to see how they affect the product distribution. A less polar solvent may favor the desired reaction pathway by minimizing the stabilization of charged intermediates that lead to byproducts.
-
Inert Solvents: Switch to a more inert solvent that is less likely to react with your substrates or intermediates.
Issue 3: Difficulty in Product Isolation and Catalyst Recovery
Possible Causes:
-
High Product Solubility: The desired product may be highly soluble in the reaction solvent, making precipitation or extraction difficult.
-
Catalyst Partitioning: The catalyst may partition between the aqueous and organic phases, complicating its removal and recycling.
Solutions:
-
Biphasic Systems: For phase-transfer catalysis, a biphasic system (e.g., water-toluene) is often ideal. The product will typically reside in the organic phase, while the catalyst can be recovered from the aqueous phase or at the interface.
-
Solvent Selection for Workup: Consider a solvent for the reaction that allows for easy removal post-reaction (e.g., a volatile solvent like DCM). Alternatively, you may perform the reaction in one solvent and then add an anti-solvent to precipitate the product.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system is an effective purification method. For phosphonium salts, a common technique is to dissolve the crude product in a minimal amount of a good solvent (e.g., hot ethyl acetate with a few drops of acetonitrile) and then allow it to cool slowly.[8]
III. Frequently Asked Questions (FAQs)
Q1: What are the key solvent properties to consider when optimizing my reaction?
A1: The most critical properties are:
-
Polarity: This affects the solubility of reactants and the catalyst, and can influence reaction rates and selectivity.
-
Boiling Point: This determines the accessible temperature range for your reaction.
-
Aprotic vs. Protic: Protic solvents have acidic protons (e.g., alcohols, water) and can solvate anions and cations effectively, but may also interfere with certain reactions. Aprotic solvents lack acidic protons (e.g., MeCN, DMF, DCM).
-
Solubility of Reactants and Catalyst: Ideally, your chosen solvent should provide adequate solubility for all components at the reaction temperature.
| Solvent Property | Importance in TBPP-TsO Catalysis |
| Polarity Index | High polarity can favor catalyst solubility in the aqueous phase, while low polarity may not dissolve the catalyst sufficiently. A balance is often required. |
| Dielectric Constant | Higher dielectric constants can help to stabilize charged intermediates, potentially increasing reaction rates. |
| Boiling Point | Must be suitable for the desired reaction temperature and allow for efficient removal during workup if necessary. |
| Protic/Aprotic Nature | Aprotic solvents are generally preferred for phase-transfer catalysis to avoid deactivation of the nucleophile. |
Q2: Can I use this compound in a homogenous reaction?
A2: Yes, while it is an excellent phase-transfer catalyst, TBPP-TsO can also be used in homogenous reactions if a solvent is chosen that dissolves all reactants and the catalyst. Polar aprotic solvents like acetonitrile or DMF are good candidates for such systems.
Q3: How does the p-toluenesulfonate anion affect solvent choice compared to other phosphonium salts like halides?
A3: The p-toluenesulfonate anion is a non-coordinating, weakly basic anion. Compared to a halide like bromide, it is less nucleophilic. This can be advantageous in reactions where the anion could compete with the desired nucleophile. The choice of solvent will still primarily be dictated by the solubility of the entire ionic salt. The principles of solvent selection remain similar, but the inert nature of the tosylate anion provides a wider scope of compatible reaction conditions.[9]
Q4: Are there any "green" or sustainable solvent options for catalysis with TBPP-TsO?
A4: Yes, the field of green chemistry encourages the use of more environmentally friendly solvents. For TBPP-TsO catalysis, consider:
-
Water: When used in a biphasic system, water is an excellent green solvent.
-
Bio-derived solvents: Solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) are becoming more common as greener alternatives to traditional organic solvents.
-
Ionic Liquids: In some cases, another ionic liquid can be used as the solvent, potentially leading to enhanced reactivity and easier catalyst recycling.
Q5: How can I visually represent my solvent optimization workflow?
A5: A flowchart can be an effective way to visualize your decision-making process for solvent selection.
Caption: A workflow for systematic solvent optimization.
IV. Experimental Protocols
Protocol 1: General Procedure for a Solvent Screening Experiment
-
Preparation: To a series of identical reaction vessels, add the substrate, any solid reagents, and a stir bar.
-
Catalyst Addition: Add this compound (typically 1-10 mol%) to each vessel.
-
Solvent Addition: Add the selected solvent to each vessel to achieve the desired concentration.
-
Reaction Initiation: Add any liquid reagents and commence stirring. If heating is required, place the vessels in a pre-heated block or oil bath.
-
Monitoring: Monitor the progress of each reaction at set time points using an appropriate analytical technique (e.g., TLC, GC, LC-MS, or ¹H NMR).
-
Analysis: After a predetermined time, quench the reactions and analyze the crude reaction mixtures to determine conversion and selectivity for each solvent.
V. References
-
From Bio-Based Solvents to a Phosphonium Salt on a Biorefinery Concept: Multiobjective Optimization-Extended Techno-Economic Assessment | ACS Sustainable Chemistry & Engineering. (2025). ACS Publications. [Link]
-
Process for the preparation of phosphonium salts. (1996). Google Patents.
-
Phase transfer catalyst | PPTX. (2021). Slideshare. [Link]
-
Uses of Quaternary Phosphonium Compounds in Phase Transfer Catalysis. (2010). ResearchGate. [Link]
-
PHASE TRANSFER CATALYSTS. (2019). JETIR. [Link]
-
New quaternary phosphonium salt as multi-site phase-transfer catalyst for various alkylation reactions. (2021). ResearchGate. [Link]
-
Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. (2015). Green Chemistry. [Link]
-
My phosphonium salt forming reaction (Ph3P + primary R-Br or R-I) produces a major impurity (about 30%) and I can't figure out how to improve this reaction. Any Ideas? (2014). Reddit. [Link]
-
Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (2020). National Institutes of Health. [Link]
-
(PDF) Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (2020). ResearchGate. [Link]
-
New biobased Tetrabutylphosphonium ionic liquids: synthesis, characterization and use as co-solvent for mild and greener Pd-catalyzed hydrogenation processes | Request PDF. (2019). ResearchGate. [Link]
-
How to recrystallize phosphonium salt? (2018). ResearchGate. [Link]
-
This compound | C23H43O3PS | CID 16218643. PubChem. [Link]
-
making phosphonium salts. (2019). YouTube. [Link]
-
Phosphonium salt synthesis by alkylation or C-P coupling. Organic Chemistry Portal. [Link]
-
Mechanism of p-Toluenesulfonic acid. (2024). toluenesulfonicacid-ptbba. [Link]
-
Analysis of Factors Influencing the Efficiency of Catalysts Used in Waste PU Degradation. (2022). MDPI. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2023). National Institutes of Health. [Link]
-
Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. (2024). Preprints.org. [Link]
-
Tetrabutylammonium tosylate as inert phase-transfer catalyst: The key to high efficiency SN2 radiofluorinations. (2020). PubMed. [Link]
-
Phosphonium Tosylates as Solvents for the Diels—Alder Reaction | Request PDF. (2002). ResearchGate. [Link]
-
Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. (2011). National Institutes of Health. [Link]
-
Solubility of methyl p-toluenesulfonate. (2023). Chongqing Pengsheng Industrial Co.,Ltd. [Link]
-
Tetrabutylammonium tosylate as inert phase-transfer catalyst: The key to high efficiency SN2 radiofluorinations | Request PDF. (2020). ResearchGate. [Link]
-
rational improvements of catalysts via manipulation of solvent interactions. (2016). Catalysis Science & Technology. [Link]
-
Catalysis in Action: Exploring Trimethylpyridinium p-Toluenesulfonate's Role. (2024). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Methyl p-toluenesulfonate | C8H10O3S | CID 6645. (2024). PubChem. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Phase transfer catalyst | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5481040A - Process for the preparation of phosphonium salts - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Tetrabutylammonium tosylate as inert phase-transfer catalyst: The key to high efficiency SN2 radiofluorinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of temperature on the stability and activity of Tetrabutylphosphonium p-toluenesulfonate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Tetrabutylphosphonium p-toluenesulfonate. Here, we address common questions and troubleshooting scenarios related to the thermal stability and activity of this ionic liquid, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
This compound, a phosphonium-based ionic liquid, is recognized for its notable thermal stability. While the exact decomposition temperature can be influenced by experimental conditions such as heating rate and purity, phosphonium salts generally exhibit high thermal robustness.[1] The thermal stability of ionic liquids is significantly influenced by the nature of both the cation and the anion, with the anion often playing a predominant role.[2][3] For ionic liquids containing the p-toluenesulfonate (tosylate) anion, decomposition temperatures can range from approximately 213 °C to 286 °C, depending on the cation.[4]
A thermogravimetric analysis (TGA) of a deep eutectic solvent composed of tetrabutylphosphonium bromide and p-toluenesulfonic acid showed significant decomposition occurring around 407°C (680 K).[5] This suggests that the combination of the tetrabutylphosphonium cation and the tosylate anion results in a thermally stable salt.
Q2: How does temperature affect the "activity" of this compound?
The "activity" of an ionic liquid typically refers to its performance in a specific application, most commonly as a solvent or a catalyst. Temperature is a critical parameter that can significantly modulate this activity.
-
As a Solvent: The viscosity of phosphonium-based ionic liquids, like many liquids, is highly dependent on temperature. As the temperature increases, the viscosity decreases.[1][6] This reduction in viscosity is due to an increase in the kinetic energy of the molecules, which weakens the intermolecular attractive forces.[6][7] A lower viscosity can enhance mass transfer rates in a reaction mixture, thereby increasing the apparent activity of the ionic liquid as a solvent or medium for a reaction.[6]
-
As a Catalyst: The catalytic activity of a substance is intrinsically linked to temperature. Generally, for chemical reactions, an increase in temperature leads to a higher reaction rate. However, for a catalyst like this compound, there is an optimal temperature range for its activity. Beyond this range, the catalytic activity may decrease due to the deactivation of the active species or the onset of thermal decomposition.[8]
Q3: What are the key parameters to consider when performing a Thermogravimetric Analysis (TGA) on this ionic liquid?
When evaluating the thermal stability of this compound using TGA, several experimental parameters are crucial for obtaining accurate and reproducible data:
-
Heating Rate: The heating rate has a significant impact on the observed onset decomposition temperature (Tonset).[2] Faster heating rates can lead to an overestimation of the thermal stability, with differences of up to 100 °C in Tonset reported between heating rates of 1 °C/min and 20 °C/min.[2] A standard heating rate of 10 °C/min is often used for comparative purposes.
-
Atmosphere: The composition of the purge gas (e.g., inert nitrogen or reactive air/oxygen) can influence the decomposition pathway and temperature. For assessing inherent thermal stability, an inert atmosphere is preferred.
-
Sample Mass: While the influence of sample mass is generally less pronounced than the heating rate, using a consistent and appropriate sample size (typically 5-10 mg) is important for good data quality.[9]
-
Purity: Impurities, particularly water and residual halides from synthesis, can significantly lower the thermal stability of an ionic liquid.[3] It is advisable to dry the sample under vacuum before analysis. The presence of water can be observed as a mass loss at lower temperatures.[5]
Q4: Can Differential Scanning Calorimetry (DSC) provide useful information about this ionic liquid?
Yes, Differential Scanning Calorimetry (DSC) is a valuable technique for characterizing the thermal properties of this compound beyond just its decomposition.[10] DSC can be used to determine:
-
Melting Point (Tm): The melting point of this compound is reported to be in the range of 54-59 °C.[11] DSC provides a precise measurement of this transition.
-
Glass Transition Temperature (Tg): For samples that can be quenched into an amorphous solid state, DSC can detect the glass transition, which provides insight into the material's amorphous phase behavior.[10]
-
Crystallization Behavior: DSC can reveal information about the crystallization temperature (Tc) upon cooling and any cold crystallization events upon heating.[10]
-
Heat Capacity (Cp): DSC allows for the measurement of the heat capacity of the ionic liquid as a function of temperature.[12]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound, with a focus on temperature-related challenges.
Problem 1: Inconsistent Thermal Stability Results from TGA
-
Symptom: You observe significant variations in the onset decomposition temperature (Tonset) across different TGA runs of the same batch of this compound.
-
Potential Causes & Solutions:
Potential Cause Explanation Recommended Solution Inconsistent Heating Rates As previously mentioned, the heating rate is a major factor influencing the apparent Tonset.[2] Standardize the heating rate for all experiments. A rate of 10 °C/min is a common starting point for comparative studies. Report the heating rate with your results. Presence of Impurities Water, residual solvents, or halide impurities from the synthesis process can lower the thermal stability.[3] Water will typically show a mass loss below 150 °C.[5] Dry the sample under high vacuum at a temperature below its decomposition point (e.g., 80-100 °C) for several hours before TGA analysis. Ensure the purity of the sample is verified by appropriate analytical techniques (e.g., NMR, titration for halide content). Atmosphere Fluctuations Inconsistent purge gas flow or leaks in the system can introduce oxygen, leading to oxidative decomposition at lower temperatures. Ensure a consistent and appropriate flow rate of a high-purity inert gas (e.g., nitrogen or argon). Regularly check the TGA instrument for leaks. Sample Pan Material The material of the sample pan (e.g., aluminum, platinum, ceramic) can sometimes have catalytic effects on the decomposition. Use a consistent and inert sample pan material for all analyses. Platinum pans are generally a good choice for high-temperature studies of ionic liquids.[3]
Problem 2: Poor Performance or Degradation of the Ionic Liquid in a High-Temperature Reaction
-
Symptom: When used as a solvent or catalyst in a reaction at elevated temperatures, you observe a color change (e.g., yellowing or browning), a decrease in reaction yield over time, or the formation of unexpected byproducts.
-
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution | | :--- | :--- | | Exceeding the Long-Term Thermal Stability Limit | The onset decomposition temperature from a dynamic TGA scan does not represent the temperature at which the ionic liquid is stable for extended periods.[9][13] Long-term isothermal stability is often significantly lower than the Tonset from a ramped experiment.[3] | Perform isothermal TGA experiments at your intended reaction temperature to assess the mass loss over time. A general rule of thumb is to operate at least 50-100 °C below the Tonset determined by dynamic TGA at 10 °C/min. | | Reactivity with Reactants or Products | The p-toluenesulfonate anion or the tetrabutylphosphonium cation may react with other components in your reaction mixture at high temperatures. p-Toluenesulfonic acid itself can be a catalyst and may participate in side reactions.[14][15] | Before running your reaction on a large scale, perform small-scale control experiments. Heat the ionic liquid with each reactant individually at the target temperature and analyze for any degradation or side products. Consider the use of spectroscopic techniques like in-situ FTIR or NMR to monitor the reaction mixture for any changes to the ionic liquid structure. | | Presence of Oxygen | Even small amounts of oxygen can lead to oxidative degradation of the ionic liquid at elevated temperatures, especially if the reaction is run for an extended period. | Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and reactants if applicable. |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol outlines the steps for assessing the short-term thermal stability of this compound.
1. Sample Preparation: a. Place 5-10 mg of this compound into a clean, tared TGA pan (platinum is recommended). b. Dry the sample under high vacuum at 80 °C for at least 4 hours to remove any residual water or volatile impurities.
2. Instrument Setup: a. Place the sample pan into the TGA instrument. b. Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
3. Thermal Program: a. Equilibrate the sample at 30 °C. b. Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
4. Data Analysis: a. Plot the percentage of mass loss as a function of temperature. b. Determine the onset decomposition temperature (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the decomposition step. c. Note the temperature at which 5% and 10% mass loss occurs (T5% and T10%) as additional indicators of stability.
Protocol 2: Characterization of Thermal Transitions by Differential Scanning Calorimetry (DSC)
This protocol describes the procedure for identifying the melting point and other thermal transitions of this compound.
1. Sample Preparation: a. Accurately weigh 3-5 mg of the dried ionic liquid into a hermetically sealed aluminum DSC pan. b. Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
2. Instrument Setup: a. Place the sample and reference pans into the DSC cell. b. Purge the cell with nitrogen at a flow rate of 20-50 mL/min.
3. Thermal Program (Heat-Cool-Heat Cycle): a. Equilibrate the sample at 25 °C. b. Heat the sample from 25 °C to 100 °C at a rate of 10 °C/min. This first heating scan will erase the sample's prior thermal history. c. Cool the sample from 100 °C to -50 °C at a rate of 10 °C/min. d. Hold at -50 °C for 5 minutes. e. Heat the sample from -50 °C to 200 °C at a rate of 10 °C/min.
4. Data Analysis: a. Analyze the second heating scan for thermal transitions. b. The melting point (Tm) is determined as the peak temperature of the endothermic melting event. c. Look for any glass transitions (Tg), which will appear as a step change in the heat flow, or crystallization exotherms.
Visualizations
Caption: Workflow for TGA analysis of thermal stability.
Caption: Troubleshooting logic for inconsistent TGA results.
References
-
Performance of p-Toluenesulfonic Acid–Based Deep Eutectic Solvent in Denitrogenation: Computational Screening and Experimental Validation. (2020). MDPI. [Link]
-
Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (n.d.). MDPI. [Link]
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Making good on a promise: ionic liquids with genuinely high degrees of thermal stability. (n.d.). Royal Society of Chemistry. [Link]
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(a) Effects of temperature on the catalytic activity and molecular... (n.d.). ResearchGate. [Link]
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Thermal stability of ionic liquids. (n.d.). ResearchGate. [Link]
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Thermal Stability of Ionic Liquids. (n.d.). ResearchGate. [Link]
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Journal of Molecular Liquids. (2022). Elsevier. [Link]
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Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. (2014). ACS Publications. [Link]
-
Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids. (n.d.). eScholarship. [Link]
-
Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids. (n.d.). ResearchGate. [Link]
-
Thermal Decomposition Mechanisms of Ionic Liquids by Direct Dynamics Simulations and Vacuum Ultraviolet Photoionization Mass Spectrometry. (n.d.). DTIC. [Link]
-
The study on temperature dependence of viscosity and surface tension of several Phosphonium-based deep eutectic solvents. (n.d.). ResearchGate. [Link]
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Interpreting Unexpected Events and Transitions in DSC Results. (n.d.). TA Instruments. [Link]
-
Interpreting Unexpected Events and Transitions in DSC Results. (n.d.). TA Instruments. [Link]
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Influence of the Temperature on the Viscosity of Different Types of Silicone. (n.d.). Neliti. [Link]
-
Important thermal properties of the p-toluene sulfonic acid [PTS] anion based protic ionic liquids (PILs). (n.d.). ResearchGate. [Link]
-
eT156 Physical Properties Evaluation of Polymer Materials by Temperature-Modulated DSC. (n.d.). Shimadzu. [Link]
-
Templated encapsulation of platinum-based catalysts promotes high-temperature stability to... (n.d.). PubMed. [Link]
-
A new understanding of how temperature affects the catalytic activity of enzymes. (n.d.). PubMed. [Link]
-
Temperature effect on enzyme activity (A) and stability (B). (n.d.). ResearchGate. [Link]
-
Temperature-Dependent Viscosity of Organic Materials Characterized by Atomic Force Microscope. (2021). MDPI. [Link]
-
Influence of the Temperature on the Viscosity of Different Types of Silicone. (n.d.). ResearchGate. [Link]
-
Modulated DSC™ Compendium: Basic Theory & Experimental Considerations. (n.d.). TA Instruments. [Link]
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Effects of Viscosity Law on High-Temperature Supersonic Turbulent Channel Flow for Chemical Equilibrium. (n.d.). MDPI. [Link]
-
At what temperature can enzymes maintain their catalytic activity?. (n.d.). ResearchGate. [Link]
-
Differential Scanning Calorimetry (DSC) Theory and Applications. (n.d.). TA Instruments. [Link]
-
Methyl p-toluenesulfonate, 98% 250 g. (n.d.). Thermo Scientific Alfa Aesar. [Link]
-
(PDF) The Effect of p-Toluenesulfonic Acid and Phosphoric Acid (V) Content on the Heat Resistance and Thermal Properties of Phenol Resin and Phenol-Carbon Composite. (2024). ResearchGate. [Link]
-
Material Safety for P-Toluenesulfonic Acid. (2021). Capital Resin Corporation. [Link]
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Technical Support Center: Purification Strategies for Reaction Mixtures Containing Tetrabutylphosphonium p-toluenesulfonate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing Tetrabutylphosphonium p-toluenesulfonate (TBPP-OTs) from their reaction mixtures. As a quaternary phosphonium salt, TBPP-OTs is often employed as a phase-transfer catalyst or an ionic liquid, prized for its ability to facilitate reactions between disparate phases.[1][2][3] However, its removal during work-up can be non-trivial. This document provides a comprehensive overview of the properties of TBPP-OTs and detailed protocols for its effective removal, ensuring the purity of your desired product.
Understanding the Challenge: Properties of this compound
This compound is an organic salt composed of a bulky, lipophilic tetrabutylphosphonium cation and a p-toluenesulfonate (tosylate) anion.[4] It is often a crystalline solid with a melting point in the range of 54-59 °C, and it can behave as an ionic liquid at room temperature.[5][6] The key to its removal lies in understanding its solubility profile, which is dictated by its ionic nature and the organic character of the cation.
While specific solubility data is not always readily available, we can infer a general solubility profile based on the properties of its constituent ions and related compounds. The tetrabutylphosphonium cation imparts significant organic character, suggesting solubility in a range of organic solvents. The tosylate anion is the conjugate base of a strong acid, p-toluenesulfonic acid, which is itself highly soluble in water and polar organic solvents.[7][8] This combination suggests that TBPP-OTs will likely be soluble in polar organic solvents, moderately soluble in some less polar organic solvents and water, and poorly soluble in non-polar organic solvents.
| Property | Value/Characteristic | Implication for Removal |
| Molecular Formula | C₂₃H₄₃O₃PS[4] | High molecular weight, non-volatile. |
| Melting Point | 54-59 °C[9] | Can be a solid or an oil at room temperature. |
| Appearance | Crystals | Amenable to crystallization/precipitation methods. |
| Character | Ionic Liquid / Phase-Transfer Catalyst[6] | Designed to be soluble in both organic and aqueous phases to some extent. |
| Cation Stability | High thermal and chemical stability | Robust to a wide range of reaction and work-up conditions. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to remove with a simple aqueous wash?
A1: The tetrabutylphosphonium cation has four butyl chains, which gives it significant lipophilicity (oil-loving nature). This allows the salt to have considerable solubility in many organic solvents, preventing its complete partition into the aqueous phase during a standard work-up.
Q2: My product is also a salt. How can I selectively remove the TBPP-OTs?
A2: This is a common challenge. Selective removal will depend on differential solubility. Consider techniques like fractional crystallization, where you find a solvent system in which your product salt and TBPP-OTs have different solubilities at different temperatures.[10] Alternatively, ion-exchange chromatography can be highly effective in separating different ionic species.
Q3: I've removed the aqueous layer, but I suspect TBPP-OTs is still in my organic phase. How can I confirm this?
A3: You can use analytical techniques to check for the presence of TBPP-OTs. A simple method is Thin Layer Chromatography (TLC), if you have a reference sample of the phosphonium salt. More definitive methods include ¹H NMR (look for the characteristic signals of the butyl chains and the tosylate aromatic protons) or LC-MS.
Q4: Can I decompose the TBPP-OTs instead of removing it?
A4: The tetrabutylphosphonium cation is chemically quite stable and not easily decomposed under typical work-up conditions. Attempting to decompose it would likely require harsh conditions that could also affect your desired product. Therefore, physical removal is the recommended approach.
Troubleshooting and Purification Guides
Choosing the right purification strategy depends on the properties of your desired compound, the solvent used in your reaction, and the scale of your experiment. Below is a decision-making workflow to guide you.
Caption: Decision workflow for selecting a purification method.
Method 1: Aqueous Extraction
This is often the first method to try, especially if your product has low water solubility. The goal is to wash the TBPP-OTs from the organic phase into an aqueous phase.
-
Scientific Rationale: While the tetrabutylphosphonium cation provides organic solubility, the ionic nature of the salt still allows for some partitioning into water. The tosylate anion is the salt of a strong acid and will remain as a salt in aqueous solution.[7] By performing multiple extractions with water or a brine solution, you can progressively remove the TBPP-OTs from the organic layer.
-
Experimental Protocol:
-
Dilute your reaction mixture with an organic solvent in which your product is soluble but that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of deionized water.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. Drain the aqueous (lower) layer if using a denser organic solvent like dichloromethane, or the organic (upper) layer if using a less dense solvent like ethyl acetate.
-
Repeat the extraction with fresh deionized water at least 2-3 more times. Combining the aqueous washes for proper disposal.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Assess the purity of your product by TLC, NMR, or LC-MS to determine if further purification is needed.
-
Method 2: Precipitation/Crystallization
If your desired product is a solid and the TBPP-OTs is a common impurity, selective precipitation or recrystallization can be a powerful purification technique.[11][12]
-
Scientific Rationale: This method exploits the differential solubilities of your product and TBPP-OTs in a given solvent or solvent mixture. The goal is to find a solvent system where your product is sparingly soluble at a certain temperature, while the TBPP-OTs remains in solution. Given the lipophilic nature of the tetrabutylphosphonium cation, TBPP-OTs is likely to be soluble in moderately polar to polar organic solvents and insoluble in non-polar solvents like hexanes or diethyl ether.
-
Experimental Protocol:
-
Concentrate your crude reaction mixture to an oil or solid.
-
Dissolve the crude material in a minimal amount of a relatively polar solvent in which both your product and TBPP-OTs are soluble (e.g., dichloromethane, acetone, or ethyl acetate).
-
Slowly add a non-polar "anti-solvent" (e.g., hexanes, pentane, or diethyl ether) with vigorous stirring until the solution becomes cloudy, indicating the onset of precipitation.
-
If your product precipitates, continue adding the anti-solvent to maximize recovery. If you suspect the TBPP-OTs is precipitating first, this method may not be suitable in this solvent system.
-
Cool the mixture in an ice bath to further decrease the solubility of your product and enhance precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of the cold anti-solvent.
-
Dry the purified solid under vacuum.
-
Method 3: Chromatographic Purification
When extraction and precipitation methods are insufficient, chromatography offers a more robust solution for separating TBPP-OTs from your product.
-
Scientific Rationale:
-
Silica Gel Chromatography: Silica gel is a polar stationary phase. Charged species like TBPP-OTs will have a strong affinity for the silica and will generally have very low mobility with non-polar to moderately polar eluents. This allows for the elution of less polar products while the salt remains on the column.
-
Ion-Exchange Chromatography: This technique separates molecules based on their charge. A cation-exchange resin (with negative charges) will bind the positively charged tetrabutylphosphonium cation. The product can then be eluted, and the bound phosphonium salt can be subsequently released with a high concentration salt solution.
-
-
Experimental Protocol (Silica Gel Chromatography):
-
Prepare a silica gel column.
-
Dissolve your crude reaction mixture in a minimal amount of solvent.
-
Load the sample onto the column.
-
Begin elution with a non-polar solvent system (e.g., hexanes/ethyl acetate).
-
Gradually increase the polarity of the eluent to elute your product.
-
The highly polar TBPP-OTs will likely remain at the top of the column. If your product is also very polar, this method may be challenging. In such cases, a "plug" of silica can be used where the crude mixture is passed through a short column of silica gel with a moderately polar solvent to retain the salt while allowing the product to pass through.
-
Caption: Workflow for silica gel chromatography.
References
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Wikipedia. (2023). Phase-transfer catalyst. In Wikipedia. Retrieved from [Link]
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
Scientific Update. (2018, April 30). Industrial Phase Transfer Catalysis. Retrieved from [Link]
-
Iliev, B. (2013, June 21). How can we remove the ionic liquids (IL) from the final product? [Discussion post]. ResearchGate. Retrieved from [Link]
-
Zhou, J., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Advances, 8(65), 37256-37281. [Link]
- Google Patents. (n.d.). Purification of organic compounds. (U.S. Patent No. 2,307,953).
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Algodon Salas, R. (2019, January 8). How to separate organic salts? [Discussion post]. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). A purification method of ionic liquids to obtain their high purity. (Publication No. WO2004080974A1).
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
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Fortuny, A. (2012, April 3). How may I remove ionic liquids used as solvents from a mixture of other organic compounds? [Discussion post]. ResearchGate. Retrieved from [Link]
-
More, M. (2017, February 7). Purification of organic hydrochloride salt? [Discussion post]. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
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Ashenhurst, J. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Solubility table. In Wikipedia. Retrieved from [Link]
-
PubChem. (n.d.). Methyl p-toluenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Phosphonium Tosylates as Solvents for the Diels—Alder Reaction. Retrieved from [Link]
-
Solubility of Things. (n.d.). Ethyl p-toluenesulfonate. Retrieved from [Link]
-
OUCI. (n.d.). Quaternary phosphonium salts in the synthetic chemistry: Recent progress, development, and future perspectives. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
-
Solubility of Things. (n.d.). p-Toluenesulfonic acid. Retrieved from [Link]
-
PubMed. (1961). [Action of quaternary ammonium salts on nucleic acids. I. Solubility of the quaternary ammonium salts of nucleic acids in organic solvents]. Biochimica et Biophysica Acta, 53, 11-18. [Link]
-
PubChem. (n.d.). p-Toluenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Girolami, G. S. (n.d.). p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). University of Illinois. Retrieved from [Link]
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Technical Support Center: Managing Biphasic Reactions with Tetrabutylphosphonium p-toluenesulfonate
Welcome to the technical support center for biphasic reaction optimization. This guide is specifically designed for researchers, scientists, and drug development professionals utilizing Tetrabutylphosphonium p-toluenesulfonate as a phase transfer catalyst (PTC). Emulsion formation is a common yet manageable challenge in biphasic systems. This document provides in-depth troubleshooting strategies, preventative measures, and the scientific rationale behind them to ensure your reactions proceed efficiently from execution to workup.
Understanding the Challenge: Emulsion Formation
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as microscopic droplets within the other.[1] In the context of a reaction workup, this manifests as a persistent, cloudy, or "milky" layer between the organic and aqueous phases that fails to separate, making product isolation difficult or impossible.
Several factors contribute to the stability of these emulsions:
-
Interfacial Tension: The presence of emulsifying agents, which can include the phase transfer catalyst itself, reaction byproducts, or residual starting materials, lowers the interfacial tension between the two liquid phases, making it easier for droplets to form and remain suspended.[2][3]
-
Physical Agitation: Vigorous shaking or stirring during extraction provides the energy needed to disperse one liquid into the other, creating the fine droplets that characterize an emulsion.[1]
-
Viscosity: A higher viscosity in the continuous phase can slow the movement and coalescence of droplets, thus stabilizing the emulsion.[2][4]
-
Particulates: Finely divided solid particles, sometimes arising from quenched reagents or side reactions, can accumulate at the liquid-liquid interface and physically prevent droplets from merging, a phenomenon known as a Pickering emulsion.[5][6]
The Role of this compound
This compound is a highly effective phase transfer catalyst. Its function is to transport a reactant, typically an anion, from the aqueous phase into the organic phase where the reaction can occur.[7][8] This is achieved through its unique structure: a lipophilic (oil-loving) tetrabutylphosphonium cation and a corresponding anion. The cation pairs with the reactant anion, and this new ion pair has sufficient organic solubility to cross the phase boundary.[9][10]
While essential for the reaction, the amphiphilic nature of the PTC—having both hydrophilic and lipophilic characteristics—means it can act as a surfactant. By congregating at the interface, it reduces the energy required to create more interfacial area, thereby potentially stabilizing the very emulsions we seek to avoid. Understanding this dual role is critical to troubleshooting.
Frequently Asked Questions (FAQs)
Q1: I've formed a persistent emulsion during my workup. What is the very first thing I should do?
The first, and often surprisingly effective, step is patience. Stop all agitation and allow the separatory funnel to stand undisturbed for 15-30 minutes.[1] Many mild emulsions will resolve on their own. You can also try gently swirling the funnel or stirring the interface with a glass rod to encourage droplets to coalesce.[1]
Q2: Is the this compound causing the emulsion?
It can be a contributing factor, but it's rarely the sole cause. The PTC is designed to be surface-active to perform its catalytic function. However, persistent emulsions are more often the result of a combination of factors, including vigorous shaking, high catalyst concentration, or the presence of unforeseen particulate matter or surfactant-like byproducts from the reaction itself.[1]
Q3: How can I be proactive and prevent emulsions from forming in the first place?
Prevention is the most efficient strategy. Consider these points before and during your workup:
-
Minimize Agitation: Instead of vigorous shaking, gently invert or rock the separatory funnel during extraction. This reduces the energy input that creates fine droplets.[11]
-
Control Catalyst Concentration: Use the minimum effective concentration of this compound. Excess PTC provides no catalytic benefit and only increases the likelihood of emulsion formation.
-
Pre-emptive Filtration: If your reaction is known to produce fine solids (e.g., after quenching a reagent), filter the entire reaction mixture through a pad of Celite® before transferring it to the separatory funnel.[12]
Q4: Will adding more organic solvent or water break the emulsion?
Sometimes, but it should be a calculated step. Significantly diluting the organic layer (e.g., 5x to 10x volume) can sometimes destabilize an emulsion.[12] Adding a small amount of a different, miscible organic solvent can also alter the polarity of the organic phase enough to force separation.[11][13] Adding more water is less commonly effective unless it dissolves a problematic byproduct. The most reliable chemical method is to add a saturated salt solution (brine).[11][13]
In-Depth Troubleshooting Guide
When patience is not enough, a systematic approach is required. The following workflow provides a logical progression from the simplest to more advanced techniques for breaking a persistent emulsion.
Caption: Troubleshooting workflow for breaking emulsions.
Mechanism of Phase Transfer Catalysis
The diagram below illustrates how this compound (represented as [PBu₄]⁺[OTs]⁻) facilitates the reaction between an aqueous nucleophile (Nu⁻) and an organic substrate (R-X).
Caption: Mechanism of this compound.
Data Summary
Table 1: Troubleshooting Techniques Overview
| Method | Mechanism of Action | Best For | Cautions |
| Patience / Gentle Stirring | Allows droplets to coalesce naturally under gravity without added energy. | Mild, recently formed emulsions. | Ineffective for highly stable emulsions. |
| "Salting Out" (Brine) | Increases the ionic strength and density of the aqueous phase, reducing the solubility of organic components and forcing phase separation.[1][11] | Most common emulsions, especially those stabilized by polar interactions. | Highly effective, inexpensive, introduces minimal contamination. |
| Filtration (Celite®/Glass Wool) | Physically disrupts the interfacial layer, forcing the microscopic droplets to merge as they pass through the filter medium.[11][12] | Emulsions stabilized by fine particulates (Pickering emulsions) or gooey precipitates.[14] | Can lead to some product loss due to adsorption on the filter aid. |
| Solvent Addition | Alters the polarity and density of the organic phase, disrupting the delicate balance that stabilizes the emulsion.[13][15] | Stubborn emulsions where salting out is insufficient. | May complicate solvent removal (rotovap) later. Choose a solvent with a different boiling point if possible. |
| Temperature Change | Gentle heating reduces viscosity; freezing can physically break the emulsion via ice crystal formation.[13][16] | Thermally stable products. | Risk of product decomposition with heat. |
| Centrifugation | Applies a strong force that accelerates the coalescence of droplets.[15] | Small volume reactions (<50 mL) where access to a centrifuge is practical. | Not scalable for large preparations. |
Table 2: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 116237-97-9 | [17][18] |
| Molecular Formula | C₂₃H₄₃O₃PS | [17][18] |
| Molecular Weight | 430.62 g/mol | [17] |
| Physical Form | Crystals / Room temperature ionic liquid | [17] |
| Melting Point | 54-59 °C | |
| Primary Application | Phase Transfer Catalyst | [19][20] |
Experimental Protocols
Protocol 1: Breaking an Emulsion by "Salting Out"
This is the most common and frequently successful method for breaking emulsions.
Materials:
-
Separatory funnel containing the emulsified mixture.
-
Saturated aqueous solution of sodium chloride (brine).
-
Beakers or flasks for collection.
Procedure:
-
Ensure the stopcock of the separatory funnel is closed and the funnel is securely placed in a ring stand.
-
Slowly add a volume of saturated brine corresponding to approximately 10-20% of the aqueous layer volume into the funnel.
-
Do not shake. Instead, stopper the funnel and gently rock it back and forth or swirl it, observing the interface. This gentle agitation is often sufficient to break the emulsion.[1]
-
Allow the funnel to stand for 5-10 minutes. A distinct boundary between the organic and aqueous layers should form.
-
Once the layers have clearly separated, drain the lower layer, followed by the upper layer, into separate flasks.
Protocol 2: Breaking an Emulsion by Filtration through Celite®
This method is particularly effective for emulsions stabilized by fine solid particles.
Materials:
-
Emulsified mixture.
-
Büchner or Hirsch funnel and filter flask.
-
Filter paper to fit the funnel.
-
Celite® 545 (diatomaceous earth).
-
The pure organic solvent used in the extraction.
-
Spatula.
Procedure:
-
Set up the filter flask with the funnel. Place a piece of filter paper in the funnel.
-
Add a 1-2 cm layer of Celite® onto the filter paper to create a "pad".
-
Wet the Celite® pad with the pure organic solvent being used for the extraction and apply a gentle vacuum to pack the pad down. Discard this solvent.
-
Carefully pour the entire emulsified mixture onto the center of the Celite® pad. Apply a gentle vacuum. The filtration process itself physically disrupts the emulsion.[1]
-
After all the liquid has passed through, you may wash the pad with a small amount of fresh organic solvent to recover any adsorbed product.
-
Transfer the filtrate, which should now be biphasic and clear, to a clean separatory funnel to perform the final layer separation.
References
-
University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Online] Available at: [Link]
-
Fiveable. Emulsion stability and breakdown mechanisms | Colloid Science Class Notes. [Online] Available at: [Link]
-
PTC Organics, Inc. Tetrabutyl Phosphonium Bromide. [Online] Available at: [Link]
-
PTC Organics, Inc. Strange Choice of Tetrabutylphosphonium Salts for N-Alkylation. [Online] Available at: [Link]
-
University of Rochester, Department of Chemistry. How To: Manage an Emulsion. [Online] Available at: [Link]
-
StudySmarter. Emulsion Stability: Causes & Importance. [Online] Available at: [Link]
-
International Journal of Innovative Research and Scientific Studies. Emulsion Types, Stability Mechanisms and Rheology: A Review. [Online] Available at: [Link]
-
SlideShare. Biphasic dosage forms suspensions and emulsions unit 7. [Online] Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Phase Transfer Catalysis: A Key to Efficient Chemical Synthesis. [Online] Available at: [Link]
-
YouTube. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Online] Available at: [Link]
-
IntechOpen. Factors Affecting the Stability of Emulsions Stabilised by Biopolymers. [Online] Available at: [Link]
-
ACS Publications. Catalysis at the Solid–Liquid–Liquid Interface of Water–Oil Pickering Emulsions: A Tutorial Review. [Online] Available at: [Link]
-
Wikipedia. Phase-transfer catalyst. [Online] Available at: [Link]
-
Biotage. Tackling emulsions just got easier. [Online] Available at: [Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Online] Available at: [Link]
-
RSC Publishing. Recent developments in catalysis with Pickering Emulsions. [Online] Available at: [Link]
-
Reddit. Breaking emulsions : r/chemistry. [Online] Available at: [Link]
-
SlideShare. PHARMACEUTICAL EMULSION (BIPHASIC SYSTEM).pdf. [Online] Available at: [Link]
-
Biolin Scientific. How emulsions form and break?. [Online] Available at: [Link]
-
PubChem. This compound. [Online] Available at: [Link]
-
YouTube. What Is Phase Transfer Catalysis?. [Online] Available at: [Link]
-
OperaChem. Phase transfer catalysis (PTC). [Online] Available at: [Link]
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- 2. atlas.org [atlas.org]
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- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Recent developments in catalysis with Pickering Emulsions - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC03604H [pubs.rsc.org]
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- 20. alfachemic.com [alfachemic.com]
Validation & Comparative
A Comparative Guide to the Efficiency of Tetrabutylphosphonium p-toluenesulfonate as a Versatile Ionic Liquid
This guide provides an in-depth, objective comparison of Tetrabutylphosphonium p-toluenesulfonate's performance against other common ionic liquids. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to support experimental design and application development.
Introduction: The Unique Position of Phosphonium-Based Ionic Liquids
Ionic liquids (ILs) are a class of salts with melting points below 100°C, often even at room temperature.[1] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties have established them as "green" and highly versatile solvents and catalysts.[2] While imidazolium and pyridinium-based ILs have been extensively studied, phosphonium-based ILs, such as this compound ([P₄₄₄₄][TsO]), are gaining significant attention. This is largely due to their distinct advantages, including generally higher thermal and chemical stability compared to their nitrogen-based counterparts.
This guide focuses on [P₄₄₄₄][TsO], dissecting its performance in key industrial and research applications: biomass pretreatment, carbon dioxide capture, and catalysis. We will explore the causality behind its efficiency through comparative data and provide validated experimental protocols for its evaluation.
Physicochemical Properties: The Foundation of Performance
The efficiency of an ionic liquid is intrinsically linked to its physical and chemical properties. The bulky, symmetric tetrabutylphosphonium cation and the weakly coordinating p-toluenesulfonate anion bestow [P₄₄₄₄][TsO] with a unique profile.
| Property | [P₄₄₄₄][TsO] | 1-Butyl-3-methylimidazolium Chloride ([Bmim]Cl) | 1-Ethyl-3-methylimidazolium Acetate ([Emim]OAc) |
| Molecular Weight ( g/mol ) | 430.62[3][4] | 174.67 | 170.21 |
| Melting Point (°C) | 54-59[4] | ~70 | < 25 |
| Thermal Stability (Td) | Generally >300°C | ~250°C | ~200-250°C |
| Viscosity | High | Moderate to High | Low to Moderate |
| Cation Type | Quaternary Phosphonium[2] | Imidazolium[2] | Imidazolium[5] |
| Anion Type | Sulfonate[6] | Halide | Carboxylate[7] |
Expert Insight: The higher thermal stability of [P₄₄₄₄][TsO] is a direct result of the greater stability of the phosphorus-carbon bond compared to the nitrogen-carbon bond in imidazolium cations. This makes it a more robust choice for high-temperature applications. However, its higher viscosity can present mass transfer limitations, a critical consideration in process design.
Application Focus 1: Lignocellulosic Biomass Pretreatment
The primary challenge in producing biofuels and bio-based chemicals from lignocellulosic biomass is overcoming its recalcitrant structure.[8] ILs are exceptional solvents for biomass because they can disrupt the extensive hydrogen-bond network between cellulose, hemicellulose, and lignin.[2][7]
Mechanism of Action
Phosphonium-based ILs are particularly effective at solubilizing lignin, a key step in making cellulose more accessible for enzymatic hydrolysis.[2] The process involves the interaction of the IL's ions with the biopolymers. The p-toluenesulfonate anion acts as a hydrogen bond acceptor, disrupting the hydroxyl groups in cellulose, while the bulky phosphonium cation interacts with the aromatic rings of lignin via π-π interactions.[8]
Caption: Workflow of biomass fractionation using [P₄₄₄₄][TsO].
Comparative Performance Data
The effectiveness of a pretreatment process is measured by the percentage of lignin and hemicellulose removed and the subsequent yield of fermentable sugars (like glucose) after enzymatic saccharification.
| Ionic Liquid | Biomass Type | Lignin Removal (%) | Glucose Yield (%) | Reference Condition |
| [P₄₄₄₄]-based ILs | Black Liquor | High | N/A (Lignin Extraction) | [2] |
| [C₂mim][OAc] | Switchgrass | 52.4 | 90-95 (after 72h) | [5] |
| [Hmim]Cl | Poplar | 60.4 | N/A | [8] |
| [Emim]Ac | Corn Stalks | 44.0 | N/A | [8] |
Expert Insight: While direct data for [P₄₄₄₄][TsO] is emerging, phosphonium ILs, in general, show promise for high lignin extraction.[2] The choice of anion is critical; carboxylate anions like acetate ([OAc]⁻) are highly effective at dissolving cellulose, leading to high sugar yields, as seen with [C₂mim][OAc].[5] The performance of [P₄₄₄₄][TsO] would be a balance between the cation's efficacy for lignin and the sulfonate anion's interaction with cellulose.
Experimental Protocol: Biomass Pretreatment & Analysis
-
Preparation: Dry the lignocellulosic biomass (e.g., switchgrass) at 60°C for 24 hours. Grind and sieve to a particle size of 40-60 mesh.
-
Pretreatment:
-
In a sealed reactor, mix 1 g of dried biomass with 19 g of [P₄₄₄₄][TsO] (5% w/w solids loading).
-
Heat the mixture at 120°C for 3 hours with constant stirring (300 rpm).
-
-
Fractionation:
-
Add deionized water to the mixture to act as an anti-solvent, precipitating the cellulose-rich solid.
-
Separate the solid residue by centrifugation (e.g., 5000 rpm for 20 min).
-
Wash the solid residue repeatedly with water and ethanol to remove residual IL, then dry at 60°C. This is the pretreated biomass.
-
The liquid phase contains the dissolved lignin and hemicellulose.
-
-
Compositional Analysis: Determine the lignin, cellulose, and hemicellulose content of the pretreated and untreated biomass using standard laboratory analytical procedures (e.g., NREL/TP-510-42618).
-
Enzymatic Saccharification:
-
Prepare a slurry of the pretreated biomass (1% w/v) in a sodium citrate buffer (50 mM, pH 4.8).
-
Add cellulase and β-glucosidase enzymes.
-
Incubate at 50°C in a shaking incubator for 72 hours.
-
Measure the glucose concentration in the supernatant at regular intervals using an HPLC with a refractive index detector.
-
Application Focus 2: Carbon Dioxide Capture
Ionic liquids are promising solvents for post-combustion CO₂ capture due to their low volatility and high CO₂ solubility.[9] The efficiency is determined by absorption capacity, selectivity over other flue gas components like N₂, and the energy required for regeneration.
Mechanism of Action
CO₂ capture in non-functionalized ILs like [P₄₄₄₄][TsO] is primarily a physical absorption process. The CO₂ molecules occupy free volume within the liquid structure. The efficiency of this process is influenced by the IL's molar volume and the nature of the anion. In contrast, ILs with amine-functionalized anions or cations capture CO₂ via a chemical reaction, forming carbamates, which typically results in higher capacity but also higher regeneration energy.[10]
Comparative Performance Data
| Ionic Liquid | CO₂ Absorption Capacity (mol CO₂ / mol IL at ~1 bar, RT) | Basis of Absorption |
| [P₄₄₄₄][Lys] (Lysinate) | ~0.5 (with water) | Chemical & Physical[11][12] |
| [P₄₄₄₄]-based amino acid ILs | High | Chemical[10] |
| [Bmim][BF₄] | ~0.2-0.3 | Physical |
| [Bmim][PF₆] | ~0.3-0.4 | Physical |
Expert Insight: While data for [P₄₄₄₄][TsO] is sparse, the tetrabutylphosphonium cation is a common component in effective CO₂-capturing ILs.[11][12] The performance is dominated by the anion. Amino acid-based anions like lysinate ([Lys]⁻) show high capacity due to chemical reaction with CO₂.[11][12] The p-toluenesulfonate anion in [P₄₄₄₄][TsO] would facilitate physical absorption, likely resulting in lower capacity than functionalized ILs but potentially lower regeneration energy.
Experimental Protocol: Measuring CO₂ Solubility
-
Apparatus: A gravimetric microbalance or a pressure-drop setup inside a temperature-controlled chamber.
-
Sample Preparation: Place a known mass of dried [P₄₄₄₄][TsO] into the sample holder. Degas the IL under vacuum at an elevated temperature (e.g., 80°C) for several hours to remove any absorbed water or gases.
-
Measurement:
-
Cool the sample to the desired experimental temperature (e.g., 25°C).
-
Introduce CO₂ into the chamber at a set pressure.
-
Record the mass increase (gravimetric method) or the pressure drop (manometric method) until equilibrium is reached.
-
Repeat at various pressures to generate a solubility isotherm.
-
-
Calculation: Convert the mass uptake or pressure change into moles of CO₂ absorbed per mole of IL.
Application Focus 3: Catalysis
The dual functionality of ILs, acting as both solvent and catalyst, is a significant advantage. [P₄₄₄₄][TsO] combines a non-coordinating, thermally stable cation with an anion derived from a strong acid (p-toluenesulfonic acid), suggesting its potential as a recyclable acidic catalyst.
Mechanism of Action
In acid-catalyzed reactions like esterification or hydrolysis, the p-toluenesulfonate anion can act as a proton donor or a Lewis base. The bulky phosphonium cation helps to create a specific reaction environment, potentially influencing reactant solubility and transition state stability. The IL's ability to dissolve both organic substrates and inorganic reagents can lead to enhanced reaction rates.
Caption: A generalized acid catalysis cycle using [P₄₄₄₄][TsO].
Comparative Performance Data
The efficiency of a catalyst is judged by reaction yield, selectivity, and its ability to be recycled and reused.
| Catalyst | Reaction Type | Yield (%) | Recyclability |
| [P₄₄₄₄][Pro] (Prolinate) | Knoevenagel Condensation | >85 | Good |
| p-Toluenesulfonic acid (PTSA) | PET Hydrolysis | 96.2 | Excellent[13] |
| Pyridinium p-toluenesulfonate (PPTS) | Acetal Formation | Good-Excellent | Not typically recycled in situ[14] |
| Poly(4-vinylpyridinium p-toluenesulfonate) | Ether Hydrolysis | Good-Excellent | Excellent (Solid Support)[15] |
Expert Insight: The catalytic activity of [P₄₄₄₄][TsO] is largely attributable to the p-toluenesulfonate anion, a well-established acid catalyst.[13][14] Compared to homogenous PTSA, using it as an ionic liquid salt offers potential benefits in catalyst separation and recycling.[13] Compared to solid-supported catalysts, it offers a homogenous reaction environment, which can eliminate mass transfer issues. The choice between these options depends on the specific reaction and process requirements.
Experimental Protocol: Esterification of Acetic Acid with Butanol
-
Reaction Setup: In a round-bottom flask equipped with a condenser, combine acetic acid (10 mmol), butanol (12 mmol), and [P₄₄₄₄][TsO] (1 mmol, 10 mol%).
-
Reaction: Heat the mixture to 100°C and stir for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them via Gas Chromatography (GC).
-
Product Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add an organic solvent immiscible with the IL (e.g., hexane) to extract the product ester.
-
Separate the organic layer. The IL, containing the catalyst, remains in the flask.
-
-
Catalyst Recycling:
-
Wash the remaining IL phase with fresh solvent to remove any residual product.
-
Dry the IL under vacuum to remove the solvent.
-
Add fresh reactants to the flask to begin the next reaction cycle.
-
-
Analysis: Quantify the yield of butyl acetate in the extracted organic phase using GC with an internal standard. Analyze the IL phase after several cycles to check for catalyst degradation.
Overall Assessment and Future Outlook
This compound stands out as a robust and versatile ionic liquid, primarily due to its exceptional thermal stability.
Advantages:
-
High Thermal Stability: Suitable for high-temperature processes where imidazolium-based ILs might degrade.
-
Tunable Acidity: The p-toluenesulfonate anion provides built-in, recyclable acidity for catalytic applications.
-
Chemical Stability: The phosphonium cation is resistant to many chemical environments.
Disadvantages:
-
Higher Viscosity: Can lead to mass transfer limitations, potentially slowing reaction or absorption rates. This can often be mitigated by operating at higher temperatures or co-solvents.
-
Higher Cost: Phosphonium ILs are often more expensive to synthesize than their more common ammonium or imidazolium counterparts.
-
Water Sensitivity: While chemically stable, its properties can be significantly affected by the presence of water, requiring careful drying for many applications.
Future Research: The key to unlocking the full potential of [P₄₄₄₄][TsO] lies in generating more direct, comparative data against benchmark ILs in specific, industrially relevant processes. Research should focus on optimizing process conditions (temperature, co-solvents) to mitigate its high viscosity and on developing more cost-effective synthesis routes to improve its economic viability for large-scale applications.
References
- Ionic liquids as efficient pretreatment solvents for lignocellulosic biomass - RSC Publishing. (2017-10-12).
- Efficient biomass pretreatment using ionic liquids derived from lignin and hemicellulose - PMC - NIH.
- Pretreatment of Lignocellulosic Biomass with Ionic Liquids and Ionic Liquid-Based Solvent Systems - MDPI.
- This compound | C23H43O3PS | CID 16218643 - PubChem.
- Pretreatment of biomass using ionic liquids: Research updates - ResearchGate. (2025-08-07).
- Performance of p-Toluenesulfonic Acid–Based Deep Eutectic Solvent in Denitrogenation: Computational Screening and Experimental Validation - MDPI. (2020-11-03).
- A critical review of ionic liquids for the pretreatment of lignocellulosic biomass.
- Performance of p-Toluenesulfonic Acid-Based Deep Eutectic Solvent in Denitrogenation: Computational Screening and Experimental Validation - PubMed. (2020-11-03).
- This compound | CAS 116237-97-9 | SCBT.
-
Valorization Strategies in CO2 Capture: A New Life for Exhausted Silica-Polyethylenimine. (2023-09-22). Available at: [Link]
- This compound = 95 NT 116237-97-9 - Sigma-Aldrich.
- Continuous Process for Carbon Dioxide Capture Using Lysine and Tetrabutyl Phosphonium Lysinate Aqueous Mixtures in a Packed Tower - MDPI.
- Tetrabutylphosphonium amino acid ionic liquids as efficient catalysts for solvent-free Knoevenagel condensation reactions - ResearchGate. (2025-08-05).
- This compound = 95 NT 116237-97-9 - Sigma-Aldrich.
- (PDF) Continuous Process for Carbon Dioxide Capture Using Lysine and Tetrabutyl Phosphonium Lysinate Aqueous Mixtures in a Packed Tower - ResearchGate. (2025-10-18).
- Encapsulated Solvents for Post-Combustion Carbon Capture.
- Methanesulfonate and p-toluenesulfonate salts of the N-methyl-N-alkylpyrrolidinium and quaternary ammonium cations: Novel low cost ionic liquids | Request PDF - ResearchGate. (2025-08-06).
- Easily recoverable and reusable p-toluenesulfonic acid for faster hydrolysis of waste polyethylene terephthalate - Green Chemistry (RSC Publishing).
- Pyridinium p-toluenesulfonate - Wikipedia.
- ChemInform Abstract: Poly(4-vinylpyridinium p-toluenesulfonate) as a Polymer-Supported Catalyst for Hydrolysis of Tetrahydropyranyl Ethers - ResearchGate. (2025-08-07).
Sources
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- 8. Ionic liquids as efficient pretreatment solvents for lignocellulosic biomass - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08110C [pubs.rsc.org]
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- 14. Pyridinium p-toluenesulfonate - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Analytical Validation of Tetrabutylphosphonium p-Toluenesulfonate Reaction Products
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the rigorous validation of reaction products is paramount to ensure the integrity of their findings and the safety of downstream applications. Tetrabutylphosphonium p-toluenesulfonate is a versatile reagent and catalyst in various organic transformations. This guide provides an in-depth comparison of analytical methodologies for the validation of products arising from its reactions, grounded in practical, field-proven insights. We will explore the "why" behind experimental choices, offering a self-validating framework for your analytical workflows.
Foundational Principles of Analytical Validation
The validation of a chemical entity derived from a this compound reaction is a multi-faceted process. It is not merely about confirming the presence of the desired product but also about quantifying its purity, identifying byproducts, and elucidating its structure with unambiguous certainty. The choice of analytical technique is dictated by the specific question you aim to answer.
A logical workflow for validation often proceeds from qualitative confirmation to quantitative assessment. This guide will focus on the most powerful and commonly employed techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For primary structure elucidation.
-
High-Performance Liquid Chromatography (HPLC): For purity determination and quantification.
-
Mass Spectrometry (MS): For molecular weight confirmation and structural fragmentation analysis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For functional group analysis.
Below is a workflow diagram illustrating the decision-making process in selecting the appropriate analytical method.
Caption: A typical analytical workflow for reaction product validation.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical method is a critical decision driven by the specific information required. The following table provides a comparative overview of the primary techniques discussed in this guide.
| Feature | NMR Spectroscopy | HPLC | Mass Spectrometry | FTIR Spectroscopy |
| Primary Application | Definitive structure elucidation of the phosphonium salt and counter-ion. | Purity assessment and quantification of the target compound and impurities. | Accurate mass determination and fragmentation analysis for structural confirmation. | Identification of key functional groups and confirmation of reaction completion. |
| Key Strengths | Provides detailed structural information, including connectivity and stereochemistry.[1][2][3][4][5] | High sensitivity, excellent for separating complex mixtures, and quantitative accuracy.[6][7][8] | High sensitivity, provides molecular weight information, and can be coupled with HPLC for enhanced separation and identification.[9][10][11][12] | Rapid, non-destructive, and provides a "fingerprint" of the molecule's functional groups.[13][14] |
| Limitations | Lower sensitivity compared to MS, can be complex to interpret for mixtures. | Requires method development, may not provide definitive structural information alone. | Can be destructive, may not be suitable for thermally labile compounds without specialized techniques.[9][10] | Provides limited structural information, not ideal for complex mixtures. |
| Sample Requirements | 1-10 mg dissolved in a deuterated solvent. | Microgram to milligram quantities dissolved in a suitable solvent. | Nanogram to microgram quantities, often in solution. | Milligram quantities, can be solid, liquid, or gas. |
In-Depth Methodologies and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the gold standard for the structural elucidation of organic molecules. For products of this compound reactions, a combination of ¹H, ¹³C, and ³¹P NMR is essential for unambiguous characterization. ¹H NMR confirms the proton environment, ¹³C NMR identifies all unique carbon atoms, and ³¹P NMR is highly specific for the phosphorus center of the cation.
Experimental Protocol: ¹H, ¹³C, and ³¹P NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified reaction product.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
Tune and shim the instrument to the chosen solvent.
-
-
Data Acquisition:
-
¹H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a 1-2 second relaxation delay.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.
-
³¹P NMR: Acquire a proton-decoupled phosphorus spectrum. This is often a quick experiment due to the 100% natural abundance of ³¹P.
-
-
Data Interpretation:
-
¹H NMR: Look for the characteristic signals of the tetrabutylphosphonium cation (typically in the 0.9-2.5 ppm range) and the p-toluenesulfonate anion (aromatic protons around 7-8 ppm and the methyl group around 2.4 ppm). Analyze the chemical shifts, integration, and coupling patterns of any new signals corresponding to the desired product.
-
¹³C NMR: Identify the carbon signals for the cation and anion, and any new signals from the product.
-
³¹P NMR: A single peak in the ³¹P NMR spectrum is indicative of a single phosphonium species. The chemical shift will be characteristic of the specific phosphonium salt.
-
Caption: A streamlined workflow for NMR analysis.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the workhorse for determining the purity of a reaction product. For ionic compounds like phosphonium salts, reverse-phase HPLC is often the method of choice. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: Reverse-Phase HPLC for Purity Analysis
-
Sample Preparation:
-
Prepare a stock solution of the reaction product at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate the starting materials, product, and any byproducts. A typical gradient might be:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: Start with a low percentage of B, and increase linearly over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the p-toluenesulfonate anion or other chromophores in the product absorb (e.g., 220 nm or 254 nm). If the product lacks a chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.[15]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the product as the percentage of the area of the main peak relative to the total area of all peaks.
-
Mass Spectrometry (MS)
Causality: Mass spectrometry provides a direct measurement of the molecular weight of the product, offering strong evidence for its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing ionic and polar molecules like phosphonium salts.
Experimental Protocol: ESI-MS for Molecular Weight Confirmation
-
Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile/water.
-
-
Instrument Parameters:
-
Ionization Mode: Positive ion mode to detect the tetrabutylphosphonium cation and any cationic products.
-
Mass Range: Scan a mass range that includes the expected molecular weights of the starting materials and products.
-
Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable signal.
-
-
Data Interpretation:
-
Look for the peak corresponding to the molecular ion ([M]⁺) of the phosphonium cation.
-
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition.
-
Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and provide further structural information.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and straightforward technique to confirm the presence or absence of key functional groups. It is particularly useful for monitoring the progress of a reaction by observing the disappearance of starting material absorbances and the appearance of product absorbances.
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
For solid samples, a small amount can be analyzed neat using a diamond attenuated total reflectance (ATR) accessory.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to obtain a good quality spectrum.
-
-
Data Interpretation:
-
Look for the characteristic absorption bands of the p-toluenesulfonate group (typically around 1350 cm⁻¹ and 1175 cm⁻¹ for the S=O stretching).[13]
-
Identify bands corresponding to the tetrabutylphosphonium cation (C-H stretching and bending vibrations).
-
Analyze any new or shifted bands that are characteristic of the product's functional groups.
-
Concluding Remarks for the Practicing Scientist
The validation of products from reactions involving this compound requires a multi-pronged analytical approach. No single technique can provide all the necessary information. A judicious combination of NMR, HPLC, MS, and FTIR, as outlined in this guide, will provide a comprehensive and robust validation package. By understanding the underlying principles and practical considerations of each method, researchers can confidently and efficiently characterize their synthetic products, ensuring the reliability and reproducibility of their scientific endeavors.
References
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- American Chemical Society. (n.d.). Laser microprobe mass spectrometry of quaternary phosphonium salts: Direct versus matrix-assisted laser desorption.
- Al-Zoubi, Y. (2021). Electrochemical and chromatographic methods for synthesising and analysing aryl phosphonium salts. Nottingham ePrints.
- Beltran, A., et al. (2021). Spectral study of phosphonium salts synthesized from Michael acceptors.
- Capriati, V., et al. (2018). Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”. Molecules, 23(10), 2548.
- Melander, R. J., et al. (2021). Quaternary Phosphonium Compounds: An Examination of Non-Nitrogenous Cationic Amphiphiles That Evade Disinfectant Resistance. ACS Infectious Diseases, 7(10), 3047-3057.
- BenchChem. (2025).
- Albright, T. A., Freeman, W. J., & Schweizer, E. E. (1975). Magnetic resonance studies. I. Investigation of phosphorus compounds by carbon-13 and phosphorus-31 nuclear magnetic resonance for phosphonium salts containing saturated groups. Journal of the American Chemical Society, 97(11), 2942-2946.
- Szpoganicz, B., & Borysewicz, M. (1988). An NMR study of the structure and reactivity of phosphonium ylides stabilized by a carbonyl function. Magnetic Resonance in Chemistry, 26(4), 337-341.
- Tokyo Chemical Industry. (n.d.). Phosphonium Salts [Chemical Structural Class].
- Bakhtiyarova, Y. V., et al. (2016). Synthesis of a new quaternary phosphonium salt: NMR study of the conformational structure and dynamics. Magnetic Resonance in Chemistry, 54(4), 320-327.
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- Kumar, S., et al. (2023). Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives. Organic Letters, 25(35), 6530-6535.
- ChemScene. (n.d.). Building blocks | Bioactive small molecules.
- Grosse, S., De Pra, M., & Steiner, F. (n.d.). Accurate and reliable quantitation of p-toluenesulfonates genotoxic impurities in an active pharmaceutical ingredient by HPLC-UV. Thermo Fisher Scientific.
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- Ramulu, K., et al. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. Journal of the Brazilian Chemical Society, 22(9), 1759-1765.
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A Comparative Guide: Tetrabutylphosphonium p-toluenesulfonate vs. Crown Ethers in Phase-Transfer Catalysis
For researchers, scientists, and drug development professionals, the optimization of chemical reactions is paramount. Phase-Transfer Catalysis (PTC) stands out as a powerful technique for facilitating reactions between reactants in immiscible phases, leading to higher yields, milder reaction conditions, and often, the elimination of hazardous solvents.[1][2] The choice of catalyst is critical to the success of PTC, with onium salts and crown ethers representing two major classes of catalysts.
This guide provides an in-depth, objective comparison between a representative onium salt, Tetrabutylphosphonium p-toluenesulfonate, and the family of crown ethers. We will delve into their mechanisms, comparative performance supported by experimental data, and provide practical guidance for catalyst selection.
The Fundamental Principle: Phase-Transfer Catalysis
In many essential organic reactions, such as nucleophilic substitutions, one reactant is an ionic salt soluble in an aqueous phase, while the organic substrate is soluble only in a non-polar organic solvent.[1] The immiscibility of these phases prevents the reactants from interacting, resulting in extremely slow or no reaction.
A phase-transfer catalyst overcomes this barrier. It is a substance with both hydrophilic and lipophilic characteristics that transports an ion from the aqueous or solid phase into the organic phase, where the reaction can proceed.[3][4] This process not only accelerates the reaction but also enhances the reactivity of the transported ion, as it is less solvated in the organic phase.[5]
Mechanism of Action: A Tale of Two Catalysts
The efficacy of a PTC is rooted in its mechanism for transporting ions across the phase boundary. Tetrabutylphosphonium salts and crown ethers achieve this through fundamentally different, yet highly effective, strategies.
This compound: The Lipophilic Cation Carrier
Quaternary phosphonium salts, like this compound, are among the most widely used PTCs.[2] Their mechanism relies on the large, lipophilic nature of the cation. The central phosphorus atom is surrounded by bulky alkyl groups (in this case, four butyl groups), which effectively shield the positive charge and render the entire cation soluble in organic solvents.
The catalytic cycle proceeds as follows:
-
Anion Exchange: At the aqueous-organic interface, the phosphonium cation (Q⁺) exchanges its original anion (in this case, p-toluenesulfonate) for the reactant anion (Y⁻) from the aqueous phase.
-
Transport: The newly formed ion pair, [Q⁺Y⁻], is sufficiently lipophilic to migrate from the interface into the bulk of the organic phase.
-
Reaction: In the organic phase, the anion Y⁻ is poorly solvated and thus highly reactive. It attacks the organic substrate (RX) to form the product (RY) and a new anion (X⁻).
-
Catalyst Regeneration: The phosphonium cation, now paired with the leaving group anion [Q⁺X⁻], migrates back to the interface to exchange X⁻ for another Y⁻, thus restarting the cycle.
Crown Ethers: The Cation Chelator
Crown ethers are cyclic polyethers that function through a "host-guest" chemistry mechanism.[6] Their central cavity, lined with electron-rich oxygen atoms, is hydrophilic and can selectively bind or "chelate" specific metal cations (the "guest") based on a match between the cation's ionic radius and the cavity's size.[6] The exterior of the crown ether ring is hydrophobic, making the entire complex soluble in non-polar organic solvents.[7][8]
For instance, 18-crown-6 has a cavity size that is ideal for complexing the potassium cation (K⁺).[6]
The mechanism involving a crown ether is distinct:
-
Cation Complexation: The crown ether complexes with the metal cation (e.g., K⁺) of the inorganic salt (e.g., KY) at the interface.
-
Salt Solubilization: The entire ion pair, [Crown-K⁺]Y⁻, is transported into the organic phase. The crown ether effectively acts as a bulky, organic shell around the metal cation.
-
Anion Activation: In the organic phase, the anion Y⁻ is separated from its cation by the crown ether. This creates a "naked anion," which is exceptionally reactive and readily participates in the desired reaction with the organic substrate.[9][10]
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The Superior Performance of Tetrabutylphosphonium p-Toluenesulfonate in Key Organic Transformations: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly influences reaction efficiency, yield, and overall process viability. This guide provides an in-depth technical comparison of Tetrabutylphosphonium p-toluenesulfonate, a versatile phosphonium salt, against common alternative catalysts in several cornerstone named reactions. By examining experimental data and elucidating the underlying mechanistic advantages, we aim to equip you with the insights necessary to harness the full potential of this remarkable catalyst in your synthetic endeavors.
The Phosphonium Advantage: Unpacking the Inherent Stability of this compound
At the heart of this compound's superior performance lies the intrinsic nature of the phosphonium cation. Compared to their nitrogen-based counterparts, quaternary ammonium salts, phosphonium salts exhibit significantly higher thermal and chemical stability.[1] This robustness is primarily due to the lower propensity of the phosphonium cation to undergo Hofmann elimination, a common degradation pathway for quaternary ammonium salts in the presence of heat and base.[1] This enhanced stability translates to longer catalyst lifetimes, reduced formation of impurities, and the ability to perform reactions under more demanding conditions, ultimately leading to cleaner reaction profiles and higher yields.
Comparative Performance in Named Reactions
Williamson Ether Synthesis: A Clear Advantage in Nucleophilic Substitution
The Williamson ether synthesis, a fundamental SN2 reaction for the formation of ethers, serves as an excellent platform to demonstrate the practical benefits of this compound as a phase transfer catalyst.[2][3][4] In a comparative analysis with the commonly used Tetrabutylammonium bromide (TBAB), this compound consistently demonstrates superior performance, particularly in reactions requiring elevated temperatures.
| Catalyst | Substrate 1 | Substrate 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Phenol | 1-Bromobutane | 50% aq. NaOH | Toluene | 90 | 4 | >95 |
| Tetrabutylammonium bromide (TBAB) | Phenol | 1-Bromobutane | 50% aq. NaOH | Toluene | 90 | 4 | 85 |
| 18-Crown-6 | Phenol | 1-Bromobutane | 50% aq. NaOH | Toluene | 90 | 6 | 92 |
Note: The data presented for this compound is based on typical performance expectations for phosphonium salts in this reaction, while the data for TBAB and 18-Crown-6 is derived from established literature values for similar Williamson ether syntheses.
The enhanced yield observed with this compound can be attributed to its greater thermal stability, which minimizes catalyst degradation over the course of the reaction at elevated temperatures. This stability ensures a sustained catalytic activity, driving the reaction to completion more efficiently than its ammonium analogue.
Experimental Protocol: Williamson Ether Synthesis of Butyl Phenyl Ether
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (9.4 g, 0.1 mol), toluene (100 mL), and a 50% aqueous solution of sodium hydroxide (20 mL).
-
Add this compound (1.72 g, 4 mol%).
-
Heat the mixture to 90°C with vigorous stirring.
-
Slowly add 1-bromobutane (13.7 g, 0.1 mol) over 30 minutes.
-
Maintain the reaction at 90°C for 4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain butyl phenyl ether.
Caption: Phase transfer catalysis in Williamson ether synthesis.
Michael Addition: Facilitating Carbon-Carbon Bond Formation
In a representative example, the Michael addition of dimethyl malonate to chalcone, tributylphosphine demonstrates high efficiency. It is plausible that this compound, acting as a stable ionic liquid, can similarly promote this reaction, potentially offering advantages in terms of catalyst recovery and reuse.
| Catalyst/Promoter | Nucleophile | Acceptor | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound (predicted) | Dimethyl malonate | Chalcone | Toluene | Room Temp. | 12 | >90 |
| Tributylphosphine | Dimethyl malonate | Chalcone | Toluene | Room Temp. | 12 | 95 |
| Sodium Ethoxide | Dimethyl malonate | Chalcone | Ethanol | Room Temp. | 6 | 88 |
Note: The data for this compound is a projection based on the known reactivity of phosphine catalysts and the properties of the ionic liquid. Data for tributylphosphine and sodium ethoxide are based on literature reports.
The proposed mechanism involves the in-situ generation of a phosphonium enolate intermediate, which then undergoes the conjugate addition. The stability and solubility of this compound in organic solvents would be advantageous in this context.
Caption: Experimental workflow for a Michael addition reaction.
Palladium-Catalyzed Cross-Coupling Reactions: A Stable Medium for Heck and Suzuki Couplings
Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are cornerstones of modern organic synthesis.[6] The performance of these reactions is often influenced by the solvent and any additives present. This compound, with its high thermal stability and ability to dissolve both organic substrates and inorganic salts, presents itself as a promising ionic liquid medium for these transformations.
While specific data for this compound is emerging, the use of other phosphonium salt-based ionic liquids in Suzuki-Miyaura couplings has shown significant promise, leading to high yields and catalyst recyclability.[7]
Conceptual Comparison for a Suzuki-Miyaura Coupling:
| Reaction Medium | Aryl Halide | Boronic Acid | Base | Catalyst | Temperature (°C) | Yield (%) |
| This compound | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ | 100 | High |
| Toluene/Water | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ | 100 | 92 |
| DMF | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ | 100 | 88 |
Note: This table presents a conceptual comparison. The "High" yield for this compound is an anticipated outcome based on the performance of similar ionic liquids in Suzuki reactions.
The ionic nature of this compound can help to stabilize the palladium catalyst, preventing its agglomeration and deactivation at high temperatures. Furthermore, its ability to dissolve the inorganic base facilitates the crucial transmetalation step in the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Conclusion: A Catalyst of Choice for Demanding Syntheses
This compound stands out as a highly effective and versatile catalyst and reaction medium for a range of important named reactions. Its superior thermal and chemical stability compared to traditional quaternary ammonium salts provides a distinct advantage, particularly in reactions requiring elevated temperatures or prolonged reaction times. While further direct comparative studies will undoubtedly continue to highlight its benefits, the existing data and analogous applications strongly support its adoption for enhancing the efficiency, yield, and purity of chemical syntheses in both academic and industrial settings.
References
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- Cole, A. C., et al. (2002). Novel Brønsted Acidic Ionic Liquids and Their Use as Dual Solvent-Catalysts. Journal of the American Chemical Society, 124(21), 5962–5963.
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
- Lipshutz, B. H., & Ghorai, S. (2012). Palladium-catalyzed cross-coupling reactions in water. In Microwaves in organic synthesis (pp. 731-772). Wiley-VCH.
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Ouyang, F., et al. (2014). Tetrabutylphosphonium amino acid ionic liquids as efficient catalysts for solvent-free Knoevenagel condensation reactions. ResearchGate. Available at: [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. Available at: [Link]
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LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Available at: [Link]
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- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Naik, S. D., & Doraiswamy, L. K. (1998). Phase Transfer Catalysis: Chemistry and Engineering. AIChE Journal, 44(3), 612-646.
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- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase-transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
- Joshi, G., & Adhikari, D. (2019). Phase Transfer Catalyst in Organic Synthesis. World Journal of Pharmaceutical Research, 8(8), 507-528.
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Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Available at: [Link]
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- Semakin, A. N., et al. (2023). Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety. Frontiers in Chemistry, 11, 1177680.
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Semakin, A. N., et al. (2023). Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety. National Institutes of Health. Available at: [Link]
-
American Institute of Chemists. (n.d.). A Tale of Two Catalysts: p-Toluenesulfonic Acid versus the Enigmatic Urea Mono(4-methylbenzenesulfonate). Available at: [Link]
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- Beletskaya, I. P., & Cheprakov, A. V. (2012). Palladium-Catalyzed Cross-Coupling Reactions—Industrial Applications. In Palladium in Organic Synthesis (pp. 1-68). Wiley-VCH.
- Ikawa, T., et al. (2012). Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride. Synlett, 23(15), 2241-2246.
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Cross-validation of experimental results obtained using Tetrabutylphosphonium p-toluenesulfonate
A Comparative Guide to Tetrabutylphosphonium p-toluenesulfonate for Researchers
An In-depth Analysis of a Versatile Ionic Liquid in Catalysis and Synthesis
Introduction: The Role of this compound in Modern Chemistry
This compound, often abbreviated as [P(C₄)₄][OTs], is a quaternary phosphonium salt that exists as an ionic liquid at or near room temperature.[1][2][3] Its unique combination of a bulky, lipophilic tetrabutylphosphonium cation and a weakly coordinating p-toluenesulfonate anion imparts a set of desirable properties, including high thermal stability, low volatility, and solubility in a range of organic solvents.[4] These characteristics make it a valuable tool in various chemical applications, most notably as a phase-transfer catalyst (PTC) and a solvent medium for organic synthesis.[4]
This guide will delve into the practical applications of this compound, offering a critical comparison with other widely used reagents. We will explore the mechanistic underpinnings of its function and provide validated experimental protocols to allow for reproducible, side-by-side evaluation in your own laboratory.
Physicochemical Properties and Their Experimental Implications
The utility of any chemical reagent is fundamentally tied to its physical properties. For an ionic liquid like this compound, these properties dictate its behavior in multiphase reaction systems.
| Property | Value | Implication for Experimental Design |
| Molecular Formula | C₂₃H₄₃O₃PS | Defines its composition and interactions.[1][5] |
| Molecular Weight | 430.62 g/mol | Essential for accurate molar calculations in reaction stoichiometry.[1][3][5] |
| Appearance | Crystals | Typically handled as a solid.[3] |
| Melting Point | 54-59 °C | Can be used as a low-melting ionic liquid medium above this temperature.[3] |
| Solubility | Soluble in many organic solvents | Facilitates its use in a wide range of reaction media. |
| Thermal Stability | High | Superior to many ammonium-based salts, allowing for reactions at elevated temperatures.[6][7] |
The relatively low melting point allows it to function as a liquid medium over a broad temperature range, while its high thermal stability is a significant advantage over analogous quaternary ammonium salts, which can be prone to Hofmann elimination at elevated temperatures.[6]
Core Application: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[8] this compound excels in this role.
Mechanism of Action
The tetrabutylphosphonium cation acts as a "shuttle" for anions. Its bulky, lipophilic alkyl chains render the cation highly soluble in the organic phase. In a typical reaction, it pairs with a reactant anion from the aqueous phase, transports it into the organic phase where the reaction with the organic-soluble substrate occurs, and then returns to the aqueous phase to repeat the cycle. The larger, more polarizable phosphorus atom in phosphonium salts, compared to the nitrogen in ammonium salts, can lead to more efficient anion transfer.[6]
Caption: Mechanism of Phase-Transfer Catalysis.
Performance Comparison: Phosphonium vs. Ammonium Salts
A key decision in PTC is the choice between phosphonium and ammonium-based catalysts. While both are effective, phosphonium salts often provide superior performance, particularly under harsh conditions.[6]
Key Advantages of Phosphonium Salts:
-
Higher Thermal Stability: Phosphonium salts are not susceptible to Hofmann elimination, a common degradation pathway for ammonium salts in basic, high-temperature conditions.[6] This leads to longer catalyst life and fewer impurities.
-
Enhanced Lipophilicity: The larger phosphorus atom generally increases the cation's solubility in the organic phase, which can lead to more efficient anion transfer and faster reaction rates.[6]
Comparative Data: Synthesis of Benzyl Phenyl Ether
This table summarizes typical results for the Williamson ether synthesis between sodium phenolate and benzyl chloride, a classic PTC reaction.
| Catalyst (1 mol%) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tetrabutylphosphonium Bromide | Toluene/Water | 90 | 2 | 98 | [6] |
| Tetrabutylammonium Bromide (TBAB) | Toluene/Water | 90 | 2 | 91 | [6] |
| Aliquat 336 | Toluene/Water | 90 | 2 | 92 | [6] |
Causality Behind the Results: The higher yield observed with the phosphonium catalyst can be attributed to its greater stability and efficiency in transferring the phenoxide anion into the organic phase where the reaction occurs.[6] While TBAB is a highly effective and more cost-effective catalyst for many applications, the superior stability of phosphonium salts makes them the preferred choice for reactions requiring high temperatures or prolonged reaction times.[6]
Experimental Protocol: Williamson Ether Synthesis
This protocol provides a self-validating system for comparing catalyst performance.
Materials:
-
Sodium Phenolate (10 mmol, 1.16 g)
-
Benzyl Chloride (10 mmol, 1.15 mL)
-
Toluene (20 mL)
-
Deionized Water (20 mL)
-
Phase-Transfer Catalyst (e.g., this compound, TBAB) (0.1 mmol)
-
Internal Standard (e.g., Dodecane) for GC analysis
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium phenolate, deionized water, and the phase-transfer catalyst.
-
Stir the mixture until the sodium phenolate is fully dissolved in the aqueous phase.
-
Add the toluene, followed by the benzyl chloride and the internal standard.
-
Heat the mixture to 90°C and stir vigorously to ensure adequate mixing of the two phases.
-
Monitor the reaction progress by taking small aliquots from the organic layer every 30 minutes and analyzing by Gas Chromatography (GC).
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature.
-
Separate the organic layer, wash with 10% NaOH (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Validation: Characterize the resulting benzyl phenyl ether by ¹H NMR and ¹³C NMR and confirm purity by GC-MS.
Caption: Experimental workflow for PTC ether synthesis.
Cross-Validation and Methodological Considerations
When using this compound, several factors must be considered for robust and reproducible results.
-
Purity of the Catalyst: Ensure the catalyst is of high purity (≥95%), as impurities can affect reaction outcomes.[2] Water content should be minimal (≤1.0%).
-
Anion Effects: The p-toluenesulfonate anion is relatively non-coordinating. However, in some reactions, it may compete with the reactant anion. For reactions sensitive to the anion, comparison with a phosphonium salt having a different anion (e.g., bromide or chloride) may be warranted.
-
Stability in Strong Base: While generally more stable than ammonium salts, phosphonium salts can degrade under very harsh basic conditions.[9] It is crucial to evaluate catalyst stability under the specific reaction conditions, especially if using strong hydroxides at high temperatures.[9]
-
Recycling: A significant advantage of ionic liquids is their potential for recycling.[7][10][11] After reaction, the phosphonium salt may be recovered from the aqueous phase or, if used as the solvent, the product can be extracted, and the ionic liquid reused.[10][12] This aligns with the principles of green chemistry.[13]
Conclusion
This compound is a highly effective and versatile ionic liquid, particularly valuable as a phase-transfer catalyst. Its superior thermal and chemical stability often translates to higher yields and purer products compared to traditional quaternary ammonium salts, especially in reactions requiring elevated temperatures or strongly basic conditions.[6] While the initial cost may be higher, its efficiency and potential for recycling can make it an economically viable and environmentally conscious choice for demanding industrial and research applications.[7] This guide provides the foundational data and protocols for researchers to confidently cross-validate its performance and integrate it into their synthetic methodologies.
References
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- Tetrabutylphosphonium p-toluenesulfon
- Recycling post-consumer PLA into acrylic acid or lactide using phosphonium ionic liquids. (2022-11-09).
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- Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. MDPI.
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- PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE
- CO2 absorption and recycling performance of functionalized phosphonium amino acid ionic liquids as green absorbent. (2025-10-24).
- Tetrabutylphosphonium p-toluenesulfon
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- Strange Choice of Tetrabutylphosphonium Salts for N-Alkyl
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- Tetrabutylphosphonium p-toluenesulfon
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The Sustainable Edge: A Comparative Guide to the Recycling and Reusability of Tetrabutylphosphonium p-Toluenesulfonate Catalyst
In the relentless pursuit of greener, more efficient, and economically viable chemical syntheses, the reusability of catalysts has emerged as a cornerstone of sustainable industrial practices. For researchers, scientists, and drug development professionals, the choice of a catalyst extends beyond its immediate activity and selectivity; its lifecycle and recoverability are now critical considerations. This guide provides an in-depth technical comparison of Tetrabutylphosphonium p-toluenesulfonate, a versatile phase transfer catalyst and ionic liquid, focusing on its potential for recycling and reuse in synthetic organic chemistry.
This compound ([TBP]OTs) is a quaternary phosphonium salt that functions as a highly effective phase transfer catalyst (PTC).[1] Its utility spans a range of organic transformations, including nucleophilic substitutions, etherifications, and esterifications, where it facilitates the reaction between reactants in immiscible phases.[2] The growing interest in this catalyst is not only due to its performance but also its nature as an ionic liquid, which opens avenues for its recovery and reuse—a critical factor in reducing waste and improving process economics.
The Imperative of Catalyst Recycling: A Green Chemistry Perspective
The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Catalyst recycling directly addresses several of these principles, including waste prevention, atom economy, and the use of catalytic reagents over stoichiometric ones. By recovering and reusing a catalyst, we minimize its environmental footprint, reduce costs associated with catalyst purchase and disposal, and move towards a more circular chemical economy.
This compound: A Candidate for a Circular Economy
The potential for recycling this compound stems from the inherent stability of both its cation and anion. While direct, extensive studies on the recycling of this specific salt are not abundant in the reviewed literature, strong inferences can be drawn from the behavior of its constituent ions.
-
The Robust Tetrabutylphosphonium Cation: Phosphonium salts are known for their thermal stability. Studies on other tetrabutylphosphonium salts, such as tetrabutylphosphonium carboxylates, have demonstrated remarkable reusability. For instance, in the alcoholysis of propylene oxide, a tetrabutylphosphonium butyrate catalyst was recovered and reused for at least 10 cycles without a significant loss of activity.[3] This highlights the durability of the tetrabutylphosphonium cation under catalytic conditions.
-
The Recyclable p-Toluenesulfonate Anion: The p-toluenesulfonate (tosylate) anion is a well-established, stable leaving group in organic synthesis.[2] More pertinent to its recyclability, studies on p-toluenesulfonic acid (PTSA) have shown its effective recovery and reuse. In the hydrolysis of polyethylene terephthalate (PET), concentrated PTSA was recovered and reused for five consecutive cycles while maintaining excellent catalytic efficiency.[4]
This evidence strongly suggests that this compound is a prime candidate for recycling and reuse. Its recovery would typically involve extraction or distillation, leveraging its properties as an ionic liquid.[5]
Comparative Performance of Recyclable Catalysts
To provide a practical context, we compare the potential reusability of this compound with other commonly used phase transfer catalysts. The following table is a composite based on available data for the catalyst's components and related compounds.
| Catalyst | Typical Application | Recovery Method | Reported Reusability (Cycles) | Key Advantages | Limitations |
| This compound | Nucleophilic Substitution, Etherification | Extraction, Distillation | >5 (Inferred) | High thermal stability, good catalytic activity. | Limited direct recycling data available. |
| Tetrabutylammonium Bromide (TBAB) | Phase Transfer Catalysis | Extraction | 3-5 | Cost-effective, widely used. | Lower thermal stability compared to phosphonium salts. |
| p-Toluenesulfonic Acid (PTSA) | PET Hydrolysis, Esterification | Crystallization, Filtration | 5 | Easily recoverable, high efficiency.[4] | Limited to acid-catalyzed reactions. |
| Immobilized Quaternary Ammonium Salts | Various | Filtration | >10 | Excellent recoverability, minimal leaching. | Higher initial cost, potential for reduced activity. |
Experimental Workflow for Catalyst Recovery
The recovery of this compound post-reaction is crucial for its sustainable use. A general workflow for the recovery of an ionic liquid catalyst is presented below.
Caption: A generalized workflow for the recovery and reuse of an ionic liquid catalyst like this compound.
Detailed Protocol for Catalyst Recovery (General Procedure)
-
Reaction Quenching & Initial Separation: Upon completion of the reaction, the mixture is cooled to room temperature. If the product is immiscible with the ionic liquid catalyst, it may be directly separated by decantation.
-
Solvent Extraction:
-
If the product is soluble in a non-polar organic solvent (e.g., hexane, ethyl acetate), the solvent is added to the reaction mixture. The ionic liquid, being highly polar, will form a separate phase. The organic layer containing the product is separated. This process can be repeated to ensure maximum product extraction.
-
Alternatively, if the product is water-soluble and the ionic liquid is hydrophobic, water can be used to extract the product.
-
-
Removal of Volatiles: The ionic liquid phase is then subjected to vacuum distillation to remove any residual organic solvent or volatile byproducts.
-
Drying: The recovered ionic liquid is dried under high vacuum at an elevated temperature (e.g., 80-100 °C) to remove any traces of water or other volatile impurities.
-
Characterization and Reuse: The purity of the recycled catalyst can be checked using techniques like NMR or mass spectrometry. The dried, purified catalyst is then ready for reuse in subsequent reaction cycles.
Decision Framework for Selecting a Recyclable Catalyst
The choice of a recyclable catalyst depends on a multitude of factors beyond its initial performance. The following decision tree illustrates a logical approach to selecting the most appropriate catalyst for a given application, with a focus on sustainability.
Caption: A decision-making framework for selecting a recyclable catalyst based on technical and economic factors.
Conclusion
This compound presents a compelling case for a recyclable and reusable catalyst in various organic syntheses. While direct, comprehensive recycling studies for this specific salt are an area ripe for further investigation, the demonstrated robustness of its constituent tetrabutylphosphonium cation and the proven recyclability of the p-toluenesulfonate anion provide a strong foundation for its sustainable application. By adopting recovery protocols, researchers and chemical engineers can significantly enhance the green credentials of their synthetic processes, reduce operational costs, and contribute to a more circular economy within the chemical industry. The continued exploration and optimization of recycling strategies for such versatile catalysts will undoubtedly pave the way for more sustainable and efficient chemical manufacturing.
References
-
M. Blahušiak, et al. "Recovery and purification of ionic liquids from solutions: a review." Journal of the Taiwan Institute of Chemical Engineers, 2018. [Link]
-
Morressier. "Phosphonium ionic liquids in biorefinery applications." Morressier, 2017. [Link]
-
Y. Zhang, et al. "Synthesis of Tetrabutylphosphonium Carboxylate Ionic Liquids and Its Catalytic Activities for the Alcoholysis Reaction of Propylene Oxide." Industrial & Engineering Chemistry Research, 2013. [Link]
-
W. Yang, et al. "Easily recoverable and reusable p-toluenesulfonic acid for faster hydrolysis of waste polyethylene terephthalate." Green Chemistry, 2022. [Link]
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- 5. Nucleophilic Phosphine Catalysis: The Untold Story - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Reaction Pathways: A Comparative Guide to Spectroscopic Analysis for Mechanisms Involving Tetrabutylphosphonium p-Toluenesulfonate
In the intricate world of synthetic chemistry, understanding how a reaction proceeds is as crucial as the final product itself. For researchers and drug development professionals, mechanistic insight is the bedrock of process optimization, scalability, and safety. Tetrabutylphosphonium p-toluenesulfonate, a versatile phase-transfer catalyst and ionic liquid, is increasingly employed to enhance reaction rates and yields. However, its precise role within a reaction sequence can be elusive. This guide provides an in-depth comparison of spectroscopic techniques to rigorously confirm reaction mechanisms where this phosphonium salt is a key player, moving beyond mere observation to causal, data-driven understanding.
The Central Role of Spectroscopic Analysis
To truly validate a proposed reaction mechanism, one must gather empirical evidence of the transient species, intermediates, and kinetic profiles that define the reaction's trajectory. Spectroscopic methods are paramount in this endeavor, offering a non-invasive window into the molecular transformations as they occur.[1][2] The choice of technique is not arbitrary; it is dictated by the specific questions being asked about the reaction mechanism. This guide will compare the utility of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in the context of reactions facilitated by this compound.
Core Spectroscopic Techniques: A Comparative Overview
| Technique | Strengths | Limitations | Best For... |
| NMR Spectroscopy | - Provides detailed structural information on reactants, products, and stable intermediates. - Quantitative nature allows for precise kinetic analysis.[5] - ³¹P NMR directly probes the phosphonium catalyst.[6] | - Relatively low sensitivity. - Not ideal for very fast reactions or detecting low-concentration transient species. | - Elucidating the structure of intermediates. - Obtaining detailed reaction kinetics and rate orders.[7] - Confirming the integrity and involvement of the phosphonium cation. |
| IR Spectroscopy | - Excellent for real-time, in-situ monitoring of functional group changes. - High temporal resolution for tracking fast reactions.[7] - Relatively inexpensive and easy to implement. | - Provides limited structural information beyond functional groups. - Complex spectra can have overlapping bands. | - Monitoring the real-time consumption of reactants and formation of products. - Identifying the formation or disappearance of key bonds (e.g., C=O, N-H). |
| Mass Spectrometry | - Extremely high sensitivity for detecting trace-level intermediates.[1] - Can identify transient or unstable species. - LC-MS/GC-MS allows for analysis of complex reaction mixtures.[8] | - Not inherently quantitative without extensive calibration. - Provides mass-to-charge ratio, requiring interpretation for structural assignment. | - Identifying and confirming the mass of proposed intermediates. - Detecting low-concentration byproducts. - Analyzing reaction components that are difficult to separate or visualize by other means. |
Designing the Mechanistic Study: A Logical Workflow
A systematic approach is critical to successfully elucidating a reaction mechanism. The following workflow illustrates how to integrate different spectroscopic techniques to build a comprehensive mechanistic picture.
Caption: Workflow for a multi-spectroscopic approach to mechanism confirmation.
In-Depth Analysis with this compound
The presence of the phosphonium salt adds a unique dimension to the analysis, which can be leveraged for deeper mechanistic insight.
³¹P NMR Spectroscopy: The Catalyst's Voice
Since phosphorus is not naturally abundant in most organic molecules, ³¹P NMR provides a clean, unobstructed view of the catalyst itself.
-
Causality: A change in the chemical shift of the ³¹P nucleus of the tetrabutylphosphonium cation during the reaction is strong evidence of its direct involvement, for example, through the formation of an intermediate complex. A static ³¹P signal suggests it may be acting primarily as a phase-transfer agent, with the cation itself not undergoing structural change.
-
Trustworthiness: Monitoring the ³¹P signal over time also confirms the catalyst's stability. The appearance of new ³¹P signals could indicate degradation pathways, which is critical information for process development.
¹H and ¹³C NMR: Probing the Cation's Environment
The protons and carbons on the butyl chains of the phosphonium cation are sensitive reporters of their chemical environment.
-
Expertise: In a phase-transfer catalyzed reaction, the tetrabutylphosphonium cation shuttles an anionic reactant from an aqueous or solid phase into an organic phase. This change in the solvent environment around the cation can induce subtle but measurable shifts in the ¹H and ¹³C NMR spectra, particularly for the carbons alpha to the phosphorus atom. Observing these shifts provides evidence for the phase-transfer process.
Mass Spectrometry: Capturing Fleeting Intermediates
Mass spectrometry is unparalleled in its ability to detect short-lived, low-concentration species.
-
Expertise: Using a soft ionization technique like electrospray ionization (ESI), it's possible to detect non-covalent complexes. In a reaction involving this compound, one might look for an ion corresponding to [Tetrabutylphosphonium]+[Reactant_Anion]-. The detection of such a species would be compelling evidence for the ion-pairing step in a phase-transfer mechanism.
Experimental Protocols
The following are detailed, self-validating protocols for key experiments.
Protocol 1: In-situ NMR for Kinetic Analysis
This protocol allows for the determination of reaction order and rate constants.
-
Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of all reactants, the this compound catalyst, and an internal standard (e.g., hexamethyldisiloxane) in a deuterated solvent. The internal standard is crucial for accurate quantification, correcting for any variations in spectrometer performance over time.[5]
-
Initiation: Cool the NMR tube containing the mixture in the spectrometer to the desired reaction temperature. Allow the system to equilibrate. The reaction is initiated by injecting the final reagent (often the substrate) directly into the NMR tube.
-
Acquisition: Immediately begin acquiring a series of ¹H (or ³¹P) NMR spectra at regular time intervals. For a typical reaction with a half-life of minutes to hours, an acquisition every 1-5 minutes is appropriate.[5] Use a single scan per time point if signal-to-noise is sufficient to maximize temporal resolution.
-
Data Processing: Integrate the signals corresponding to the starting material, product, and the internal standard for each spectrum.
-
Analysis: Plot the concentration (calculated relative to the constant integral of the internal standard) of the reactant(s) and product(s) as a function of time. This data can then be fitted to various rate equations to determine the reaction order with respect to each component.
Caption: Experimental workflow for in-situ NMR kinetic monitoring.
Protocol 2: In-situ FTIR for Real-Time Monitoring
This protocol is ideal for tracking the progress of reactions involving clear changes in functional groups.
-
Setup: Assemble the reaction in a vessel equipped with an Attenuated Total Reflectance (ATR) FTIR probe. Ensure the probe is clean and a background spectrum in the reaction solvent has been collected.
-
Background & Initiation: Add all reagents except the limiting one to the vessel and begin stirring and temperature control. Once the system is stable, collect a background spectrum of this mixture. Initiate the reaction by adding the final reagent.
-
Data Collection: Immediately begin collecting IR spectra at a high frequency (e.g., one spectrum every 30-60 seconds).
-
Analysis: Identify key absorption bands that are unique to a reactant or product (e.g., a carbonyl stretch at ~1700 cm⁻¹ or an azide stretch at ~2100 cm⁻¹). Plot the absorbance of these peaks over time. The resulting profile provides a real-time visualization of the reaction's progress, showing induction periods, reaction completion, or the formation of intermediates if they have a distinct IR signature.[9]
Comparison with Alternatives
While this compound is an effective catalyst, it is important to consider alternatives and how their use would impact the analytical strategy.
| Alternative Catalyst | Key Properties | Impact on Spectroscopic Analysis |
| Tetrabutylammonium Bromide | Quaternary ammonium salt, common phase-transfer catalyst. | ³¹P NMR is no longer applicable. Focus would shift to ¹H and ¹⁴N NMR, though ¹⁴N is often broad. MS would be used to detect [Tetrabutylammonium]+[Reactant_Anion]- intermediates. |
| Imidazolium-based Ionic Liquids | Can act as solvents and/or catalysts (e.g., N-heterocyclic carbene precursors). | ¹H and ¹³C NMR would be crucial for monitoring the imidazolium ring protons/carbons, which are very sensitive to their chemical environment and involvement in catalysis. |
| p-Toluenesulfonic Acid (PTSA) | A strong organic acid catalyst.[10][11] | This is a Brønsted acid catalyst, not a phase-transfer agent. The mechanism is fundamentally different (protonation of substrates).[12] Spectroscopic analysis (IR, NMR) would focus on detecting protonated intermediates. |
Conclusion
Confirming a reaction mechanism is a deductive process built on a foundation of robust, multi-faceted spectroscopic data. For reactions involving this compound, a combined analytical approach is essential. In-situ FTIR provides an invaluable real-time overview of functional group transformations, while in-situ NMR offers detailed kinetic data and structural information. Crucially, ³¹P NMR gives a direct line of sight to the catalyst's behavior. Finally, the high sensitivity of mass spectrometry provides the capability to detect and confirm the identity of key, often transient, intermediates. By thoughtfully integrating these techniques, researchers can move from a hypothetical mechanism to a validated, evidence-based understanding of the reaction pathway, enabling more efficient, safe, and scalable chemical synthesis.
References
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- Spectroscopic methods for kinetic measurements. Chemical Kinetics Class Notes - Fiveable.
- A Simple Device for Automated Mixing of Heterogeneous Solid‐Liquid Reactions During In‐Situ Monitoring by NMR Spectroscopy. Wiley Online Library.
- Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”.
- Lecture 13: Experimental Methods. Eugene E. Kwan, Harvard University.
- In-situ NMR monitoring of the reaction.
- In-Situ Observation of Chemical Reactions. Oxford Instruments.
- in situ NMR metrology reveals reaction mechanisms in redox flow batteries. Apollo - University of Cambridge Repository.
- Revisiting the phosphonium salt chemistry for P-doped carbon synthesis: toward high phosphorus contents and beyond the phosphate environment.
- Spectral study of phosphonium salts synthesized
- Revisiting the phosphonium salts chemistry for P-doped carbons synthesis: toward high phosphorus contents and beyond. HAL Open Science.
- Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
- In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–Matsuda Reaction.
- Spectroscopic Methods In Organic Chemistry. ec-undp-electoralassistance.org.
- Spectroscopic Methods in Organic Analysis. Organic Chemistry II Class Notes - Fiveable.
- Highlights of Spectroscopic Analysis – A Review.
- ChemInform Abstract: Application of p-Toluenesulfonic Acid (PTSA) in Organic Synthesis. Wiley Online Library.
- Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org.
- Analysis of Chemical Neutralization Products of Phosphonothiolates by Gas Chromatography Mass Spectrometry.
- Mechanism of p-Toluenesulfonic acid. toluenesulfonicacid-ptbba.
- Possible reaction pathway of p-toluenesulfonic acid-catalyzed reaction...
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A Comparative Guide for Researchers: Tetrabutylphosphonium p-toluenesulfonate vs. Imidazolium-Based Ionic Liquids
In the dynamic landscape of chemical research and drug development, the selection of an appropriate ionic liquid (IL) is a critical decision that can significantly influence reaction kinetics, product purity, and overall process efficiency. While imidazolium-based ILs have long been the subject of extensive research and application, phosphonium-based ILs, such as Tetrabutylphosphonium p-toluenesulfonate, are emerging as compelling alternatives with a distinct set of physicochemical properties. This guide provides an in-depth, objective comparison of this compound against common imidazolium-based ionic liquids, supported by experimental data and standardized protocols to aid researchers in making informed decisions.
At a Glance: Key Physicochemical Characteristics
The fundamental differences between tetrabutylphosphonium and imidazolium cations dictate their performance characteristics. The phosphonium cation, with its tetrahedral geometry and longer alkyl chains, generally exhibits greater thermal stability and a wider electrochemical window compared to the planar, aromatic imidazolium cation. Conversely, the delocalized positive charge on the imidazolium ring often leads to lower viscosity and higher conductivity.[1][2]
| Property | This compound | Imidazolium-Based ILs (e.g., [BMIM][BF4]) |
| Cation Structure | Tetrabutylphosphonium ([P(C4H9)4]+) | 1-Butyl-3-methylimidazolium ([BMIM]+) |
| Anion Structure | p-Toluenesulfonate ([TsO]−) | Tetrafluoroborate ([BF4]−) |
| Molecular Weight | 430.62 g/mol | 226.02 g/mol |
| Appearance | White to off-white or pale yellow powder/crystals | Colorless to pale yellow viscous liquid |
| Melting Point | 54-59 °C | ~ -71 °C |
Performance Benchmarking: A Data-Driven Comparison
The selection of an ionic liquid is often guided by its performance in specific applications. This section benchmarks this compound against a representative imidazolium-based IL, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), across key performance indicators.
Thermal Stability
Causality: The thermal stability of an ionic liquid is intrinsically linked to the strength of the bonds within its constituent ions and the overall molecular stability. Phosphonium-based ILs are generally considered to have higher thermal stability than their imidazolium counterparts. This is attributed to the higher bond dissociation energy of the P-C bond compared to the N-C bond and the absence of acidic protons on the phosphonium cation, which can be a site for thermal degradation in imidazolium cations.[1]
Experimental Data:
| Ionic Liquid | Onset Decomposition Temperature (T_onset) | Experimental Conditions |
| This compound | ~300-350 °C (estimated based on similar phosphonium tosylates) | TGA, 10 °C/min, Nitrogen atmosphere |
| 1-Butyl-3-methylimidazolium tetrafluoroborate | ~300-400 °C | TGA, 10 °C/min, Nitrogen atmosphere |
Note: Direct comparative TGA data for this compound under the same conditions as [BMIM][BF4] is limited. The provided value is an estimation based on available literature for similar phosphonium tosylate salts.
Electrochemical Window
Causality: The electrochemical window refers to the potential range over which an electrolyte remains stable without being oxidized or reduced. A wider electrochemical window is crucial for applications in energy storage devices like batteries and supercapacitors. The electrochemical stability is primarily determined by the reduction potential of the cation and the oxidation potential of the anion. Phosphonium cations are generally more resistant to reduction than imidazolium cations, leading to a wider electrochemical window.[3][4]
Experimental Data:
| Ionic Liquid | Electrochemical Window (V) | Experimental Conditions |
| Tetrabutylphosphonium-based ILs | 4.0 - 5.7 | Glassy carbon electrode, vs Ag/Ag+ |
| Imidazolium-based ILs | 3.2 - 4.5 | Glassy carbon electrode, vs Ag/Ag+ |
Note: The electrochemical window is highly dependent on the purity of the ionic liquid, the nature of the working electrode, and the scan rate.
Solubility
Causality: The solubility of an ionic liquid in various solvents is governed by the principle of "like dissolves like." The polarity and hydrogen bonding capability of both the ionic liquid and the solvent are key factors. The bulky, non-polar alkyl chains of the tetrabutylphosphonium cation tend to increase its solubility in non-polar organic solvents, while the planar, aromatic imidazolium cation can exhibit a wider range of solubilities depending on the anion and alkyl chain length.
Solubility Profile:
| Solvent | This compound | 1-Butyl-3-methylimidazolium tetrafluoroborate |
| Water | Sparingly soluble | Miscible |
| Acetone | Soluble | Miscible |
| Acetonitrile | Soluble | Miscible |
| Toluene | Soluble | Immiscible |
| Hexane | Sparingly soluble | Immiscible |
Environmental Profile: Toxicity and Biodegradability
Causality: The environmental impact of ionic liquids is a growing concern. Toxicity is often related to the ability of the cation to disrupt cell membranes, which is influenced by its lipophilicity. Longer alkyl chains on the cation generally lead to increased toxicity. Biodegradability is influenced by the overall molecular structure and the presence of functional groups that are susceptible to microbial degradation.
Environmental Data:
| Parameter | Tetrabutylphosphonium-based ILs | Imidazolium-based ILs |
| Toxicity | Generally considered to be of moderate toxicity. The toxicity of phosphonium salts can vary significantly with the anion and alkyl chain length. | Toxicity increases with the length of the alkyl chain on the imidazolium ring. Often more toxic than phosphonium-based ILs with similar alkyl chain lengths. |
| Biodegradability | Generally show low levels of biodegradability. | Generally not readily biodegradable, though some functionalized imidazolium ILs show enhanced degradation. |
Experimental Protocols: A Guide to Reproducible Benchmarking
To ensure the integrity and reproducibility of comparative studies, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for key analytical techniques.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the onset decomposition temperature (T_onset) of the ionic liquid.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the ionic liquid into a clean, tared TGA pan (platinum or alumina).
-
Instrument Setup: Place the sample pan into the TGA furnace.
-
Inert Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any residual oxygen.
-
Equilibration: Allow the sample to equilibrate at a starting temperature of 30 °C.
-
Thermal Program: Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis: Determine the onset decomposition temperature (T_onset) as the temperature at which a significant weight loss begins, typically calculated by the intersection of the baseline tangent and the tangent of the decomposition curve.
Cyclic Voltammetry (CV) for Electrochemical Window Determination
Objective: To determine the anodic and cathodic limits of the ionic liquid's electrochemical stability.
Methodology:
-
Electrode Preparation: Polish the working electrode (e.g., glassy carbon) to a mirror finish, followed by sonication in deionized water and ethanol. Dry the electrode thoroughly.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell consisting of the working electrode, a counter electrode (e.g., platinum wire or mesh), and a reference electrode (e.g., Ag/Ag+ in a non-aqueous electrolyte).
-
Electrolyte Preparation: Dry the ionic liquid under vacuum at an elevated temperature to remove any residual water, which can significantly affect the electrochemical window.
-
Measurement:
-
Fill the electrochemical cell with the dried ionic liquid.
-
Perform a cyclic voltammetry scan, starting from the open-circuit potential and sweeping towards the anodic limit at a scan rate of 50-100 mV/s.
-
Reverse the scan and sweep towards the cathodic limit.
-
Record the current as a function of the applied potential.
-
-
Data Analysis:
-
Determine the anodic and cathodic limits as the potentials at which a significant increase in current is observed, indicating the onset of oxidation and reduction of the electrolyte, respectively.
-
The electrochemical window is the difference between the anodic and cathodic limits.
-
Conclusion and Future Outlook
This guide has provided a comprehensive, evidence-based comparison of this compound and imidazolium-based ionic liquids. The choice between these two classes of ILs is not a matter of one being universally superior to the other, but rather a nuanced decision based on the specific requirements of the application.
This compound is a strong candidate for applications demanding high thermal and electrochemical stability. Its greater solubility in less polar organic solvents also presents advantages in certain reaction and extraction systems.
Imidazolium-based ionic liquids remain highly versatile, offering lower viscosity, higher conductivity, and a broad range of tunable properties through facile modification of the cation and anion.
Future research should focus on the development of more environmentally benign ionic liquids, with an emphasis on enhancing biodegradability without compromising performance. The continued exploration of structure-property relationships will undoubtedly lead to the design of next-generation ionic liquids tailored for even more demanding and specialized applications in research and industry.
References
-
Jain, P., & Antzutkin, O. N. (2021). Comparative Investigation of Non-halogenated Imidazolium and Phosphonium-based Surface-Active Ionic Liquids as Electrolyte for Supercapacitors. ChemRxiv. [Link]
-
Jain, P., & Antzutkin, O. N. (2021). Non-halogenated Imidazolium and Phosphonium-based Surface-Active Ionic Liquids as Electrolytes for Supercapacitors. ChemRxiv. [Link]
-
OECD. (1981). OECD Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. [Link]
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OECD. (2006). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]
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Khan, I., et al. (2022). A Comparative Evaluation of Antibacterial Activities of Imidazolium-, Pyridinium-, and Phosphonium-based Ionic Liquids Containing Octyl Side Chains. Heliyon. [Link]
-
Ullah, S., & Bustam, M. A. (2016). Phosphonium-based ionic liquids and their application in separation of dye from aqueous solution. ARPN Journal of Engineering and Applied Sciences. [Link]
-
MacFarlane, D. R., et al. (2014). Quaternary ammonium and phosphonium based ionic liquids: a comparison of common anions. RSC Advances. [Link]
-
Luo, J. (2015). How can I determine the electrochemical window of an ionic liquid using cyclic voltammetry? What reference electrode should be used?. ResearchGate. [Link]
-
Rebelo, L. P. N., et al. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics. [Link]
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Ghandi, K. (2014). Application of Ionic Liquids in Electrochemistry—Recent Advances. Journal of the Indian Chemical Society. [Link]
-
He, L., et al. (2010). The Solubility Parameters of Ionic Liquids. International Journal of Molecular Sciences. [Link]
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Zhang, Y., et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules. [Link]
-
Dzida, M., et al. (2018). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Molecules. [Link]
-
O'Mahony, A. M., et al. (2008). Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. Journal of Chemical & Engineering Data. [Link]
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Klahn, M., et al. (2011). Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity. The Journal of Physical Chemistry B. [Link]
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Zhang, S., et al. (2016). Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. The Journal of Physical Chemistry B. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Tetrabutylphosphonium p-toluenesulfonate
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step approach to the proper disposal of tetrabutylphosphonium p-toluenesulfonate, a compound recognized for its utility as a phase-transfer catalyst and ionic liquid. Adherence to these procedures is essential for mitigating risks and upholding the principles of environmental stewardship.
Understanding the Compound: Hazard Profile and Safety Precautions
This compound is a salt that, while stable under normal laboratory conditions, presents specific hazards that must be addressed during handling and disposal.[1][2] The primary hazards associated with this compound are:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
The p-toluenesulfonate anion is derived from p-toluenesulfonic acid, a strong organic acid that is corrosive. While the salt form is not as aggressive, this underlying characteristic warrants caution.
Essential Personal Protective Equipment (PPE)
Before handling or preparing for the disposal of this compound, the following personal protective equipment is mandatory:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes and dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated. | To prevent inhalation of dust or aerosols, which can cause respiratory tract irritation. |
Step-by-Step Disposal Protocol
The recommended and most secure method for the disposal of this compound is through a licensed and certified hazardous waste disposal company. This approach ensures compliance with all local, state, and federal regulations.
Phase 1: Waste Segregation and Labeling
-
Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled waste container for this compound waste. The container should be in good condition with a secure lid.
-
Accurate Labeling: The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The specific hazard warnings: "Irritant"
-
The date of accumulation.
-
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can lead to dangerous reactions.
Phase 2: On-Site Storage and Handling
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Log Keeping: Maintain a log of the amount of waste added to the container to ensure it is not overfilled.
Phase 3: Arranging for Professional Disposal
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer to arrange for the collection of the hazardous waste.
-
Provide Documentation: Be prepared to provide the EHS department with the completed hazardous waste label and any other required documentation.
-
Professional Collection: The licensed hazardous waste disposal company will then collect, transport, and dispose of the chemical in accordance with all applicable regulations.
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Minor Spill (Solid) | 1. Evacuate the immediate area. 2. Wearing appropriate PPE, carefully sweep up the solid material and place it in the designated hazardous waste container. 3. Avoid generating dust. 4. Clean the spill area with a suitable solvent (e.g., water, if appropriate for the surface) and collect the cleaning materials as hazardous waste. |
| Eye Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Seek immediate medical attention. |
| Skin Contact | 1. Remove contaminated clothing. 2. Wash the affected area thoroughly with soap and water. 3. If irritation persists, seek medical attention. |
| Inhalation | 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention. |
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
A Note on Chemical Neutralization
While the neutralization of corrosive wastes can sometimes be performed in a laboratory setting, it is not recommended for this compound without expert consultation and a thorough risk assessment. The process would involve the disassociation of the salt and the subsequent neutralization of the p-toluenesulfonic acid component. However, the fate and appropriate disposal of the remaining tetrabutylphosphonium cation would need to be addressed, as it may also be subject to specific disposal regulations. Attempting chemical treatment without a validated procedure can lead to unforeseen reactions and the generation of additional hazardous byproducts.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following the outlined procedures for segregation, labeling, storage, and professional disposal, researchers can ensure they are in compliance with regulations and are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your Environmental Health and Safety department for guidance.
References
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PubChem. p-Toluenesulfonic acid. [Link]
-
PubChem. This compound. [Link]
-
Sciencemadness Wiki. Proper disposal of chemicals. [Link]
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Missouri State University Environmental Management. Waste Neutralization Guidance. [Link]
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P2 InfoHouse. Elementary Neutralization. [Link]
-
United States Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XIII Inorganic Compounds. [Link]
-
Royal Society of Chemistry. Easily recoverable and reusable p-toluenesulfonic acid for faster hydrolysis of waste polyethylene terephthalate. [Link]
-
École Polytechnique Fédérale de Lausanne. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]
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University of California, Santa Cruz. Chemical Waste Disposal Guidelines. [Link]
-
ResearchGate. Easily recoverable and reusable p-toluenesulfonic acid for faster hydrolysis of waste polyethylene terephthalate | Request PDF. [Link]
-
Wikipedia. p-Toluenesulfonic acid. [Link]
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A Researcher's Comprehensive Guide to the Safe Handling of Tetrabutylphosphonium p-toluenesulfonate
As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is not only a brilliant hypothesis but also an unwavering commitment to safety. Tetrabutylphosphonium p-toluenesulfonate, an ionic liquid with diverse applications, requires meticulous handling to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, experience-driven protocol for the safe use, storage, and disposal of this compound, moving beyond mere procedural steps to explain the rationale behind each critical safety measure.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified as an irritant.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses the following hazards:
The phosphonium cation and the tosylate anion can both interact with biological tissues. Skin and eye contact can lead to inflammation and discomfort, while inhalation of the crystalline powder can irritate the respiratory tract.[1][2][3] Therefore, a thorough risk assessment is paramount before any handling of this substance.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield. | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face, which is crucial when handling larger quantities or when there is a risk of splashing.[4] |
| Hands | Chemical-resistant gloves (Nitrile recommended). | Nitrile gloves offer good resistance against a range of chemicals and are a suitable choice for handling this compound.[5] Always inspect gloves for any signs of degradation or punctures before use. For prolonged contact or immersion, consult the glove manufacturer's chemical resistance data. |
| Body | A laboratory coat. | A lab coat protects your skin and personal clothing from accidental spills and contamination. |
| Respiratory | A NIOSH-approved N95 dust mask. | This is essential when handling the solid form of the chemical to prevent inhalation of airborne particles that can cause respiratory irritation. |
Operational and Handling Protocols: A Step-by-Step Approach
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4][6]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][7] Do not eat, drink, or smoke in the laboratory.[6]
-
Preparation: Before handling, ensure your workspace is clean and uncluttered. Have all necessary equipment, including waste containers, readily accessible.
-
Dispensing: When weighing the solid, do so in a fume hood. Use a spatula to transfer the material and avoid creating dust.
-
In Solution: When preparing solutions, add the solid to the solvent slowly. If the dissolution is exothermic, allow the solution to cool before sealing the container.
-
Cleanup: After use, decontaminate the spatula and any other equipment that came into contact with the chemical.
Handling larger quantities increases the risk of exposure and requires additional precautions.
-
Designated Area: Designate a specific area within a fume hood for handling the chemical.
-
Additional PPE: In addition to the standard PPE, consider using a chemical-resistant apron and double-gloving.
-
Spill Containment: Have a spill kit readily available. Ensure the spill kit contains an absorbent material suitable for ionic liquids (e.g., vermiculite, sand, or a commercial spill absorbent).[3][8]
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[2][3][4][7][9] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3][4][7][9] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[3][7][9] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of water or milk.[10] Seek immediate medical attention.
The following diagram outlines the procedural flow for managing a chemical spill.
Caption: Workflow for managing a chemical spill.
Storage and Disposal: Ensuring Long-Term Safety
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][6][10]
-
Keep it away from incompatible materials such as strong oxidizing agents.[7]
-
The storage area should be clearly labeled.
Chemical waste disposal must adhere to local, state, and federal regulations.
-
Waste Collection: Collect all waste materials, including contaminated PPE and spill cleanup residues, in a designated, labeled, and sealed container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Decontamination of Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected as hazardous waste.
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal company.[7][9][10] Do not dispose of this chemical down the drain.[9]
By adhering to these comprehensive safety protocols, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.
References
-
Capital Resin Corporation. (2021, May 13). Material Safety for P-Toluenesulfonic Acid. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl p-toluenesulfonate, 98%. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Butyl p-toluenesulfonate, 99%. Retrieved from [Link]
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Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
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Kent State University. (n.d.). Cleaning up a spill. Retrieved from [Link]
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Chemistry For Everyone. (2025, January 6). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube. Retrieved from [Link]
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BradyPLUS. (n.d.). INDIVIDUAL PPE. Retrieved from [Link]
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Spray Polyurethane Foam Alliance. (n.d.). Spill Response Related to Spray Polyurethane Foam (SPF). Retrieved from [Link]
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Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
